Ethyl 2,6-dimethylphenoxyacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQQEZSRMZQLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279134 | |
| Record name | Ethyl (2,6-dimethylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-47-6 | |
| Record name | NSC11352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2,6-dimethylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,6-dimethylphenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,6-dimethylphenoxyacetate (CAS No. 6279-47-6), a key chemical intermediate in organic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis via Williamson ether synthesis with an exemplary protocol, and its significant role as a precursor in the synthesis of pharmaceutical compounds, notably in the context of antiretroviral drug development. Spectroscopic characterization, safety and handling protocols, and a discussion of the underlying chemical principles are presented to offer a complete resource for laboratory and drug development professionals.
Introduction and Chemical Identity
This compound is a member of the phenoxyacetate class of organic compounds. Its molecular structure, featuring a 2,6-dimethylphenyl group linked via an ether bond to an ethyl acetate moiety, makes it a valuable building block in organic synthesis. The strategic placement of the methyl groups on the phenyl ring influences its reactivity and the properties of its derivatives.
CAS Number and Synonyms
-
CAS Number: 6279-47-6[1]
-
Synonyms:
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Not explicitly stated in provided search results. Typically a liquid or low-melting solid. | |
| Solubility | Soluble in Chloroform and Dichloromethane.[1] | [1] |
| Boiling Point | Data not available in the provided search results. | |
| Melting Point | Data not available in the provided search results. | |
| Density | Data not available in the provided search results. |
Spectroscopic Characterization
While experimental spectra for this compound were not found in the provided search results, the expected spectral data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, signals for the aromatic protons, and a singlet for the two methyl groups on the phenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the 2,6-dimethylphenyl ring.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 208.25, along with characteristic fragmentation patterns.
Synthesis of this compound
The most common and logical synthetic route to this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.
Reaction Mechanism
The synthesis proceeds in two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 2,6-dimethylphenol is deprotonated by a suitable base (e.g., potassium carbonate) to form the 2,6-dimethylphenoxide ion. This phenoxide is a potent nucleophile.
-
SN2 Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate). This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the halide ion and forming the ether linkage.
Caption: Williamson ether synthesis of this compound.
Exemplary Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.
Materials and Reagents:
-
2,6-Dimethylphenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dimethylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary role is as a precursor to 2,6-dimethylphenoxyacetic acid.
Precursor to HIV Protease Inhibitors
2,6-Dimethylphenoxyacetic acid is a known intermediate in the synthesis of the HIV protease inhibitor, Ritonavir . While the provided search results do not detail the exact synthetic steps involving this compound, a patent (CZ300127B6) describes its use in the preparation of retroviral protease inhibiting intermediates.[2] This highlights the importance of this class of compounds in the development of antiretroviral therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. A recommended storage temperature is -20°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with a significant, albeit indirect, role in the development of important pharmaceuticals. Its synthesis via the well-established Williamson ether synthesis is straightforward, and its chemical properties make it a useful building block for more complex molecular architectures. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
- Vertex AI Search, "Ethyl 2,6-Dimethylphenoxyacet
- Vertex AI Search, "CAS 6279-47-6: ethyl (2,6-dimethylphenoxy)
- Vertex AI Search, "this compound - 98% prefix CAS No. 6279-47-6" search result.
- Vertex AI Search, "Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchG
- Vertex AI Search, "Anika Sabine Lindner's research works | Clausthal University of ..." search result.
- Vertex AI Search, "ethyl (4-amino-2,6-dimethylphenoxy)acetate | 224648-18-4 - ChemicalBook" search result.
- Vertex AI Search, "there are 21914 entries in the selection - Crystallography Open D
- Vertex AI Search, "CZ300127B6 - Process for preparing retroviral protease inhibiting intermediates - Google P
- Vertex AI Search, "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org" search result.
- Vertex AI Search, "New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PubMed Central" search result.
- Vertex AI Search, "Synthesis and spectroscopic investigation of N-allyl-N-ethylformamide: computational aspects of DFT, molecular docking and drug-likeness analyses - Taylor & Francis Online" search result.
- Vertex AI Search, "Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem - NIH" search result.
- Vertex AI Search, "Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem" search result.
- Vertex AI Search, "CAS # 62618-09-1, Nor Propranolol Hydrochloride: more inform
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2,6-dimethylphenoxyacetate
Introduction
Ethyl 2,6-dimethylphenoxyacetate is a member of the phenoxyacetate class of compounds, which are of significant interest in pharmaceutical and materials science research. The precise elucidation of its molecular structure is paramount for understanding its chemical properties and potential applications. This guide provides a detailed exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections are designed to not only present the predicted data but also to provide insights into the rationale behind the spectral features and the experimental methodologies for acquiring such data.
Molecular Structure and Spectroscopic Overview
The structural formula of this compound is presented below. The key structural features to be identified by spectroscopic methods include the ethyl ester group, the aromatic ring with its specific substitution pattern, and the ether linkage.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | t | 1H | Ar-H (para) |
| ~6.95 | d | 2H | Ar-H (meta) |
| ~4.60 | s | 2H | O-CH₂-C=O |
| ~4.25 | q | 2H | O-CH₂-CH₃ |
| ~2.20 | s | 6H | Ar-CH₃ |
| ~1.30 | t | 3H | O-CH₂-CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (7.05 - 6.95 ppm): The aromatic region is expected to show two signals corresponding to the protons on the 2,6-disubstituted benzene ring. The single proton at the para position (C4) will appear as a triplet due to coupling with the two equivalent meta protons. The two equivalent meta protons (C3 and C5) will appear as a doublet, coupling with the para proton.
-
Methylene Protons (4.60 ppm): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are chemically equivalent and are not coupled to any other protons, thus they are predicted to appear as a singlet.
-
Ethyl Group Protons (4.25 and 1.30 ppm): The ethyl ester will give rise to a quartet for the methylene protons (O-CH₂-CH₃) due to coupling with the three methyl protons, and a triplet for the methyl protons (O-CH₂-CH₃) due to coupling with the two methylene protons.
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Methyl Protons on the Ring (2.20 ppm): The six protons of the two equivalent methyl groups on the aromatic ring are not coupled to any other protons and will therefore appear as a sharp singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (Ester) |
| ~155.0 | Ar-C (C1, ether linkage) |
| ~130.5 | Ar-C (C2, C6, methyl substituted) |
| ~129.0 | Ar-C (C4, para) |
| ~124.0 | Ar-C (C3, C5, meta) |
| ~65.0 | O-CH₂-C=O |
| ~61.0 | O-CH₂-CH₃ |
| ~16.5 | Ar-CH₃ |
| ~14.0 | O-CH₂-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (~169.0 ppm): The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift.
-
Aromatic Carbons (155.0 - 124.0 ppm): Four distinct signals are predicted for the aromatic carbons due to the symmetry of the 2,6-disubstituted ring. The carbon attached to the ether oxygen (C1) will be the most downfield. The carbons bearing the methyl groups (C2 and C6) will be next, followed by the para (C4) and meta (C3 and C5) carbons.
-
Aliphatic Carbons (65.0 - 14.0 ppm): The methylene carbon of the acetate group (O-CH₂-C=O) and the methylene carbon of the ethyl group (O-CH₂-CH₃) will have distinct chemical shifts. The two equivalent methyl carbons on the aromatic ring will appear as a single signal, as will the methyl carbon of the ethyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz (or corresponding frequency for the available ¹H NMR spectrometer) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition mode: Proton-decoupled
-
-
Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2980 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1760 | Strong | C=O stretch | Ester |
| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1220 | Strong | C-O stretch | Ester |
| ~1100 | Strong | C-O stretch | Ether |
Interpretation and Rationale:
-
C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.
-
Carbonyl Stretching: A strong absorption band around 1760 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Aromatic Ring Stretching: The characteristic C=C stretching vibrations of the benzene ring are expected to appear in the 1600-1480 cm⁻¹ region.
-
C-O Stretching: Strong C-O stretching bands for the ester and ether linkages will be prominent in the fingerprint region (1300-1000 cm⁻¹).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 208 | [M]⁺ (Molecular Ion) |
| 163 | [M - OCH₂CH₃]⁺ |
| 135 | [M - COOCH₂CH₃]⁺ |
| 121 | [C₆H₃(CH₃)₂O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 208 would confirm the molecular weight of the compound.
-
Key Fragmentations: The fragmentation pattern will be dictated by the lability of the ester and ether bonds. Common fragmentations would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 163, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z 135. The base peak is likely to be the fragment corresponding to the 2,6-dimethylphenoxy cation at m/z 121.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40-300.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway
The Diverse Biological Landscape of Phenoxyacetate Derivatives: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Versatile Scaffold
The phenoxyacetate core, a deceptively simple scaffold consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, has proven to be a remarkably versatile platform in the realms of medicinal chemistry and agrochemistry.[1][2][3] Its inherent tunability, allowing for precise modifications of its physicochemical and pharmacological properties through substitutions on the aromatic ring and alterations to the acetic acid side chain, has led to the development of a wide spectrum of biologically active molecules.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of phenoxyacetate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical insights. We will delve into the structure-activity relationships that govern their diverse functions, from herbicidal and antimicrobial to potent anti-inflammatory and anticancer agents, and provide detailed experimental protocols to empower further investigation.
The Phenoxyacetate Core: A Foundation for Diverse Bioactivity
The fundamental structure of phenoxyacetic acid is the starting point for a vast library of derivatives. The biological activity of these analogues is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.[1] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel compounds with enhanced potency and selectivity for a desired biological target.
A common and versatile method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid or its ester in the presence of a base.[1]
General Synthesis Protocol:
-
Deprotonation of Phenol: Dissolve the substituted phenol in a suitable solvent (e.g., ethanol, acetone, or a mixture with water).
-
Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Nucleophilic Attack: Introduce an α-haloacetic acid (e.g., chloroacetic acid) or its ester to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the α-haloacetic acid, displacing the halide ion.
-
Acidification and Precipitation: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. If an ester was used, it is first hydrolyzed to the carboxylic acid. The solution is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the phenoxyacetic acid derivative to precipitate out of the solution.[1]
-
Purification: The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.
Herbicidal Activity: The Genesis of Phenoxyacetates
Historically, the most well-known application of phenoxyacetate derivatives is in agriculture as selective herbicides for broadleaf weeds.[3][4] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are synthetic auxins that mimic the plant growth hormone indole-3-acetic acid (IAA).[3][5]
Mechanism of Action:
At high concentrations, these synthetic auxins induce rapid, uncontrolled cell division and elongation in susceptible plants, leading to tissue damage, disruption of transport processes, and ultimately, plant death.[5] Their selectivity arises from differences in metabolism and transport between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants.[5]
Structure-Activity Relationship (SAR) for Herbicidal Activity:
-
Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring are critical. Chlorine atoms at the 2 and 4 positions (as in 2,4-D) or a chlorine at the 4-position and a methyl group at the 2-position (as in MCPA) are common features that enhance herbicidal activity.[4]
-
Side Chain: The carboxylic acid group is essential for activity, as it mimics the carboxylate of IAA.
Recent research has focused on developing novel ammonium phenoxyacetates to create more effective and environmentally friendly herbicides. For instance, camphene-derived ammonium phenoxyacetates have shown higher herbicidal activity against certain weeds compared to their conventional amine salt counterparts.[6][7]
Experimental Protocol: Seedling Growth Inhibition Assay
This assay is a standard method to evaluate the herbicidal potential of new compounds.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then make serial dilutions in distilled water or a nutrient solution to achieve the desired test concentrations.
-
Seed Germination: Sterilize seeds of a target weed species (e.g., Brassica campestris) and a non-target crop species (e.g., wheat) and place them on moist filter paper in petri dishes.
-
Treatment: Once the seeds have germinated and the radicles have emerged, transfer the seedlings to new petri dishes containing filter paper moistened with the respective test solutions. A control group with only the solvent should be included.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle) for a specified period (e.g., 7 days).
-
Data Collection: After the incubation period, measure the length of the roots and shoots of the seedlings.
-
Analysis: Calculate the percentage of inhibition of root and shoot growth for each concentration compared to the control. The IC50 value (the concentration that causes 50% inhibition) can then be determined.
Antimicrobial Activities: A Broad Spectrum of Defense
Phenoxyacetate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][3] The structural modifications on the phenoxyacetate scaffold allow for the fine-tuning of their antimicrobial spectrum and potency.
Antibacterial Activity
Numerous studies have reported the synthesis of phenoxyacetate derivatives with notable antibacterial properties. For example, certain acetohydrazide derivatives of phenoxyacetic acid have shown good activity against E. coli.[3] The introduction of bulky or lipophilic groups on the phenyl ring can enhance antibacterial activity by facilitating penetration through the bacterial cell wall.
Antifungal Activity
The antifungal potential of phenoxyacetate derivatives is also well-documented. Some derivatives have shown better antifungal activity than standard drugs against certain fungal strains like C. albicans.[3] The mechanism of antifungal action can vary, but it often involves the disruption of the fungal cell membrane or the inhibition of essential enzymes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the target bacterial or fungal strain in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of Microtiter Plate: Add a specific volume of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add the stock solution of the test compound to the first well and perform twofold serial dilutions across the subsequent wells.
-
Inoculation: Inoculate each well with the standardized microbial suspension.[1] Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Phenoxyacetic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[8][9][10] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Mechanism of Action: Selective COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While COX-2 is inducible and primarily involved in inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[9]
Several phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory effects in preclinical models.[9][11]
Structure-Activity Relationship (SAR) for COX-2 Inhibition:
-
Substitutions on the Phenyl Ring: The presence of specific substituents on the phenoxy ring can enhance COX-2 selectivity and potency. For example, a 4-bromophenyl group has been shown to be a key feature in potent and selective COX-2 inhibitors.[9]
-
Side Chain Modifications: Modifications to the acetic acid side chain, such as the formation of hydrazones, can also influence COX-2 inhibitory activity.[9]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate, arachidonic acid, is also prepared in a suitable buffer.
-
Incubation: In separate wells of a microplate, pre-incubate the test compound at various concentrations with either COX-1 or COX-2 enzyme for a short period.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Quantification of Prostaglandin E2 (PGE2): After a specific incubation time, stop the reaction and quantify the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration. Determine the IC50 values for both enzymes to assess the compound's potency and selectivity.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
The potential of phenoxyacetate derivatives as anticancer agents is a rapidly growing area of research.[3][10][12][13] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, liver cancer, and neuroblastoma.[10][12]
Mechanisms of Anticancer Action:
The anticancer mechanisms of phenoxyacetate derivatives are diverse and can include:
-
Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, novel phenoxyacetamide derivatives have been shown to be potent apoptotic inducers in HepG2 liver cancer cells through the inhibition of PARP-1.[12]
-
Inhibition of Cell Proliferation: These compounds can arrest the cell cycle and inhibit the uncontrolled proliferation of cancer cells.
-
Dual-Targeting Approaches: More recently, hybrid molecules incorporating a phenoxyacetate moiety have been designed to target multiple pathways involved in cancer progression. For example, modified podophyllotoxin phenoxyacetamide phenylacetate derivatives have been developed as dual-targeting agents for both tubulin and AKT1 in non-small-cell lung cancer.[14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxyacetate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Other Notable Biological Activities
The versatility of the phenoxyacetate scaffold extends beyond the activities detailed above. Research has also explored their potential in other therapeutic areas:
-
Antidiabetic Activity: Phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1][15]
-
Antihyperlipidemic Activity: Some derivatives have shown potential in lowering lipid levels.[16]
-
Antisickling Agents: Quantitative structure-activity relationship (QSAR) studies have been applied to develop phenoxyacetic acid derivatives as potential agents for treating sickle cell disease.[17]
-
Endothelin Receptor Antagonists: Phenoxyphenylacetic acid derivatives have been investigated as potent and selective antagonists of the endothelin-A (ETA) receptor, which is implicated in various cardiovascular diseases.[18]
-
Antimycobacterial Activity: Certain phenoxyacetic acid derivatives have been evaluated for their activity against Mycobacterium tuberculosis.[19][20]
Data Summary and Visualization
To facilitate the comparison of the biological activities of various phenoxyacetate derivatives, the following tables summarize key quantitative data reported in the literature.
Table 1: Herbicidal Activity of Selected Phenoxyacetate Derivatives
| Compound | Target Weed | Activity | IC50 Value | Reference |
| Camphene-derived ammonium 2,4-D | Brassica campestris | Shoot growth inhibition | 0.000281 mmol/L | [6] |
| Camphene-derived ammonium MCPA | Lolium multiflorum Lam. | Shoot growth inhibition | 0.026 mmol/L | [6] |
| Longifolene-derived ammonium 2,4-D | Brassica campestris | Root growth inhibition | 100% inhibition at 0.020 mmol/L | [21] |
Table 2: Anticancer Activity of Selected Phenoxyacetate Derivatives
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| Novel Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | Cytotoxicity | 6.9 ± 0.7 μM | [12] |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | Cytotoxicity | 0.194 ± 0.09 µg/ml | [3] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma G-361 | Cytotoxicity | 104.86 μM | [3] |
| Modified Podophyllotoxin Phenoxyacetamide | H1975 (NSCLC) | Cytotoxicity | 0.10 μM | [14] |
Table 3: Anti-inflammatory Activity of Selected Phenoxyacetate Derivatives
| Compound | Enzyme Target | Activity | IC50 Value | Reference |
| Phenoxyacetic acid derivative 5f | COX-2 | Inhibition | 0.06-0.09 μM | [9][11] |
| Phenoxyacetic acid derivative 7b | COX-2 | Inhibition | 0.06-0.09 μM | [9][11] |
| Phenoxyacetic acid derivative | COX-2 | Inhibition | 0.06 μM | [9] |
Table 4: Antimicrobial Activity of Selected Phenoxyacetate Derivatives
| Compound | Microorganism | Activity | MIC Value | Reference |
| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | Inhibition | 0.06 µg/ml | [3] |
| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | Inhibition | 8 µg/ml | [3] |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: Experimental workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
Phenoxyacetate derivatives represent a privileged scaffold in chemical biology, with a rich history and a promising future. Their diverse biological activities, spanning from agriculture to medicine, underscore the power of subtle structural modifications in dictating molecular function. This guide has provided a comprehensive overview of their key applications, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.
The future of phenoxyacetate research lies in the continued exploration of novel derivatives with enhanced potency, selectivity, and improved safety profiles. The application of computational tools for rational drug design, coupled with high-throughput screening and advanced biological assays, will undoubtedly accelerate the discovery of new lead compounds. As our understanding of complex biological pathways deepens, the potential to design phenoxyacetate derivatives that modulate these pathways with precision will continue to expand, offering new solutions to challenges in human health and agriculture.
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An In-Depth Technical Guide: Ethyl 2,6-Dimethylphenoxyacetate as a Core Chemical Intermediate
Abstract: This technical guide provides a comprehensive examination of Ethyl 2,6-dimethylphenoxyacetate, a key chemical intermediate. We will explore its synthesis via the robust Williamson ether synthesis, detailing the underlying mechanism and providing a field-proven laboratory protocol. The guide further elucidates its primary application as a direct precursor to 2,6-dimethylphenoxyacetic acid and other complex derivatives utilized in pharmaceutical and specialty chemical development. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction
The Strategic Importance of Phenoxyacetate Scaffolds
Phenoxyacetic acid and its ester derivatives are privileged structures in medicinal and agricultural chemistry. This scaffold is present in a range of molecules, from herbicides to advanced pharmaceutical agents. The ether linkage provides metabolic stability, while the carboxylic acid or ester functionality serves as a versatile handle for further chemical modification. The specific substitution pattern on the phenyl ring is critical for modulating biological activity, and the 2,6-dimethyl substitution pattern is of particular interest for creating sterically hindered environments that can fine-tune molecular interactions and improve selectivity.
This compound: An Overview of its Role
This compound (CAS No. 6279-47-6) is a valuable intermediate primarily because it provides a stable, easily handled precursor to the more reactive 2,6-dimethylphenoxyacetic acid.[1][2] The ethyl ester group serves as a protecting group for the carboxylic acid, allowing for modifications on other parts of a molecule before being selectively hydrolyzed under basic or acidic conditions. Its synthesis from readily available starting materials, 2,6-dimethylphenol and an ethyl haloacetate, makes it an economically viable and synthetically accessible building block.[1][3]
Physicochemical Properties
A thorough understanding of a chemical's properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6279-47-6 | [4] |
| Molecular Formula | C₁₂H₁₆O₃ | [4] |
| Molecular Weight | 208.25 g/mol | [4] |
| Appearance | Clear Liquid | [5] |
| Boiling Point | 143 °C (289 °F) | [6][7] |
| Melting Point | -26 °C (-15 °F) | [6][7] |
| Density | 1.145 g/cm³ at 25 °C | [6] |
| Solubility | Soluble in Chloroform and Dichloromethane.[4] Insoluble in water.[8] |
Synthesis and Mechanism
Core Principle: The Williamson Ether Synthesis
The most reliable and widely used method for preparing this compound is the Williamson ether synthesis.[9][10] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[10][11]
Causality of Experimental Choices:
-
Mechanism: The reaction involves the deprotonation of an alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide) ion. This ion then attacks an alkyl halide in a single, concerted step.[10][11]
-
Reactant Selection: For this synthesis, 2,6-dimethylphenol provides the phenoxide nucleophile. Ethyl chloroacetate or ethyl bromoacetate serves as the electrophile.[7][12][13] Crucially, the halide is on a primary carbon. This is a deliberate choice to maximize the yield of the substitution product. If a secondary or tertiary alkyl halide were used, the strongly basic phenoxide would favor an E2 elimination side-reaction, forming an alkene instead of the desired ether.[11][14]
-
Base and Solvent: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and preferred for its low cost and ease of removal.[9] A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is chosen to dissolve the ionic intermediates and accelerate the Sₙ2 reaction rate without interfering with the nucleophile.[13]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for Williamson ether synthesis.[12]
Materials and Reagents:
-
2,6-Dimethylphenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dimethylphenol (1.0 eq) and anhydrous DMF. Stir until the phenol has completely dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become cloudy. This step generates the potassium 2,6-dimethylphenoxide in situ, the active nucleophile for the reaction.
-
Electrophile Addition: Slowly add ethyl bromoacetate (1.1 eq) to the stirring mixture at room temperature. An excess of the electrophile is used to ensure complete consumption of the starting phenol.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2,6-dimethylphenol spot is no longer visible.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate. This will precipitate the inorganic salts. Filter the mixture and transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine. The washing steps are crucial to remove residual DMF and inorganic byproducts.
-
Workup - Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
Applications as a Chemical Intermediate
The primary value of this compound lies in its ability to be readily converted into other high-value compounds.
Primary Conversion: Hydrolysis to 2,6-Dimethylphenoxyacetic Acid
The most common downstream reaction is the hydrolysis of the ethyl ester to yield 2,6-dimethylphenoxyacetic acid.[1] This is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) in a methanol/water solvent system.[1] The resulting carboxylate salt is then acidified to produce the free carboxylic acid. This acid is a key building block for further derivatization, such as amide bond formation.
Downstream Synthetic Pathways
Caption: Key synthetic transformations starting from this compound.
Downstream Synthetic Routes
The 2,6-dimethylphenoxyacetic acid derived from the title compound is a versatile platform for building more complex molecules. For example, it can be coupled with various amines to form a wide array of amide derivatives. Its use is evident in the synthesis of complex molecules such as ethyl (2-(((2,6-dimethylphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate, demonstrating its role in constructing heterocyclic systems relevant to drug discovery.[15] Further modifications, such as introducing substituents onto the aromatic ring (e.g., an amino group to form ethyl (4-amino-2,6-dimethylphenoxy)acetate), expand its utility in creating diverse chemical libraries for screening.[16]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its reactants and chemical class.
-
Hazards: The synthesis involves flammable solvents and toxic reagents.[6][17] Ethyl chloroacetate is toxic if swallowed, inhaled, or in contact with skin.[6][7] 2,6-Dimethylphenol is also a hazardous substance.[18] The final product should be handled with care, assuming it may cause skin and eye irritation.[19]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] All equipment should be properly grounded to prevent static discharge.[19] Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][19]
Conclusion
This compound is a synthetically valuable chemical intermediate whose importance is defined by its straightforward and high-yielding preparation via the Williamson ether synthesis. Its primary role as a stable, protected precursor to 2,6-dimethylphenoxyacetic acid makes it a crucial building block in the synthetic pathways leading to complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently utilize this versatile compound in their work.
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Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Web.mnstate.edu. Retrieved January 12, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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2,6-Dimethylphenol | C8H10O | CID 11335. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26). ResearchGate. Retrieved January 12, 2026, from [Link]
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ethyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)acetate. (n.d.). MolPort. Retrieved January 12, 2026, from [Link]
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(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2012, May 22). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to Exploratory Studies on the Herbicidal Activity of Substituted Phenoxyacetates
Abstract: This technical guide provides a comprehensive framework for researchers, chemists, and plant scientists engaged in the discovery and evaluation of novel herbicides based on the substituted phenoxyacetate scaffold. Phenoxyacetate herbicides, acting as synthetic auxins, have been a cornerstone of weed management for decades.[1][2][3] This document outlines the core methodologies, from chemical synthesis and characterization to robust bioassay screening and insightful structure-activity relationship (SAR) analysis. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide serves as a practical resource for identifying new, effective, and potentially selective herbicidal compounds. We will delve into the established Williamson ether synthesis for creating analogs, detail the setup of in vitro and whole-plant screening systems, and provide a clear path for interpreting the resulting data to guide the next steps in the discovery pipeline.
Introduction: The Enduring Significance of Auxin Mimic Herbicides
Phenoxyacetic acid derivatives represent a major class of synthetic herbicides that function by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[2][3][4] First developed in the 1940s, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) revolutionized agriculture by providing selective control of broadleaf weeds in grass crops.[1][3]
The mechanism of action involves the herbicide binding to auxin receptors, such as the F-box protein family (including TIR1 and AFB5), which are components of the SCF ubiquitin-ligase complex.[5][6] In a healthy plant, auxin binding targets transcriptional repressor proteins (Aux/IAAs) for degradation, allowing for the expression of auxin-responsive genes that control growth and development.[6] Synthetic auxins like phenoxyacetates are more resistant to degradation by the plant than natural IAA.[6] This leads to their persistent and overwhelming presence at the receptor sites, causing a continuous stimulation of auxin signaling pathways.[4][6] The result is uncontrolled and disorganized cell division and elongation, leading to epinasty (twisting of stems and petioles), tissue damage, and ultimately, the death of susceptible plants.[2][7]
The exploration of new substituted phenoxyacetates is driven by the need to manage evolving weed resistance, improve crop selectivity, and enhance environmental safety profiles. By systematically modifying the substitution patterns on the aromatic ring and the acetic acid side chain, researchers can fine-tune the molecule's activity, translocation within the plant, and metabolic stability.
Section 1: Synthesis and Chemical Characterization of Substituted Phenoxyacetates
The foundational chemistry for producing a library of substituted phenoxyacetates is typically the Williamson ether synthesis. This reliable and versatile reaction involves the coupling of a substituted phenol with an alpha-haloacetic acid (or its ester) under basic conditions.
Rationale for the Williamson Ether Synthesis
This method is favored for several reasons:
-
Versatility: A wide variety of commercially available substituted phenols can be used as starting materials, allowing for extensive exploration of the chemical space.
-
Efficiency: The reaction is generally high-yielding and proceeds under relatively mild conditions.
-
Predictability: The reaction mechanism is well-understood, making it a reliable method for generating the target compounds.
Detailed Step-by-Step Synthesis Protocol (Example: 4-Chloro-2-methylphenoxyacetic acid - MCPA)
This protocol provides a self-validating system for the synthesis of a model phenoxyacetate.
-
Preparation of the Sodium Phenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent like ethanol or acetone.
-
Add sodium hydroxide (1.05 eq) dissolved in a minimal amount of water. The slight excess of base ensures complete deprotonation of the phenol.
-
Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide salt is crucial as the phenoxide ion is the active nucleophile.
-
-
Preparation of the Chloroacetate Salt:
-
In a separate beaker, dissolve monochloroacetic acid (1.1 eq) in water.
-
Carefully neutralize the solution with a 30% sodium hydroxide solution to a pH of 8-9 under an ice water bath.[8] This forms sodium chloroacetate, which is more readily soluble and reactive.
-
-
The Coupling Reaction:
-
Add the prepared sodium chloroacetate solution to the flask containing the sodium phenoxide.[8]
-
Heat the reaction mixture to reflux (typically 80-100°C) for 3-5 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene-methanol 9:1).[10]
-
-
Work-up and Purification:
-
After cooling to room temperature, acidify the reaction mixture to a pH of 1-2 with a dilute inorganic acid like hydrochloric acid (HCl).[8][9] This protonates the carboxylate group, causing the desired phenoxyacetic acid to precipitate out of the aqueous solution.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified phenoxyacetic acid.
-
Dry the final product under vacuum.
-
Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Section 2: Experimental Design for Herbicidal Activity Screening
A tiered screening approach is the most efficient method for evaluating a new library of compounds. It begins with a rapid, high-throughput in vitro or small-scale bioassay to eliminate inactive compounds, followed by more resource-intensive whole-plant assays for promising candidates.
Diagram: Herbicidal Screening Workflow
Caption: The iterative cycle of SAR: synthesizing, testing, and analyzing to design improved compounds.
Interpreting SAR Data
By organizing the data into a table, key relationships become apparent. For phenoxyacetates, critical structural features that influence activity include:
-
Position of Substituents: Halogen substitutions at the 4-position (para) of the aromatic ring are often crucial for high activity. [11]* Type of Substituent: The nature of the group (e.g., chlorine, methyl) and its electronic properties (electron-withdrawing vs. electron-donating) can significantly impact how the molecule binds to the auxin receptor.
-
Number of Substituents: Di-substituted compounds, like 2,4-D, are often more active than mono-substituted ones. [12]* Side Chain Modification: Adding a methyl group to the alpha-carbon of the acetic acid side chain (creating phenoxypropionic acids like Dichlorprop) can introduce chirality, where one stereoisomer is often significantly more active than the other. [1]
Example Data Table for SAR Analysis
| Compound ID | R1 (ortho) | R2 (para) | EC₅₀ (µM) on L. sativum | Notes |
| REF-1 | H | H | > 1000 | Unsubstituted parent compound is inactive. |
| REF-2 (2,4-D) | Cl | Cl | 15.2 | High activity (Reference compound). |
| EXP-01 | H | Cl | 89.5 | Para-chloro is important, but ortho-chloro enhances activity. |
| EXP-02 | CH₃ | Cl | 25.8 | Methyl at ortho position is also effective (MCPA analog). |
| EXP-03 | H | F | 110.3 | Fluoro is less effective than chloro at the para position. |
| EXP-04 | Cl | NO₂ | 45.7 | Electron-withdrawing nitro group maintains good activity. |
| EXP-05 | Cl | OCH₃ | 350.1 | Electron-donating methoxy group reduces activity significantly. |
From this hypothetical data, a researcher could conclude that a combination of an electron-withdrawing group at the para-position and a small substituent (Cl or CH₃) at the ortho-position is optimal for herbicidal activity in this series. This insight directly informs the design of the next library of compounds to be synthesized.
Conclusion and Future Directions
This guide has provided a foundational framework for conducting exploratory studies on substituted phenoxyacetate herbicides. By following a logical progression from synthesis to tiered screening and SAR analysis, research programs can efficiently identify promising new herbicidal candidates. The protocols described are designed to be robust and self-validating, ensuring the integrity of the generated data.
Future work in this area should focus on expanding the diversity of substituents, exploring alternative synthetic routes, and conducting whole-plant greenhouse trials to confirm the selectivity and post-emergence activity of lead compounds. Furthermore, integrating computational approaches, such as molecular docking with auxin receptors, can provide deeper mechanistic insights and accelerate the design of next-generation herbicides with improved efficacy and safety profiles. [5]
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ResearchGate. (2021). (PDF) Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Retrieved from [Link]
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Initial Screening of Ethyl 2,6-dimethylphenoxyacetate for Anti-inflammatory Properties: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial preclinical screening of Ethyl 2,6-dimethylphenoxyacetate, a novel compound with therapeutic potential, for its anti-inflammatory properties. While direct biological data for this specific ester is not yet prevalent in public literature, the broader class of phenoxyacetic acid derivatives has demonstrated significant promise as anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] This guide, therefore, presents a structured, field-proven approach for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory profile of this and similar candidate molecules. The methodologies detailed herein range from initial in vitro enzymatic and cell-based assays to in vivo validation using established models of acute inflammation, culminating in preliminary mechanistic studies. Each protocol is designed to be self-validating, with clear explanations of the scientific rationale and data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Screening this compound
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[4] A primary driver of the inflammatory cascade is the enzymatic activity of cyclooxygenases (COX), which convert arachidonic acid into pro-inflammatory prostaglandins.[5][6] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has been pivotal in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[6] While traditional NSAIDs inhibit both isoforms, leading to potential gastrointestinal side effects from COX-1 inhibition, there is a continued search for selective COX-2 inhibitors that offer a better safety profile.[1][2]
The phenoxyacetic acid scaffold is a recognized pharmacophore in a variety of medicinal agents, including anti-inflammatory drugs.[3][7] Studies on substituted (2-phenoxyphenyl)acetic acids have shown that modifications to the phenoxy ring can significantly enhance anti-inflammatory activity.[8] This precedent provides a strong scientific basis for investigating novel derivatives like this compound. This guide outlines a logical and efficient workflow for its initial screening, beginning with its synthesis and characterization, followed by a tiered approach to evaluating its anti-inflammatory potential.
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and reliable method for preparing ethers. This involves the reaction of 2,6-dimethylphenol with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.[9]
In Vitro Screening: A Multi-faceted Approach
The initial phase of screening involves a series of in vitro assays to determine the compound's direct effects on key inflammatory mediators and pathways. A preliminary cytotoxicity assessment is crucial to establish a non-toxic concentration range for subsequent cell-based assays.
Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is essential to determine the concentrations of this compound that do not induce cell death, ensuring that any observed anti-inflammatory effects are not a result of cytotoxicity.[10][11]
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 50, 100, 200 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[10][11]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration of the compound that does not significantly reduce cell viability should be used for subsequent experiments.
Cyclooxygenase (COX) Inhibition Assay
Rationale: To determine if this compound directly inhibits the activity of COX-1 and COX-2, a cell-free enzymatic assay is employed. This is a critical step in identifying the compound's potential mechanism of action and its selectivity.[6][13]
Experimental Protocol (Colorimetric Method):
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme cofactor, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.[14]
-
Assay Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and this compound at various concentrations).[14]
-
Pre-incubation: Pre-incubate the plate to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Colorimetric Detection: Add N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized in the presence of peroxidase activity, producing a color change that can be measured at 590-611 nm.[14]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[13]
Data Presentation: COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Positive Control) | Expected High Value | Expected Low Value | Expected > 1 |
| Indomethacin (Positive Control) | Expected Low Value | Expected Low Value | Expected ~ 1 |
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) upon stimulation with lipopolysaccharide (LPS).[15][16] This assay assesses the ability of this compound to suppress the production of these key mediators.
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[17]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production. Include a negative control (no LPS) and a positive control (LPS only).[17][18]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][12]
-
Data Analysis: Compare the cytokine concentrations in the compound-treated groups to the LPS-only control group. Calculate the percentage of inhibition of cytokine production.
Data Presentation: Cytokine Inhibition
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Elevated | Elevated | Elevated |
| LPS + this compound (Concentration 1) | To be determined | To be determined | To be determined |
| LPS + this compound (Concentration 2) | To be determined | To be determined | To be determined |
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1][19][20] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, providing a robust system to evaluate the efficacy of a test compound.[20]
Experimental Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin, 5 mg/kg), and groups treated with different doses of this compound.[19]
-
Compound Administration: Administer the test compound and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.[1][19]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Data Presentation: Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | - | 0% | 0% |
| This compound | Dose 1 | To be determined | To be determined |
| This compound | Dose 2 | To be determined | To be determined |
| Indomethacin | 5 | Expected significant inhibition | Expected significant inhibition |
Preliminary Mechanistic Studies: Investigating Signaling Pathways
Rationale: To gain insight into the molecular mechanisms underlying the anti-inflammatory effects of this compound, the expression and activation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK, can be investigated using Western blotting.
Western Blot Analysis of COX-2, iNOS, and Phosphorylated Signaling Proteins
Rationale: This technique allows for the detection and quantification of specific proteins in cell lysates. By examining the levels of COX-2, inducible nitric oxide synthase (iNOS), and the phosphorylated (activated) forms of proteins in the NF-κB and MAPK pathways, we can understand how the compound interferes with these signaling cascades.[12]
Experimental Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound followed by LPS stimulation as described in the cytokine assay.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for COX-2, iNOS, phospho-p65 (a subunit of NF-κB), phospho-ERK1/2, phospho-JNK, and phospho-p38 (MAPKs). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear overview of the screening process and the potential mechanisms of action, the following diagrams are presented using Graphviz (DOT language).
Caption: Experimental workflow for anti-inflammatory screening.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the MAPK signaling pathway.
Conclusion
This technical guide outlines a systematic and robust methodology for the initial screening of this compound for anti-inflammatory properties. By following this tiered approach, from in vitro enzymatic and cell-based assays to in vivo validation and preliminary mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel compounds. The data generated from these studies will provide a solid foundation for further preclinical development and a deeper understanding of the compound's mechanism of action.
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El-Sayed, M. A. et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]
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Ramadan, S. et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. [Link]
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Atkinson, D. C. et al. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]
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Suryanti, V. et al. (2023). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. PubMed Central. [Link]
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Fayed, B. E. et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]
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Artasasta, M. A. et al. (2020). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. ResearchGate. [Link]
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Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. JETIR.org. [Link]
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Dogruer, D. S. et al. (2000). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed. [Link]
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Wang, Y. et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. PubMed. [Link]
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Nørregaard, R. et al. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. PubMed Central. [Link]
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Hinson, R. M. et al. (1997). Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2. PubMed. [Link]
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Eze, F. et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Discovery, History, and Synthesis of Ethyl 2,6-Dimethylphenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dimethylphenoxyacetate, a significant molecule within the vast family of phenoxyacetic acid derivatives, holds a place at the intersection of historical herbicide development and modern pharmaceutical research. This technical guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and detailed methodologies for its preparation. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals engaged in organic synthesis and drug discovery. The foundational chemistry of phenoxyacetic acids dates back to the late 19th century, with the first synthesis of the parent phenoxyacetic acid reported in 1880.[1][2] However, it was the discovery of the potent, hormone-like effects of its chlorinated derivatives on plant growth in the 1940s that catapulted this class of compounds into prominence, revolutionizing agriculture through selective weed control.[2][3]
Historical Context: The Dawn of Auxin-like Herbicides
The story of phenoxyacetic acids is inextricably linked with the discovery of auxins, the plant hormones that regulate growth.[4][5] In the early 20th century, scientists identified indole-3-acetic acid (IAA) as a key natural auxin.[5] This discovery spurred the synthesis of numerous structural analogs in a quest to understand and manipulate plant growth.
The breakthrough came during the 1940s when multiple independent research groups in the United Kingdom and the United States discovered that certain chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), exhibited powerful and selective herbicidal activity against broadleaf weeds.[3] These synthetic auxins mimic the action of IAA, but their resistance to the plant's natural degradation mechanisms leads to uncontrolled growth and eventual death of susceptible species.[4] This marked the beginning of the era of modern chemical weed control.
While the initial focus was on chlorinated derivatives for agricultural applications, the versatile phenoxyacetic acid scaffold was subsequently explored for a wide range of biological activities, leading to the synthesis of a vast library of substituted analogs, including this compound.
The Foundational Chemistry: Williamson Ether Synthesis
The cornerstone of phenoxyacetic acid synthesis, including that of this compound, is the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this robust and versatile reaction remains a fundamental method for forming ether linkages.[6] The reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The general mechanism proceeds via an SN2 pathway, where a deprotonated alcohol or phenol acts as a nucleophile, attacking an alkyl halide to form the ether and a salt byproduct.
Synthesis of this compound
The synthesis of this compound is a direct application of the Williamson ether synthesis, utilizing two key precursors: 2,6-dimethylphenol and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.
Synthesis of Precursors
1. 2,6-Dimethylphenol:
This starting material can be synthesized through various methods, with the alkylation of phenol with methanol being a common industrial approach. This gas-phase reaction is typically carried out over a metal oxide catalyst. For instance, an iron-chromium mixed oxide catalyst has been shown to be effective, with reaction temperatures in the range of 350-380°C.[7]
2. Ethyl Chloroacetate:
Ethyl chloroacetate is generally prepared by the Fischer esterification of chloroacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
The Core Reaction: Etherification
The synthesis of this compound proceeds by the reaction of 2,6-dimethylphenol with ethyl chloroacetate in the presence of a base. The base deprotonates the phenolic hydroxyl group of 2,6-dimethylphenol to form the more nucleophilic 2,6-dimethylphenoxide. This phenoxide then undergoes an SN2 reaction with ethyl chloroacetate, displacing the chloride ion to form the desired ether linkage.
Experimental Protocols
The following protocols are representative of the synthesis of this compound and its immediate precursor, 2,6-dimethylphenoxyacetic acid, as adapted from modern patents.
Protocol 1: Synthesis of 2,6-Dimethylphenoxyacetic Acid
This protocol describes the synthesis of the carboxylic acid precursor, which can then be esterified to yield the target ethyl ester.
Materials:
-
2,6-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide. The molar ratio of 2,6-dimethylphenol to sodium hydroxide is typically in the range of 1:1.5 to 1:2.
-
To this solution, add chloroacetic acid. The molar ratio of 2,6-dimethylphenol to chloroacetic acid is generally around 1:1.1.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude 2,6-dimethylphenoxyacetic acid.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
| Parameter | Value/Range | Reference |
| Molar Ratio (2,6-Dimethylphenol:NaOH) | 1:1.5 - 1:2 | [8] |
| Molar Ratio (2,6-Dimethylphenol:Chloroacetic Acid) | 1:1.1 | [8] |
| Reaction Temperature | Reflux | [8] |
| Reaction Time | < 24 hours | [8] |
Protocol 2: Synthesis of this compound (via Esterification of the Acid)
Materials:
-
2,6-Dimethylphenoxyacetic acid
-
Ethanol
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 2,6-dimethylphenoxyacetic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography.
Biological Activity and Applications
While the herbicidal properties of many phenoxyacetic acid derivatives are well-documented, the specific biological profile of this compound is less extensively reported in early literature. However, the broader class of phenoxyacetic acids and their derivatives have been investigated for a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[9]
More recently, derivatives of 2,6-dimethylphenoxyacetic acid have been utilized as key intermediates in the synthesis of pharmaceuticals. For example, 2,6-dimethylphenoxyacetic acid is a crucial building block in the synthesis of the HIV protease inhibitors lopinavir and ritonavir.[10][11] This highlights the continued relevance of this chemical scaffold in modern drug discovery and development. The ethyl ester, being a more lipophilic derivative of the parent acid, may exhibit altered pharmacokinetic properties that could be advantageous in certain therapeutic applications.
Conclusion
This compound emerges from a rich history of chemical innovation that began with the elucidation of ether synthesis and blossomed with the discovery of synthetic plant growth regulators. Its synthesis, firmly rooted in the principles of the Williamson ether synthesis, is a testament to the enduring power of this classic organic reaction. While its own historical "discovery" is intertwined with the broader exploration of the vast chemical space of phenoxyacetic acids, its modern role as a key intermediate in the synthesis of life-saving pharmaceuticals underscores its continuing importance. This guide provides researchers and scientists with a solid foundation for understanding and utilizing this versatile molecule in their own synthetic endeavors.
References
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Phenoxyacetic acid. In: Wikipedia. [Link]
- Peterson, M. A., McMaster, S. A., Riechers, D. E., Skelton, J., & Stahlman, P. W. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology, 30(2), 303-345.
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
-
Williamson ether synthesis. In: Wikipedia. [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
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Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. (2014). PubMed Central (PMC). [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2021). PubMed Central (PMC). [Link]
- CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Jetir.Org. [Link]
- Kaur, H., & Bhardwaj, R. D. (2021). History, mechanism and functions of plant growth regulators in vegetable crops.
- Rademacher, W. (2015). Plant growth regulators: Backgrounds and uses in plant production.
-
UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. GCW Gandhi Nagar Jammu. [Link]
-
Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (2016). PubMed Central (PMC). [Link]
- Lednicer, D., & Mitscher, L. A. (2005). The organic chemistry of drug synthesis (Vol. 7). John Wiley & Sons.
-
A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis. (2011). ResearchGate. [Link]
-
The Organic Chemistry of Drug Synthesis. (n.d.). [Link]
-
PLANT GROWTH REGULATORS. (n.d.). [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 2,6-dimethylphenoxyacetate via Williamson Ether Synthesis
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains an indispensable tool for the formation of ether linkages.[1][2][3] This robust S\N2 reaction, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide, offers a versatile and reliable method for constructing both symmetrical and asymmetrical ethers.[2][3] In the realm of drug discovery and development, the precise construction of molecules is paramount. Phenoxyacetate derivatives, in particular, are prevalent scaffolds in numerous biologically active compounds, including herbicides and pharmaceuticals. This application note provides a comprehensive, field-proven protocol for the synthesis of a specific phenoxyacetate, Ethyl 2,6-dimethylphenoxyacetate, designed for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Reaction Principle: A Mechanistic Deep Dive
The synthesis of this compound from 2,6-dimethylphenol and ethyl chloroacetate proceeds via the classic Williamson ether synthesis pathway. The reaction is typically facilitated by a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5][6]
The mechanism can be dissected into two primary stages:
-
Deprotonation: The reaction commences with the deprotonation of the phenolic hydroxyl group of 2,6-dimethylphenol by a strong base. Sodium hydride is an excellent choice as it irreversibly deprotonates the phenol, forming the sodium 2,6-dimethylphenoxide and hydrogen gas (H₂), which bubbles out of the reaction mixture, driving the equilibrium forward.[5][6][7] The resulting phenoxide is a potent nucleophile.
-
Nucleophilic Attack (S\N2): The generated 2,6-dimethylphenoxide ion then acts as a nucleophile, executing a backside attack on the electrophilic carbon of ethyl chloroacetate.[2][8] This concerted, one-step process displaces the chloride ion, a good leaving group, to form the desired ether, this compound.
It is crucial to employ a primary alkyl halide, such as ethyl chloroacetate, to favor the S\N2 pathway. Secondary and tertiary alkyl halides are prone to undergoing elimination reactions (E2) in the presence of a strong base like the phenoxide, which would lead to the formation of undesired alkene byproducts.[2][4][6] The steric hindrance from the two methyl groups in the ortho positions of the phenol can influence the reaction rate, but the use of a primary electrophile mitigates this challenge.[9]
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Application Notes & Protocols: High-Efficiency Synthesis of Phenoxyacetates via Phase Transfer Catalysis
Abstract
Phenoxyacetate derivatives are crucial structural motifs in a wide array of commercially significant compounds, including pharmaceuticals and herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). Traditional synthesis via the Williamson ether synthesis often requires stringent anhydrous conditions and expensive, hazardous reagents. This guide presents a robust, high-yield protocol for the synthesis of phenoxyacetates using Phase Transfer Catalysis (PTC). PTC offers a greener, more efficient, and industrially scalable alternative by facilitating reactions between reactants in immiscible liquid-liquid or solid-liquid systems.[1] This document provides a detailed mechanistic overview, a step-by-step experimental protocol for the synthesis of ethyl phenoxyacetate, process optimization insights, and comprehensive analytical procedures.
Introduction: The Case for Phase Transfer Catalysis
The synthesis of ethers from an organohalide and a deprotonated alcohol (alkoxide), known as the Williamson ether synthesis, is a cornerstone of organic chemistry.[2] However, its application to phenoxides for producing phenoxyacetates traditionally necessitates the use of strong, hazardous bases like sodium hydride (NaH) and polar aprotic solvents under strictly anhydrous conditions.[3][4] These requirements present significant challenges in terms of cost, safety, and environmental impact, particularly on an industrial scale.
Phase Transfer Catalysis (PTC) elegantly circumvents these issues. PTC is a powerful technique that accelerates reactions between reactants located in different, immiscible phases.[1][5][6] In the context of phenoxyacetate synthesis, a phase transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from an aqueous phase into an organic phase.[7] Once in the organic phase, the "naked," highly reactive anion can efficiently react with an alkylating agent, such as ethyl chloroacetate.
The primary advantages of employing PTC for this transformation include:
-
Elimination of Anhydrous Conditions: The reaction proceeds efficiently in a biphasic system, often using aqueous sodium hydroxide as the base.[6][8]
-
Use of Inexpensive Reagents: Costly and hazardous bases are replaced with simple, inexpensive ones like NaOH or KOH.[8]
-
Mild Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing energy consumption and minimizing side reactions.[5][6]
-
Increased Yields and Purity: PTC often leads to higher yields and cleaner reaction profiles, simplifying product purification.[5][9]
-
Enhanced Green Chemistry Profile: The use of water as a solvent and the reduction of hazardous waste align with the principles of sustainable chemistry.[1][9]
The Mechanism of Phase Transfer Catalysis
The efficacy of PTC lies in its ability to solubilize an aqueous-phase anion in an organic phase.[6] The process for the O-alkylation of a phenol can be visualized as a catalytic cycle.
-
Deprotonation: In the aqueous phase, a strong base (e.g., NaOH) deprotonates the phenol (ArOH) to form the water-soluble phenoxide anion (ArO⁻).
-
Ion Exchange: The phase transfer catalyst, a quaternary ammonium salt (Q⁺X⁻, e.g., Tetrabutylammonium Bromide, TBAB), exchanges its initial counter-ion (X⁻, e.g., Br⁻) for the phenoxide anion at the liquid-liquid interface.
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺ArO⁻) has sufficient organic character to migrate from the aqueous phase across the interface and into the bulk organic phase.[5]
-
SN2 Reaction: In the organic phase, the poorly solvated and highly reactive phenoxide anion attacks the alkylating agent (R-X', e.g., ethyl chloroacetate) in a classic SN2 reaction, forming the desired phenoxyacetate product (ArO-R) and releasing the catalyst's original counter-ion (X'⁻, e.g., Cl⁻).
-
Catalyst Regeneration: The catalyst, now as Q⁺X'⁻, returns to the aqueous phase to pick up another phenoxide anion, thus continuing the catalytic cycle.[10]
This cyclical process ensures that a low, catalytic amount of the phase transfer agent can facilitate the conversion of a large amount of substrate.
Figure 1. Mechanism of Phase Transfer Catalysis for Phenoxyacetate Synthesis.
Experimental Protocol: Synthesis of Ethyl Phenoxyacetate
This protocol details the synthesis of ethyl phenoxyacetate from phenol and ethyl chloroacetate using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Phenol | C₆H₅OH | 94.11 | 50.0 | 4.71 g | Substrate |
| Ethyl Chloroacetate | ClCH₂COOC₂H₅ | 122.55 | 55.0 (1.1 eq) | 5.0 mL (6.74 g) | Alkylating Agent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 75.0 (1.5 eq) | 3.00 g | Base |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 2.5 (5 mol%) | 0.81 g | Catalyst |
| Toluene | C₇H₈ | - | - | 50 mL | Organic Solvent |
| Deionized Water | H₂O | - | - | 50 mL | Aqueous Solvent |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Figure 2. Experimental workflow for phenoxyacetate synthesis via PTC.
Process Optimization and Troubleshooting
Achieving optimal results requires careful consideration of several reaction parameters. The interplay between these factors determines the reaction rate, yield, and purity of the final product.
| Parameter | Influence & Rationale | Troubleshooting Guide |
| Catalyst Choice | Quaternary ammonium salts like TBAB are common due to their high activity and commercial availability.[7][11][12][13][14] Phosphonium salts are more thermally stable but also more expensive. Catalyst lipophilicity is key; longer alkyl chains increase organic solubility but may decrease interfacial activity. | Low Conversion: Increase catalyst loading (e.g., from 5 to 10 mol%). Consider a more lipophilic catalyst if the substrate is very nonpolar. |
| Stirring Rate | The reaction occurs at the interface between the two liquid phases. Vigorous stirring is critical to maximize the interfacial surface area, which directly enhances the rate of transfer and the overall reaction rate.[8] | Inconsistent Results: Ensure the stirring is vigorous enough to create a fine emulsion. For larger scales, a mechanical stirrer is superior to a magnetic stir bar. |
| Solvent System | Nonpolar aromatic solvents like toluene are often preferred as they are inert and have a low affinity for water, which can otherwise hydrate the anion and reduce its nucleophilicity.[15] Halogenated solvents like dichloromethane should be used with caution as they can sometimes undergo side reactions.[16] | Emulsion Formation: If a stable emulsion forms during work-up, add a small amount of brine to help break it. |
| Base Concentration | A higher concentration of NaOH in the aqueous phase increases the concentration of the phenoxide anion, driving the reaction forward. However, excessively high concentrations can sometimes lead to catalyst degradation (Hofmann elimination) or hydrolysis of the ester product.[16] | Product Hydrolysis (to phenoxyacetic acid): Reduce the concentration of the NaOH solution (e.g., from 50% to 30% w/w) or perform the reaction at a lower temperature. |
| Temperature | Increasing the temperature generally increases the reaction rate. However, for sensitive substrates, higher temperatures might promote side reactions like elimination or hydrolysis. A typical range is 50-100 °C.[3] | Side Product Formation: Lower the reaction temperature. Confirm the identity of byproducts by GC-MS to diagnose the issue. |
Analytical Characterization
Confirming the identity and purity of the synthesized phenoxyacetate is a critical final step.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor reaction progress. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates conversion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the purity of the final product and identifying any volatile impurities.[17] The mass spectrum will confirm the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural confirmation. For ethyl phenoxyacetate, expect to see characteristic signals for the aromatic protons, the methylene protons of the acetate group (~4.6 ppm), and the ethyl ester protons (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm).
-
¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the ester (~168 ppm).
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1750-1730 cm⁻¹ is indicative of the C=O stretch of the ester group. The absence of a broad O-H stretch from the starting phenol confirms the reaction's completion.
Conclusion
Phase Transfer Catalysis provides a highly efficient, scalable, and environmentally conscious method for the synthesis of phenoxyacetates. By eliminating the need for anhydrous solvents and hazardous reagents, PTC not only simplifies the experimental procedure but also improves safety and reduces costs. The protocol and optimization guidelines presented here offer a robust framework for researchers and drug development professionals to successfully implement this powerful synthetic tool.
References
- What Are The Outstanding Advantages Of Phase Transfer Catalysts - News - KOYON. (2024).
-
Wei, T.-B., Zhang, Y.-M., & Xing, H.-Y. (2000). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Synthetic Communications, 30(3), 485-492. Retrieved from [Link]
-
Phase Transfer Catalysis : Theory and application. (n.d.). Slideshare. Retrieved from [Link]
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
-
Dalal, M. (n.d.). Phase Transfer Catalysis. Dalal Institute. Retrieved from [Link]
-
Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11). Retrieved from [Link]
-
Wei, T.-B., Zhang, Y.-M., & Xing, H.-Y. (2007). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Synthetic Communications, 30(3), 485-492. Retrieved from [Link]
-
Pandit, A. B., & Kumar, S. (2015). Synthesis of 2,4-dichlorophenoxyacetic acid: Novelties of kinetics of inverse phase transfer catalysis. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- Google Patents. (n.d.). CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.
-
Rajendran, V., & Abimannan, P. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE), 13(2), 80-87. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrabutylammonium Bromide in Chemical Synthesis and Beyond. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]
- Maruoka, K. (Ed.). (2008).
-
Mondal, B. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]
-
Kim, D., et al. (2020). Derivatization reaction of phenol to phenyl acetate. ResearchGate. Retrieved from [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
Borgos, S. E. F. (2016). Characterization Methods: Physical and Chemical Characterization Techniques. SciSpace. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of Ethyl 2,6-dimethylphenoxyacetate
Foreword: A Strategic Approach to Method Development for Ethyl 2,6-dimethylphenoxyacetate
In the landscape of pharmaceutical research and development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This compound, a molecule of interest in synthetic chemistry, demands precise and reliable analytical methods for its characterization and quantification. This document eschews a generic, one-size-fits-all template. Instead, it presents a detailed, scientifically-grounded guide to developing and implementing analytical methodologies for this specific analyte. We will delve into the "why" behind the "how," providing not just protocols, but a strategic framework for analytical method development, rooted in the principles of scientific integrity and practical, field-tested experience.
The methodologies detailed herein are designed to be self-validating systems. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), elucidating the rationale for choosing specific instrumental parameters and sample preparation techniques. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to not only execute these methods but also to adapt and troubleshoot them effectively.
Part 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
HPLC is a powerful and versatile technique for the analysis of a wide range of organic molecules, including esters like this compound. Its high resolution and sensitivity make it a preferred method for purity assessments and quantification in complex matrices.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to the non-polar nature of this compound. The aromatic ring and the ethyl ester group contribute to its hydrophobicity, making it well-suited for retention on a C18 stationary phase. UV detection is selected based on the presence of the phenoxy chromophore, which should provide adequate sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
1. Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Provides good separation for moderately non-polar compounds. The ratio can be optimized to adjust retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity. |
| Detection Wavelength | ~270 nm | The phenoxy group is expected to have a UV absorbance maximum in this region. A PDA detector can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Run Time | ~10 minutes | Should be sufficient to elute the analyte and any potential impurities. |
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
5. Preparation of Sample Solutions:
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Dissolve in and dilute to volume with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[1]
6. System Suitability:
-
Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times.
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
7. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Parameters (Based on ICH Guidelines)
The developed method must be validated to ensure its suitability for the intended purpose.[2]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.[2] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have an RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C). |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Quantification
For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or quantification in complex biological matrices, GC-MS is the method of choice. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
Rationale for Method Selection
This compound is a volatile compound, making it amenable to GC analysis. Coupling GC with a mass spectrometer allows for highly selective and sensitive detection, which is crucial for trace-level analysis and impurity profiling.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
Ethyl acetate (GC grade) or another suitable volatile solvent
-
Helium (carrier gas, ultra-high purity)
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low concentration samples. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program should provide good separation from solvent and potential impurities. It can be optimized based on the sample matrix. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching. |
| Detection Mode | Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis) | Full scan mode is used to identify the characteristic ions of the analyte. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.[3] |
4. Preparation of Standard and Sample Solutions:
-
Similar to the HPLC method, prepare stock and working standard solutions in a volatile solvent like ethyl acetate.
-
Prepare sample solutions by dissolving the sample in the same solvent to a concentration within the calibration range.
5. Data Analysis and Quantification:
-
For quantitative analysis in SIM mode, select characteristic and abundant ions from the mass spectrum of this compound.
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standard solutions.
-
The concentration of the analyte in the samples is then determined from this calibration curve.
Anticipated Mass Spectrum Fragmentation
While an experimental mass spectrum is required for definitive identification, the expected fragmentation pattern for this compound under EI would likely involve cleavage of the ester group and fragmentation of the aromatic ring. Key fragments might include the molecular ion peak and peaks corresponding to the loss of the ethoxy group (-OCH2CH3) and subsequent loss of carbon monoxide (-CO).
Conclusion: A Foundation for Reliable Analysis
The HPLC and GC-MS methods outlined in this guide provide a comprehensive framework for the quantification of this compound. It is imperative to remember that these protocols serve as a starting point. Method optimization and rigorous validation are essential steps to ensure the generation of accurate, reliable, and reproducible data in a regulated environment. By understanding the scientific principles behind these analytical techniques, researchers can confidently develop and implement robust methods for the characterization of this and other related compounds, ultimately contributing to the advancement of pharmaceutical science.
References
- U.S. Environmental Protection Agency. (2018). ANALYTICAL METHOD SUMMARIES.
-
Phenomenex. SAMPLE PREPARATION. [Link]
-
Lirias. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. [Link]
-
PubMed. (2021). Systematic Development and Validation of a RP-HPLC Method for Estimation of Abiraterone Acetate and its Degradation Products. [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the metholic and ethyl acetate. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. [Link]
Sources
Application Notes and Protocols for the Analysis of Ethyl 2,6-dimethylphenoxyacetate by HPLC and GC-MS
Abstract
This technical guide provides detailed methodologies for the qualitative and quantitative analysis of Ethyl 2,6-dimethylphenoxyacetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development and quality control, this document offers comprehensive, step-by-step protocols, from sample preparation to data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and enable adaptation for similar analytes.
Introduction
This compound (CAS No. 6279-47-6) is an organic compound with a molecular weight of 208.25 g/mol and the chemical formula C₁₂H₁₆O₃.[1] As a derivative of phenoxyacetic acid, it belongs to a class of compounds with diverse applications, including use as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The precise and accurate analytical characterization of this compound is paramount for ensuring purity, monitoring reaction kinetics, and performing quality control in various stages of research and development.
This application note details robust and reliable methods for the analysis of this compound using two powerful analytical techniques: HPLC for quantification and purity assessment, and GC-MS for identification and structural elucidation. The protocols provided are grounded in established analytical principles for similar phenoxyacetate derivatives and are designed to be self-validating.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[3] For this compound, a reversed-phase HPLC method is recommended, leveraging the compound's moderate polarity.
Rationale for Method Selection
A reversed-phase C18 column is chosen for its excellent resolving power for a wide range of organic molecules. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the effective elution of this compound from the non-polar stationary phase. A gradient elution is employed to ensure a reasonable analysis time while maintaining good resolution from potential impurities. UV detection is selected based on the presence of the aromatic ring in the analyte, which provides strong chromophoric activity.
Experimental Protocol: HPLC
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standards and samples at the desired concentration (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter and protect the HPLC column.[4]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Data Analysis and Interpretation
The retention time of the peak corresponding to this compound should be consistent across all injections. Quantification can be achieved by creating a calibration curve using the peak areas of the standard solutions. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and structural elucidation of volatile and semi-volatile compounds. Due to the polar nature of the ester group, derivatization may be beneficial to improve the chromatographic peak shape and thermal stability of this compound, although direct analysis is also possible.
Rationale for Method Selection
A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of this compound. Electron Ionization (EI) is the preferred ionization method due to its ability to generate reproducible and information-rich mass spectra. The temperature program is designed to ensure the efficient elution of the analyte while separating it from any volatile impurities.
Experimental Protocol: GC-MS
Sample Preparation (Direct Injection):
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C. |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Analysis and Interpretation: Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 208. The fragmentation pattern will be characteristic of an aromatic ester. Key expected fragments include:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 163, corresponding to the [M - 45]⁺ ion.
-
Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 179, the [M - 29]⁺ ion.
-
Formation of the 2,6-dimethylphenoxide ion: Cleavage of the ether linkage could produce an ion at m/z 121.
-
Tropylium ion formation: Rearrangement of the aromatic ring can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for substituted benzenes.[5]
The fragmentation pattern can be used to confirm the identity of the compound by comparing the obtained spectrum with a library of known spectra or by manual interpretation based on established fragmentation rules for aromatic esters.[4]
Visualization of Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering reliable quantification and purity assessment. The GC-MS method provides definitive structural confirmation through the analysis of characteristic fragmentation patterns. By understanding the principles behind these methods, researchers can confidently apply and adapt these protocols to meet their specific analytical needs.
References
-
SIELC Technologies. (n.d.). Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
Sources
The Strategic Application of Ethyl 2,6-Dimethylphenoxyacetate in the Synthesis of Retroviral Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ethyl 2,6-dimethylphenoxyacetate as a key starting material in the synthesis of the P2/P3 ligand, (2,6-dimethylphenoxy)acetyl, a crucial component in several potent retroviral protease inhibitors, including Lopinavir. We will detail the synthetic pathway from the ethyl ester to the final active pharmaceutical ingredient (API), focusing on the causality behind experimental choices and providing field-proven protocols.
Introduction: The Significance of the Dimethylphenoxyacetyl Moiety
The (2,6-dimethylphenoxy)acetyl group serves as a high-affinity, achiral P2/P3 ligand in a class of peptidomimetic-based HIV protease inhibitors. Its strategic design offers several advantages. The dimethyl substitution provides steric hindrance that can lock the ligand into a bioactive conformation, enhancing binding affinity to the protease enzyme's active site. Furthermore, its relative simplicity and achiral nature streamline the synthetic process, making it an attractive component for industrial-scale drug manufacturing. This compound is the logical and stable precursor, allowing for controlled generation of the corresponding carboxylic acid immediately prior to its activation and coupling in the final stages of API synthesis.
Core Synthetic Workflow
The journey from this compound to a functionalized protease inhibitor follows a reliable and scalable three-step sequence. This pathway is designed to ensure high purity and yield at each stage, culminating in the final amide bond formation that incorporates the critical phenoxyacetyl ligand.
Application Notes & Protocols: A Strategic Guide to the Development of Novel Bioactive Compounds from Ethyl 2,6-dimethylphenoxyacetate
Abstract: This guide provides a comprehensive framework for the synthesis and preliminary biological evaluation of novel compounds derived from the versatile starting material, Ethyl 2,6-dimethylphenoxyacetate. This scaffold is of significant interest in medicinal chemistry due to its presence in known bioactive molecules. We present detailed, field-tested protocols for the strategic derivatization of this compound, beginning with its hydrolysis to the key carboxylic acid intermediate, followed by the synthesis of a diverse amide library using robust coupling methodologies. The rationale behind key experimental choices is elucidated to empower researchers in their decision-making process. Furthermore, this document includes standardized protocols for initial in vitro screening of the synthesized compounds for antimicrobial and anti-inflammatory activities, providing a clear pathway from chemical synthesis to biological discovery.
Section 1: Synthesis of the Core Intermediate: 2,6-Dimethylphenoxyacetic Acid
The initial and most critical step in harnessing the potential of this compound is the hydrolysis of its ethyl ester to the corresponding carboxylic acid. This acid is a significantly more versatile intermediate for subsequent derivatization, particularly for amide bond formation.
Principle of Hydrolysis: Saponification
While ester hydrolysis can be catalyzed by either acid or base, alkaline-mediated hydrolysis (saponification) is often the method of choice for preparative synthesis.[1] The primary advantage is that the reaction is effectively irreversible because the final step forms a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct.[2][3] This drives the reaction to completion, typically resulting in higher yields compared to the equilibrium-limited acid-catalyzed process.[1]
Protocol 1.1: Alkaline-Mediated Hydrolysis of this compound
Objective: To efficiently synthesize 2,6-Dimethylphenoxyacetic acid.
Materials:
-
This compound (CAS: 6279-47-6)[4]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or a suitable co-solvent like THF/Methanol)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Saponification: Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq). The use of a slight excess of base ensures complete consumption of the ester.
-
Reflux: Heat the mixture to reflux (typically 80-100°C) and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Cooling & Solvent Removal: Allow the reaction to cool to room temperature. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with deionized water and cool it in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2. The carboxylic acid product will precipitate as a white solid. The low pH ensures the complete protonation of the carboxylate salt.
-
Isolation:
-
Filtration: If a clean solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
-
Extraction: If the product is oily or does not precipitate cleanly, extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-Dimethylphenoxyacetic acid.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Section 2: Generation of Novel Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. By coupling the core 2,6-Dimethylphenoxyacetic acid with a diverse range of primary and secondary amines, a chemical library can be generated to systematically explore structure-activity relationships (SAR).
Workflow for Amide Library Synthesis
Caption: Synthetic workflow from starting ester to a novel amide library.
Protocol 2.1: Amide Synthesis via Coupling Reagent (EDC/HOBt)
Principle: Direct amide coupling using carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used method due to its mild conditions and broad functional group tolerance. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and minimize racemization in chiral substrates by forming a more reactive activated ester intermediate.
Materials:
-
2,6-Dimethylphenoxyacetic Acid (from Protocol 1.1)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,6-Dimethylphenoxyacetic Acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA or TEA (2.5 eq). The base is essential to neutralize the HCl salt of EDC and the HOBt, as well as any acid byproducts.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure amide.
-
Characterization: Confirm the structure of each new amide derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Biological Screening of Novel Compounds
The synthesized amide library can be screened for various biological activities. Based on the activities of structurally related phenoxyacetate and acetophenone derivatives, initial assays for antimicrobial and anti-inflammatory properties are highly relevant.[5][6]
Protocol 3.1: In Vitro Antimicrobial Susceptibility Testing (MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the novel compounds against selected bacterial strains.
Principle: The broth microdilution method is a standardized assay to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final concentration range may typically be from 128 µg/mL to 0.25 µg/mL.
-
Controls: Include a positive control (bacteria in MHB without compound), a negative control (MHB only), and a vehicle control (bacteria with the highest concentration of DMSO used).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds and controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation: Hypothetical MIC Screening Results
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DM-Amide-01 | H | Phenyl | 64 | >128 |
| DM-Amide-02 | H | 4-Chlorophenyl | 16 | 64 |
| DM-Amide-03 | H | Cyclohexyl | >128 | >128 |
| DM-Amide-04 | Methyl | Benzyl | 32 | >128 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
Protocol 3.2: Anti-Inflammatory Assay (LPS-Induced TNF-α Inhibition)
Objective: To assess the ability of novel compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: This cell-based assay measures the anti-inflammatory potential of compounds by quantifying their effect on the inflammatory response triggered by LPS, a component of Gram-negative bacteria.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized compounds dissolved in DMSO
-
MTT reagent for cell viability assay
-
Human TNF-α ELISA kit
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 100 ng/mL) to the wells. Include an unstimulated control (cells + media) and a stimulated control (cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production).
References
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 2',6'-Dimethoxyacetophenone and Its Analogs.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
-
Zhang, Y., et al. (2011). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. European Journal of Medicinal Chemistry, 46(4), 1350-1358. Retrieved from [Link]
-
Clark, J. (2016). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (2020). Biological Activities of Methyl4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate. Molecules, 25(16), 3609. Retrieved from [Link]
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). Retrieved from [Link]
-
Pfeffer, S., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11732. Retrieved from [Link]
-
Al-Zaydi, K. M. (2014). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 19(12), 20388-20405. Retrieved from [Link]
-
Grenier, D., et al. (2014). Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound. Natural Product Communications, 9(10), 1435-1438. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 28). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link]
-
Grigoras, M., et al. (2010). Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Polymer Bulletin, 65(8), 795-807. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Molecular Docking Study of Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate Molecule for the Chemotherapeutic Treatment of Breast Cancer Cells. Retrieved from [Link]
-
Keesara, S. R., et al. (2021). An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)nicotinate. ChemistrySelect, 6(4), 629-633. Retrieved from [Link]
-
Noguchi, T., et al. (2013). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Chemistry Letters, 42(6), 634-636. Retrieved from [Link]
-
Wujec, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(16), 4930. Retrieved from [Link]
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
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- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Evaluating the Biological Activity of Ethyl 2,6-dimethylphenoxyacetate
Introduction
Ethyl 2,6-dimethylphenoxyacetate is a synthetic organic compound belonging to the phenoxyacetate class. While the specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader family of phenoxyacetic acid derivatives is known to exhibit a range of biological effects, including auxin-like activity in plants and potential anti-inflammatory and cytotoxic effects in mammalian systems.[1][2][3][4] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct an initial evaluation of the biological activity of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough preliminary screening of this compound's potential bioactivities.
This document will detail protocols for assessing three key potential activities:
-
Cytotoxicity and Cell Viability: A foundational step to determine the compound's effect on cell survival and establish appropriate concentration ranges for further assays.
-
Anti-inflammatory Activity: Investigating the compound's potential to modulate key inflammatory pathways, such as NF-κB signaling and COX-2 enzyme activity.
-
Auxin-like Activity: Assessing the compound's ability to mimic the effects of the plant hormone auxin, a characteristic of some phenoxyacetate derivatives.
PART 1: Cytotoxicity and Cell Viability Assessment
Scientific Rationale: Before evaluating specific biological activities, it is crucial to determine the cytotoxic potential of this compound. This allows for the identification of a concentration range that is non-toxic for subsequent mechanism-of-action studies, or to quantify its cell-killing efficacy if cytotoxicity is a desired endpoint (e.g., in cancer research). Tetrazolium-based assays, such as the MTT and XTT assays, are reliable methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the amount of formazan is directly proportional to the number of viable cells.[5][6]
Experimental Workflow for Cytotoxicity Assessment
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Protocol: Immunofluorescence Assay for NF-κB (p65) Translocation
Materials:
-
HeLa or other suitable cell line
-
Complete culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips or in a 96-well imaging plate and allow them to attach overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides or image the 96-well plate using a high-content imaging system.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus (defined by DAPI staining) versus the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each condition.
-
Data Presentation:
| Treatment | TNF-α (10 ng/mL) | Nuclear/Cytoplasmic NF-κB p65 Ratio | % Inhibition of Translocation |
| Vehicle Control | - | 1.1 ± 0.2 | N/A |
| Vehicle Control | + | 4.5 ± 0.5 | 0 |
| Compound (10 µM) | + | 3.2 ± 0.4 | 38.2 |
| Compound (50 µM) | + | 1.8 ± 0.3 | 79.4 |
| Positive Control (e.g., Bay 11-7082) | + | 1.3 ± 0.2 | 94.1 |
B. COX-2 Activity Assay
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. [9][10]Inhibition of COX-2 activity is a common mechanism for anti-inflammatory drugs. [9]A cell-free biochemical assay can directly measure the effect of this compound on COX-2 enzymatic activity.
Protocol: Fluorometric COX-2 Activity Assay
This protocol is based on commercially available COX-2 inhibitor screening kits. [9][10] Materials:
-
COX-2 inhibitor screening assay kit (containing purified COX-2 enzyme, arachidonic acid substrate, and a fluorescent probe)
-
This compound
-
Positive control inhibitor (e.g., celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all kit components according to the manufacturer's protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound, a vehicle control (DMSO), and the positive control inhibitor.
-
Add the purified COX-2 enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths as specified by the kit manufacturer.
-
Calculate the rate of the reaction (slope of the fluorescence vs. time curve) for each condition.
-
Determine the percent inhibition of COX-2 activity for each concentration of the test compound.
-
Calculate the IC50 value for COX-2 inhibition.
-
Data Presentation:
| Compound Concentration (µM) | COX-2 Activity (RFU/min) | % Inhibition |
| No Enzyme Control | 5 ± 2 | N/A |
| Vehicle Control | 550 ± 25 | 0 |
| 1 | 480 ± 21 | 12.7 |
| 10 | 310 ± 18 | 43.6 |
| 50 | 150 ± 15 | 72.7 |
| 100 | 80 ± 9 | 85.5 |
| Positive Control (Celecoxib, 10 µM) | 45 ± 6 | 91.8 |
PART 3: Auxin-like Activity Assessment
Scientific Rationale: Phenoxyacetic acids are a well-known class of synthetic auxins used as herbicides and plant growth regulators. [2]The classic Avena coleoptile elongation test is a bioassay that measures the ability of a substance to promote cell elongation in oat coleoptiles, a characteristic response to auxins. [11]
Experimental Workflow for Avena Coleoptile Elongation Test
Caption: Workflow for the Avena coleoptile elongation test to assess auxin-like activity.
Protocol: Avena Coleoptile Elongation Test
Materials:
-
Oat seeds (Avena sativa)
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)
-
Petri dishes
-
Filter paper
-
Ruler or digital calipers
Procedure:
-
Seed Germination:
-
Soak oat seeds in water for 2 hours.
-
Germinate the seeds on moist filter paper in a dark chamber at 25°C for 3-4 days until the coleoptiles are 20-30 mm long.
-
-
Coleoptile Section Preparation:
-
Perform all manipulations under a dim green light to avoid phototropic responses.
-
Cut 10 mm sections from the coleoptiles, starting 3 mm below the tip.
-
-
Treatment:
-
Prepare a series of dilutions of this compound and IAA in the buffer solution (e.g., 10⁻⁸ to 10⁻⁴ M). Include a buffer-only negative control.
-
Place 10 coleoptile sections in a petri dish containing 10 mL of each test solution.
-
-
Incubation and Measurement:
-
Incubate the petri dishes in the dark at 25°C for 24 hours.
-
After incubation, measure the final length of each coleoptile section to the nearest 0.1 mm.
-
-
Data Analysis:
-
Calculate the average elongation for each treatment group.
-
Express the results as a percentage of elongation compared to the negative control.
-
Plot a dose-response curve for both the test compound and IAA.
-
Data Presentation:
| Treatment Concentration (M) | Average Elongation (mm) | % Elongation over Control |
| Buffer Control | 2.5 ± 0.3 | 0 |
| IAA (Positive Control) | ||
| 10⁻⁸ | 3.1 ± 0.4 | 24 |
| 10⁻⁷ | 4.5 ± 0.5 | 80 |
| 10⁻⁶ | 6.2 ± 0.6 | 148 |
| 10⁻⁵ | 7.8 ± 0.7 | 212 |
| 10⁻⁴ | 6.5 ± 0.6 | 160 |
| This compound | ||
| 10⁻⁸ | 2.6 ± 0.3 | 4 |
| 10⁻⁷ | 3.0 ± 0.4 | 20 |
| 10⁻⁶ | 3.8 ± 0.5 | 52 |
| 10⁻⁵ | 5.1 ± 0.6 | 104 |
| 10⁻⁴ | 4.2 ± 0.5 | 68 |
Conclusion
This application note provides a structured and detailed approach to the initial biological evaluation of this compound. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity, potential anti-inflammatory properties, and auxin-like activity. The results from these assays will form a strong foundation for more in-depth mechanistic studies and further development of this compound for therapeutic or agricultural applications.
References
-
Wikipedia. MTT assay. Available from: [Link]
-
Reaction Biology. COX-2 Biochemical Activity Assay Service. Available from: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]
-
IJPR. In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Available from: [Link]
-
IJCRT. IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Available from: [Link]
-
ResearchGate. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available from: [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. Available from: [Link]
-
NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available from: [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). Available from: [Link]
-
Bio-Rad. Transcription - NF-kB signaling pathway. Available from: [Link]
-
NCBI. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Available from: [Link]
-
MDPI. Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Available from: [Link]
-
PubMed. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Available from: [Link]
-
JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]
-
PubChem. N-(2-(2,6-Dimethoxyphenoxy)ethyl)-2,3-dihydro-1,4-benzoxathiin-2-methanamine. Available from: [Link]
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NCBI. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES. Available from: [Link]
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NCBI. Chemical Biology in Auxin Research. Available from: [Link]
-
Domainex. Biochemical Assays. Available from: [Link]
-
PubMed Central. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Available from: [Link]
-
ResearchGate. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Available from: [Link]
-
PubChem. Phenoxyacetate. Available from: [Link]
-
PubMed. Novel Auxin Transport Inhibitors Phenocopy the Auxin Influx Carrier Mutation aux1. Available from: [Link]
-
NIH. Antioxidant Effect of Ethyl Acetate Fraction from Kaempferia galanga L.: Integrated Phytochemical Profiling, Network Analysis, and Experimental Validation. Available from: [Link]
-
PubMed. Investigation of biological activities of dichloromethane and ethyl acetate fractions of Platonia insignis Mart. seed. Available from: [Link]
-
PubChem. Ethyl 2,2-dimethyl-6-phenoxyhexanoate. Available from: [Link]
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ResearchGate. Characterisation and study of 1- [2- (2-benzoylphenoxy) ethyl] -6-methyluracil mechanism of action. Available from: [Link]
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Application Notes and Protocols: In Vitro Assay Development for Phenoxyacetate Derivatives
Introduction: Unlocking the Therapeutic Potential of Phenoxyacetate Derivatives
Phenoxyacetate derivatives represent a versatile class of chemical compounds with a wide range of documented biological activities, including anti-inflammatory, anti-cancer, and antidiabetic properties.[1][2][3] Their therapeutic potential stems from their ability to modulate various cellular pathways and interact with specific molecular targets. Recent studies have highlighted their efficacy as potent inducers of apoptosis in cancer cell lines and as agonists for receptors like the free fatty acid receptor 1 (FFA1), a promising target for type 2 diabetes treatment.[2][4] Furthermore, certain derivatives have demonstrated significant anticonvulsant activity by reducing neuroinflammation and excitotoxicity.[5][6]
The development of robust and reliable in vitro assays is paramount for the efficient screening and characterization of these derivatives.[7][8] This guide provides a comprehensive framework for designing and implementing a suite of in vitro assays to elucidate the mechanism of action, determine potency, and assess the selectivity of novel phenoxyacetate compounds. The protocols detailed herein are designed to be self-validating systems, ensuring data integrity and reproducibility, which are critical for advancing promising candidates through the drug discovery pipeline.[9][10]
Strategic Assay Selection: A Multi-faceted Approach
A thorough in vitro evaluation of phenoxyacetate derivatives necessitates a multi-pronged approach to capture the diverse biological effects of this chemical class. The initial phase of screening should focus on assessing general cytotoxicity and cell viability to establish a therapeutic window. Subsequent, more targeted assays can then be employed to investigate specific mechanisms of action, such as enzyme inhibition, receptor binding, and modulation of gene expression.
Core Assay Suite:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of the compounds on cell health and proliferation.
-
Enzyme Inhibition Assays: To investigate the direct interaction of the derivatives with specific enzymatic targets.
-
Receptor Binding Assays: To characterize the affinity and kinetics of compound binding to cell surface or intracellular receptors.
-
Gene Expression Analysis: To understand the downstream effects of the compounds on cellular signaling pathways.
This integrated approach allows for a comprehensive pharmacological profiling of phenoxyacetate derivatives, providing crucial insights to guide lead optimization and further development.
Section 1: Cell Viability and Cytotoxicity Assays
Rationale: Cell viability and cytotoxicity assays are fundamental first-line screens in drug discovery.[11][12] They provide essential information on the concentration-dependent effects of a compound on cell health, helping to distinguish between desired therapeutic effects and unwanted toxicity.[13] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and ATP content, to quantify the number of living and dead cells in a population.[14][15]
Protocol 1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Phenoxyacetate derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Target cell line (e.g., HepG2 for liver cancer studies, MCF-7 for breast cancer)[4]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the phenoxyacetate derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100 |
| Derivative X | 1 | 1.18 | 94.4 |
| Derivative X | 10 | 0.65 | 52.0 |
| Derivative X | 100 | 0.12 | 9.6 |
| Positive Control | 10 | 0.08 | 6.4 |
Section 2: Enzyme Inhibition Assays
Rationale: Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[16] Enzyme inhibition assays are crucial for identifying and characterizing compounds that can modulate the function of a particular enzyme.[17][18] These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor to determine its potency (e.g., IC50) and mechanism of inhibition (e.g., competitive, non-competitive).[19][20]
Protocol 2.1: General Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes. The specific substrate, buffer conditions, and detection method will depend on the enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer optimized for enzyme activity
-
Phenoxyacetate derivatives
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and phenoxyacetate derivatives in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the phenoxyacetate derivative at various concentrations, and the enzyme solution. Include a control with no inhibitor and a positive control with a known inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[18]
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Measure the product formation over time by monitoring the change in absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the control with no inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.[18]
Visualization of Experimental Workflow:
Caption: Workflow for a typical enzyme inhibition assay.
Section 3: Receptor Binding Assays
Rationale: Receptor binding assays are essential for studying the interaction between a ligand (in this case, a phenoxyacetate derivative) and its target receptor.[21][22][23] These assays are crucial for determining the binding affinity (Kd) and specificity of a compound, which are key parameters in drug development.[24][25] Fluorescence polarization (FP) is a widely used technique for monitoring binding events in solution.[26][27]
Protocol 3.1: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competition binding assay where the phenoxyacetate derivative competes with a known fluorescently labeled ligand for binding to the target receptor.
Materials:
-
Purified receptor protein
-
Fluorescently labeled ligand (tracer) specific for the receptor
-
Phenoxyacetate derivatives
-
Assay buffer
-
Black, low-volume 384-well plates
-
Microplate reader with FP capabilities
Procedure:
-
Assay Optimization: Determine the optimal concentrations of the receptor and fluorescent tracer through titration experiments to achieve a stable and robust FP signal.
-
Competition Assay Setup: In a 384-well plate, add the assay buffer, a fixed concentration of the receptor, and the fluorescent tracer. Then, add serial dilutions of the phenoxyacetate derivatives. Include controls with no competitor (maximum polarization) and with a high concentration of a known unlabeled ligand (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. The incubation time should be determined during assay development.
-
FP Measurement: Measure the fluorescence polarization in millipolarization units (mP) using a microplate reader.[27]
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the phenoxyacetate derivative. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of FP Assay Principle:
Caption: Principle of the fluorescence polarization competition assay.
Section 4: Gene Expression Analysis
Rationale: Understanding how a compound affects gene expression is crucial for elucidating its mechanism of action and identifying downstream signaling pathways.[28][29][30] Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring changes in mRNA levels.[31][32][33][34][35]
Protocol 4.1: Relative Gene Expression Analysis by qPCR
This protocol outlines the steps for measuring the relative expression of target genes in cells treated with phenoxyacetate derivatives.
Materials:
-
Cells treated with phenoxyacetate derivatives
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)[35]
-
Primers or probes for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the phenoxyacetate derivatives at various concentrations for a specific time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers/probes for the target and reference genes. Run the reaction in a qPCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the expression of the reference gene and then compared to the vehicle-treated control.
Data Presentation:
| Gene | Treatment | Fold Change (relative to control) |
| Target Gene 1 | Derivative X (10 µM) | 3.5 |
| Target Gene 1 | Derivative Y (10 µM) | 0.8 |
| Target Gene 2 | Derivative X (10 µM) | 1.2 |
| Target Gene 2 | Derivative Y (10 µM) | 5.1 |
Conclusion: A Pathway to Novel Therapeutics
The in vitro assay cascade presented in this guide provides a robust framework for the comprehensive evaluation of phenoxyacetate derivatives. By systematically assessing their effects on cell viability, enzyme activity, receptor binding, and gene expression, researchers can gain critical insights into the therapeutic potential of these compounds. The detailed protocols and data interpretation guidelines are designed to ensure scientific rigor and reproducibility, facilitating the identification and optimization of promising lead candidates for further preclinical and clinical development. Adherence to these principles of thorough in vitro characterization will undoubtedly accelerate the translation of novel phenoxyacetate derivatives into effective therapies for a range of human diseases.
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- 27. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
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- 29. goldbio.com [goldbio.com]
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- 34. Gene expression - qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of Ethyl 2,6-dimethylphenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dimethylphenoxyacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a number of commercially important compounds, making its efficient and scalable production a critical consideration for industrial applications. While laboratory-scale synthesis provides a foundational understanding, the transition to pilot and production scales introduces a host of challenges that require careful consideration of reaction kinetics, thermodynamics, mass transfer, and safety.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the widely employed Williamson ether synthesis. It is designed to equip researchers and process chemists with the necessary knowledge to navigate the complexities of scaling this important reaction, ensuring a safe, efficient, and robust manufacturing process.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This versatile and reliable method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2] In this specific case, 2,6-dimethylphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The key steps are:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 2,6-dimethylphenol, forming the 2,6-dimethylphenoxide ion. The choice of base is critical and will be discussed in the scale-up considerations.
-
Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the halogen in the ethyl haloacetate. This attack occurs from the backside of the carbon-halogen bond.[4]
-
Displacement: In a concerted step, the carbon-oxygen bond is formed as the carbon-halogen bond is broken, displacing the halide ion as a leaving group.
The overall reaction is as follows:
Laboratory-Scale Synthesis Protocol
This section outlines a typical laboratory procedure for the synthesis of this compound. This protocol serves as a baseline for process development and scale-up.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2,6-Dimethylphenol | Starting material |
| Ethyl chloroacetate | Alkylating agent |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base |
| Acetone or DMF | Solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For temperature control |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Standard glassware | For workup and purification |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Reagent Addition: While stirring the mixture, slowly add ethyl chloroacetate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of the solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent for extraction (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Scale-Up Considerations
Transitioning the laboratory-scale synthesis to a larger scale requires a thorough analysis of several critical factors to ensure safety, efficiency, and product quality.
Choice of Reagents and Solvents
-
Base Selection: While potassium carbonate is effective at the lab scale, stronger and more cost-effective bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often preferred in industrial settings. The use of aqueous solutions of these bases necessitates the use of a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous phenoxide and the organic-soluble ethyl chloroacetate.[5][6]
-
Alkylating Agent: Ethyl chloroacetate is a common choice due to its reactivity and cost.[7] However, it is a lachrymator and toxic, requiring careful handling in a well-ventilated area.[8][9] Ethyl bromoacetate can also be used and is more reactive, potentially allowing for milder reaction conditions, but it is also more expensive. A patent describes a synthesis using ethyl bromoacetate with cesium carbonate as the base in dioxane.[10]
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, temperature control, and downstream processing. While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, their high boiling points and potential for decomposition can complicate product isolation and purification on a large scale.[11] Solvents like acetone or methyl ethyl ketone (MEK) offer a good balance of reactivity and ease of removal. Toluene, in conjunction with a phase-transfer catalyst, is a common choice for industrial-scale Williamson ether syntheses.
Reaction Conditions
-
Temperature Control: The Williamson ether synthesis is an exothermic reaction. On a large scale, efficient heat removal is crucial to prevent thermal runaways. The reactor should be equipped with a suitable cooling system, and the rate of addition of the alkylating agent should be carefully controlled to manage the heat generated.
-
Mixing: Efficient mixing is essential to ensure good contact between the reactants, particularly in heterogeneous systems (e.g., solid base in a liquid solvent) or biphasic systems (when using a PTC). Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The type and speed of the agitator must be optimized for the specific reactor geometry and reaction mixture properties.
-
Reaction Time: Reaction times may need to be adjusted during scale-up. It is important to monitor the reaction progress using in-process controls (IPCs) such as HPLC or GC to determine the optimal reaction endpoint and avoid the formation of impurities from prolonged reaction times or high temperatures.
Work-up and Purification
-
Quenching: The reaction is typically quenched by the addition of water. On a large scale, this should be done carefully to control any exotherm.
-
Phase Separation: The efficiency of the liquid-liquid extraction and phase separation can be challenging in large vessels. The choice of extraction solvent and the design of the reactor/settler are important considerations.
-
Purification: Vacuum distillation is often the preferred method for purifying this compound on a large scale. The design of the distillation column (e.g., packed or tray column) and the operating conditions (pressure, temperature, reflux ratio) will need to be optimized to achieve the desired purity.
Safety Considerations
-
Ethyl Chloroacetate: As mentioned, ethyl chloroacetate is toxic and a lachrymator.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used. The reaction should be conducted in a well-ventilated area or a fume hood.[8]
-
Flammable Solvents: Many of the solvents used in this synthesis are flammable.[12][13] The reactor and all associated equipment should be properly grounded to prevent static discharge.[12] Spark-proof tools should be used.[12]
-
Pressure Build-up: The reaction can generate off-gases, and there is a potential for pressure build-up in a closed system, especially if the temperature is not well-controlled. The reactor should be equipped with a pressure relief system.
-
Waste Disposal: The reaction will generate aqueous and organic waste streams that must be disposed of in accordance with local regulations.
Visualizing the Process
Reaction Pathway
Caption: Williamson Ether Synthesis of this compound.
Scale-Up Workflow
Caption: A typical workflow for scaling up a chemical synthesis.
Quantitative Data Summary
| Parameter | Laboratory Scale | Pilot/Production Scale | Key Considerations for Scale-Up |
| Typical Batch Size | 1-100 g | 10 kg - 1000+ kg | Reactor volume, material handling |
| Typical Yield | 70-90% | 85-95% | Optimized conditions, reduced handling losses |
| Purity (Crude) | 80-95% | 90-98% | Better process control, optimized work-up |
| Purity (Final) | >98% (after purification) | >99% (after distillation) | Efficient purification methods are critical |
| Reaction Time | 4-8 hours | 6-12 hours | Heat and mass transfer limitations |
Conclusion
The scale-up synthesis of this compound is a well-established process, but one that requires careful attention to detail to ensure a safe, efficient, and robust manufacturing process. By understanding the underlying chemical principles and addressing the key scale-up considerations outlined in this guide, researchers and drug development professionals can successfully transition this important synthesis from the laboratory to an industrial scale.
References
-
Loba Chemie. (2016, February 6). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
HighMountain Chem. (2023, October 31). Ethyl Chloroacetate: Complete Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]
-
Unknown. Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2011, February 16). CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7751, Ethyl chloroacetate. Retrieved from [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link]
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (2016, November 9). CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. Retrieved from [Link]
-
MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
- Google Patents. (1993, August 31). US5241106A - Process for producing ethyl acetate.
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jetir.org [jetir.org]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. Ethyl Chloroacetate: Complete Guide - HighMountain Chem [highmountainco.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempoint.com [chempoint.com]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Application Notes & Protocols: Ethyl 2,6-dimethylphenoxyacetate as a Versatile Building Block in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2,6-dimethylphenoxyacetate, a key organic intermediate. We will explore its synthesis, core chemical transformations, and strategic applications as a foundational building block for constructing more complex molecular architectures, particularly within the realm of medicinal chemistry. The protocols and insights provided are designed to be practical, explaining not only the procedural steps but also the underlying chemical principles that govern these transformations.
Introduction: The Strategic Value of this compound
This compound (CAS No. 6279-47-6) is a valuable bifunctional molecule.[1] Its structure is characterized by a sterically hindered 2,6-dimethylphenyl ether linkage and a reactive ethyl ester group. This unique combination offers several strategic advantages in multi-step synthesis:
-
The Hindered Phenoxy Core: The two methyl groups ortho to the ether linkage provide steric shielding. This can direct reactions to other parts of a molecule and influences the conformational properties of the final product. This phenoxyacetic acid moiety is a known scaffold in compounds with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2]
-
The Reactive Ester Handle: The ethyl ester serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid. This acid is a crucial intermediate for subsequent modifications, most notably amide bond formations, which are fundamental in the synthesis of pharmaceuticals.
This guide will detail the primary synthesis of this building block and its subsequent conversion into key intermediates for broader synthetic campaigns.
Physicochemical Properties and Handling
A clear understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 6279-47-6 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Synonyms | 2-(2,6-Dimethylphenoxy)acetic Acid Ethyl Ester; (2,6-Xylyloxy)acetic Acid Ethyl Ester | [1] |
| Solubility | Soluble in Chloroform and Dichloromethane. | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Safety & Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis, which involves the nucleophilic substitution of a haloacetate by a phenoxide.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the weakly acidic hydroxyl group of 2,6-xylenol, forming the nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) is particularly effective, as the large, soft cesium cation enhances the nucleophilicity of the corresponding phenoxide, often leading to higher yields compared to more common bases like K₂CO₃ or NaH.[3]
-
Solvent: A polar aprotic solvent like dioxane or DMF is ideal.[3][4] These solvents effectively solvate the cation (e.g., Cs⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.
-
Electrophile: Ethyl bromoacetate is a potent electrophile due to the electron-withdrawing nature of the adjacent ester group and the good leaving group ability of the bromide ion.[3]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
Adapted from patent literature describing similar syntheses.[3]
-
Preparation: To a solution of 2,6-xylenol (1.0 eq, e.g., 66 mmol, 8.0 g) in anhydrous dioxane (600 mL) in a round-bottom flask equipped with a reflux condenser, add cesium carbonate (2.7 eq, e.g., 176 mmol, 58 g).
-
Reaction: Add ethyl bromoacetate (2.5 eq, e.g., 164 mmol, 18.2 mL) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Core Transformations and Synthetic Applications
The true value of this compound is realized in its subsequent transformations, which unlock a variety of synthetic pathways.
Saponification to 2,6-Dimethylphenoxyacetic Acid
The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid. This acid is often the primary building block for creating libraries of compounds through amide coupling.
Causality: Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method. Lithium hydroxide (LiOH) is a common choice as it is a strong, yet controllable, base for this purpose.[3] The reaction is typically run in a mixed solvent system like methanol/water to ensure solubility of both the organic ester and the inorganic base.
Caption: Saponification of the ester to the corresponding carboxylic acid.
Detailed Protocol:
Adapted from patent literature.[3]
-
Dissolution: Dissolve this compound (1.0 eq, e.g., 24.7 mmol, 5.15 g) in a mixture of methanol (170 mL) and water (56 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add lithium hydroxide (LiOH) (e.g., 5.3 g) to the cooled solution.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 1.5 hours.
-
Work-up: Concentrate the mixture under vacuum to remove the methanol. Acidify the remaining aqueous solution with 0.5 M HCl.
-
Extraction: Extract the product with ethyl acetate (e.g., 300 mL).
-
Isolation: Dry the organic layer, concentrate it, and isolate the 2,6-dimethylphenoxyacetic acid product, which is typically a white solid.
Application in Bioactive Scaffolds: Amide Bond Formation
With 2,6-dimethylphenoxyacetic acid in hand, chemists can access a vast chemical space through amide bond formation, a cornerstone of medicinal chemistry. This strategy is used to link the 2,6-dimethylphenoxy moiety to other pharmacophores or structural fragments. An example of a complex molecule built from this scaffold is ethyl (2-(((2,6-dimethylphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate, demonstrating the coupling of the acid to an aminothiazole core.[5]
Causality: Direct reaction between a carboxylic acid and an amine is generally unfavorable. The carboxylic acid must first be "activated" to create a better electrophile. This is commonly achieved using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole), which minimizes side reactions and racemization.
Caption: General workflow for amide bond formation.
General Protocol (Amide Coupling):
-
Activation: Dissolve 2,6-dimethylphenoxyacetic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add EDC (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Coupling: To the activated acid mixture, add the desired amine (1.0 eq).
-
Reaction: Allow the reaction to stir at room temperature until completion (typically 4-24 hours), monitoring by TLC.
-
Work-up: Perform an appropriate aqueous work-up to remove excess reagents and byproducts, followed by extraction with an organic solvent.
-
Purification: Purify the resulting amide product via column chromatography or recrystallization.
A Gateway to α₁-Adrenoceptor Antagonists
The 2,6-dimethylphenoxy structural motif is a key component in certain classes of α₁-adrenoceptor antagonists. For instance, the compound DDPH (1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride) has been investigated in clinical trials.[6] While the direct synthesis of DDPH may proceed through a phenoxyacetone intermediate, this compound serves as an excellent starting point for designing and synthesizing novel analogs, highlighting its utility in drug discovery programs aimed at this target class.[6][7]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block that provides a robust entry point into valuable chemical scaffolds. Its straightforward synthesis via Williamson etherification and its facile conversion into the corresponding carboxylic acid make it an accessible and versatile tool. For researchers in organic synthesis and drug development, mastering the use of this reagent opens the door to the efficient construction of novel amide derivatives and other complex molecules with significant potential for biological activity.
References
- CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
- CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]
-
Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. PubMed. [Link]
-
N-(2-(2,6-Dimethoxyphenoxy)ethyl)-2,3-dihydro-1,4-benzoxathiin-2-methanamine. PubChem. [Link]
Sources
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- 3. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ETHYL (2-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-(2,6-Dimethoxyphenoxy)ethyl)-2,3-dihydro-1,4-benzoxathiin-2-methanamine | C19H23NO4S | CID 2325 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 2,6-dimethylphenoxyacetate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2,6-dimethylphenoxyacetate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical transformation. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges that may arise during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield in the synthesis of this compound, which is typically achieved through a Williamson ether synthesis, points to several potential critical factors.[1][2] This reaction involves the nucleophilic substitution of a halide from an ethyl haloacetate by the 2,6-dimethylphenoxide ion.[2][3] Let's break down the common culprits:
-
Incomplete Deprotonation of 2,6-dimethylphenol: The first step of the Williamson ether synthesis is the formation of a potent nucleophile, the phenoxide ion, by deprotonating the phenolic hydroxyl group of 2,6-dimethylphenol.[3][4] If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a poor yield.
-
Steric Hindrance: The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance.[1][6] While ethyl bromoacetate is a primary alkyl halide and ideal for this reaction, the two methyl groups on the 2,6-dimethylphenol can create some steric congestion around the oxygen atom.[3]
-
Solution: While you cannot change the inherent structure of your starting material, optimizing reaction conditions can help. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious, as excessively high temperatures can promote side reactions.[3] A reaction temperature of around 80°C is a good starting point.[3]
-
-
Choice of Leaving Group: The rate of an S(_N)2 reaction is also dependent on the quality of the leaving group.[1]
-
Solution: Ethyl bromoacetate is generally a better substrate than ethyl chloroacetate because bromide is a better leaving group than chloride.[1] If you are using ethyl chloroacetate and experiencing low yields, consider switching to ethyl bromoacetate.
-
-
Reaction Time and Temperature: Insufficient reaction time or temperature will lead to an incomplete reaction.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: After workup, my crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to optimizing your conditions for a cleaner product.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 2,6-dimethylphenol and ethyl bromoacetate.
-
Solution: As discussed, ensure complete deprotonation and allow for sufficient reaction time and temperature. A slight excess of the ethyl haloacetate (1.1 - 1.3 equivalents) can help to drive the reaction to completion.[3]
-
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ester group of either the starting material or the product can be hydrolyzed, especially under basic conditions, to form the corresponding carboxylate salt.[8]
-
Solution: Use anhydrous solvents and reagents.[3] Ensure your glassware is thoroughly dried before starting the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are good choices as they are typically available in anhydrous forms and are excellent for S(_N)2 reactions.[3][9]
-
-
Elimination Reactions: While less likely with a primary alkyl halide like ethyl bromoacetate, under strongly basic conditions and at elevated temperatures, a competing E2 elimination reaction can occur, though this is more of a concern with secondary or tertiary alkyl halides.[6]
-
Solution: Maintain a moderate reaction temperature. If you suspect elimination is an issue, you can try using a less sterically hindered base.
-
-
Self-condensation of Ethyl Bromoacetate: Under strongly basic conditions, ethyl bromoacetate can undergo self-condensation reactions.
-
Solution: Add the ethyl bromoacetate to the reaction mixture slowly, especially at the beginning of the reaction, to maintain a low instantaneous concentration.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are most effective?
Answer: Effective purification is crucial for obtaining a high-quality final product. A multi-step approach is often necessary.
-
Initial Workup: The initial workup is designed to remove the bulk of the impurities.
-
Protocol: After cooling the reaction mixture, it is typically diluted with an organic solvent like ethyl acetate and washed with water or brine to remove the base and any water-soluble byproducts.[3] If unreacted phenol is a major impurity, washing with a dilute aqueous base solution (e.g., 5% NaOH) can help to remove it by converting it to the water-soluble phenoxide.[5]
-
-
Column Chromatography: For achieving high purity, flash column chromatography is the most effective method.[3][10]
-
Stationary Phase: Silica gel is the standard stationary phase for this type of compound.[10]
-
Mobile Phase: A non-polar/polar solvent system is used as the eluent. A good starting point is a mixture of hexane and ethyl acetate.[10] You can start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.[10] The progress of the separation should be monitored by TLC.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of this compound synthesis.
Question 1: What is the underlying mechanism for the synthesis of this compound?
Answer: The synthesis of this compound is a classic example of the Williamson ether synthesis.[2][5] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] The key steps are:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2,6-dimethylphenol to form a nucleophilic 2,6-dimethylphenoxide ion.[3][4]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromoacetate. This attack occurs from the backside of the carbon-bromine bond.[2][3]
-
Displacement of Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, resulting in the formation of the ether linkage.[2][3]
Question 2: How do I choose the appropriate solvent for this reaction?
Answer: The choice of solvent is critical for the success of an S(_N)2 reaction. Polar aprotic solvents are ideal because they can solvate the cation of the base, leaving the phenoxide anion more "naked" and therefore more nucleophilic.[3] Good solvent choices include:
These solvents do not have acidic protons that can protonate the nucleophile, which would decrease its reactivity.
Question 3: What are the key safety precautions I should take during this synthesis?
Answer: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Sodium hydroxide and potassium carbonate are corrosive.
-
Solvents: Organic solvents like DMF, acetonitrile, and ethyl acetate are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl Bromoacetate: This reagent is a lachrymator (causes tearing) and is corrosive. It should be handled with care in a fume hood.
Question 4: Can I use 2,6-dimethylphenoxyacetic acid as a starting material instead?
Answer: Yes, if you start with 2,6-dimethylphenoxyacetic acid, you can synthesize the ethyl ester through a process called Fischer esterification.[11][12] This typically involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to drive the reaction to completion.[13] The reaction is an equilibrium process, and water is produced as a byproduct.[12] To favor the formation of the ester, the water is often removed as it is formed.
III. Data and Protocols
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Phenol | 2,6-Dimethylphenol (1.0 eq) | Starting material providing the phenoxide nucleophile. |
| Alkyl Halide | Ethyl bromoacetate (1.1 - 1.3 eq) | Electrophile; a slight excess drives the reaction. |
| Base | Anhydrous K(_2)CO(_3) (2.0 eq) | Ensures complete deprotonation of the phenol.[3] |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors S(_N)2 reaction.[3] |
| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier.[3] |
| Reaction Time | 4 - 18 hours | Monitor by TLC to determine completion.[3][7] |
Experimental Protocol: Williamson Ether Synthesis of this compound
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature, with stirring, for 4-18 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of the Synthetic Pathway
Caption: Workflow for the Williamson Ether Synthesis of this compound.
IV. References
-
CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents
-
CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents
-
An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate - Benchchem
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org
-
Williamson Ether Synthesis
-
The Williamson Ether Synthesis - Master Organic Chemistry
-
Williamson Ether Synthesis - YouTube
-
Williamson Ether Synthesis - Chemistry Steps
-
Williamson ether synthesis - Wikipedia
-
This compound
-
2,6-Dimethylphenoxyacetic acid | 13335-71-2 - ChemicalBook
-
2-(2,6-Dimethylphenoxy)aceticacid | CAS No- 13335-71-2 | Simson Pharma Limited
-
ethyl diazoacetate - Organic Syntheses Procedure
-
Common side products in the synthesis of Ethyl 2,4-diphenylacetoacetate - Benchchem
-
ethyl diazoacetate - Organic Syntheses Procedure
-
Application Note and Protocol for the Purification of Ethyl 2-(2,6-dichlorophenyl)acetate by Column Chromatography - Benchchem
-
Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. - Benchchem
-
The Synthesis of Ethyl 2-acetylhexanoate: Methods and Yield Optimization
-
2-(2,6-Dimethylphenoxy)acetic acid - Echemi
-
Ester synthesis by esterification - Organic Chemistry Portal
-
How to Make Esters through Esterification | Examples Explained! - YouTube
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS
-
(PDF) Ethyl diazoacetate synthesis in flow - ResearchGate
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization ve
-
(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate
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- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2,6-dimethylphenoxyacetate
Welcome to the technical support center for the synthesis of Ethyl 2,6-dimethylphenoxyacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,6-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks ethyl bromoacetate in an S\textsubscriptN2 reaction to form the desired ether.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete deprotonation of 2,6-dimethylphenol: Ensure you are using a sufficiently strong base and anhydrous conditions.
-
Side reactions: The most common side reaction is the elimination of HBr from ethyl bromoacetate to form ethyl glyoxylate, which can be promoted by a highly basic environment. C-alkylation of the phenoxide is also a possibility, though less common.
-
Suboptimal reaction conditions: The choice of solvent and temperature plays a critical role in reaction efficiency.[2]
Q3: I am observing a significant amount of an unknown impurity in my crude product. What could it be?
The most likely impurity is unreacted 2,6-dimethylphenol. Another possibility is the product of a side reaction, such as the self-condensation of ethyl bromoacetate under basic conditions. If the reaction is not carried out under anhydrous conditions, hydrolysis of the ethyl bromoacetate or the final product can also occur.
Q4: How can I best purify the crude this compound?
The two most effective methods for purifying the final product are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing minor impurities, provided a suitable solvent is found. For more complex impurity profiles, silica gel column chromatography offers excellent separation capabilities.[3]
Troubleshooting Guide
This section provides a more in-depth look at common problems encountered during the synthesis of this compound and offers systematic solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Deprotonation | Use a stronger base such as sodium hydride (NaH) or ensure your base (e.g., K₂CO₃) is anhydrous and of high quality. | The acidity of the phenolic proton in 2,6-dimethylphenol requires a sufficiently strong base to generate the nucleophilic phenoxide in high concentration. |
| Moisture in the Reaction | Use anhydrous solvents and dry all glassware thoroughly before use. | Water can quench the phenoxide and hydrolyze the ethyl bromoacetate, leading to a significant decrease in yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | The S\textsubscriptN2 reaction has an activation energy barrier that needs to be overcome. Insufficient heat may result in a very slow reaction rate. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Elimination Reaction | Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or alkoxides. Also, consider running the reaction at a lower temperature. | Strong, bulky bases can favor the E2 elimination of ethyl bromoacetate, especially at higher temperatures.[2] |
| C-Alkylation of the Phenoxide | Use a polar aprotic solvent such as DMF or acetonitrile. | These solvents solvate the cation of the base, leaving the phenoxide oxygen more accessible for nucleophilic attack (O-alkylation) rather than the aromatic ring (C-alkylation).[2] |
| Hydrolysis of Ester | Ensure anhydrous conditions during the reaction and perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid formed. | The ester functional groups in both the reactant and product are susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2,6-Dimethylphenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dimethylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).[4]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.
-
Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Data Presentation
The following table summarizes the expected analytical data for pure this compound.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0 (m, 3H, Ar-H), 4.6 (s, 2H, O-CH₂-CO), 4.2 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 2.3 (s, 6H, Ar-CH₃), 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~169 (C=O), 154 (Ar-C-O), 130 (Ar-C), 128 (Ar-CH), 125 (Ar-CH), 65 (O-CH₂-CO), 61 (O-CH₂-CH₃), 16 (Ar-CH₃), 14 (O-CH₂-CH₃) |
| GC-MS (EI) | Expected molecular ion peak (M⁺) at m/z = 208. Common fragments may include loss of the ethyl group (-29), ethoxy group (-45), or the entire ester group. |
Visualizations
Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Purification Strategy
Sources
Technical Support Center: Troubleshooting Williamson Ether Synthesis for Sterically Hindered Phenols
Welcome to the technical support center for navigating the complexities of the Williamson ether synthesis, particularly when encountering sterically hindered phenols. This guide is designed for researchers, scientists, and professionals in drug development who face challenges in achieving efficient etherification with bulky substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies rooted in a mechanistic understanding of the reaction.
The Challenge: Steric Hindrance in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1][2][3] The reaction typically proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1][4][5] However, when the phenol is sterically hindered—meaning it has bulky groups near the hydroxyl moiety—the accessibility of the nucleophilic oxygen is significantly reduced. This steric hindrance can dramatically lower reaction rates and yields, often leading to the predominance of side reactions like elimination.[4][5][6][7]
This guide provides a structured approach to troubleshooting these challenging reactions, offering alternative strategies and detailed protocols to overcome the limitations imposed by steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis with a 2,6-disubstituted phenol is giving very low to no yield. What is the primary cause?
A: The primary culprit is almost certainly steric hindrance. The bulky substituents flanking the hydroxyl group physically obstruct the approach of the alkyl halide to the phenoxide oxygen. This significantly raises the activation energy for the desired S(_N)2 substitution pathway.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield Williamson ether synthesis.
In-depth Explanation:
-
Alkyl Halide Choice: The S(_N)2 reaction is highly sensitive to the steric bulk of the electrophile.[6] If you are using a secondary or tertiary alkyl halide, elimination (E2) will likely be the major pathway, especially with a strong base like a phenoxide.[1][4][5] Whenever possible, the synthetic strategy should be designed to use a primary alkyl halide.[1][4]
-
Reaction Conditions: For hindered substrates, standard conditions (e.g., 50-100 °C for 1-8 hours) may be insufficient.[4]
-
Temperature: While higher temperatures can favor elimination, a carefully controlled increase can sometimes provide the necessary energy to overcome the steric barrier for substitution.[4]
-
Solvent: Polar aprotic solvents like DMF or DMSO are superior as they solvate the cation of the phenoxide salt, leaving the "naked" and more reactive phenoxide anion.[1][5] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[4]
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often more effective than hydroxide or carbonate bases for generating the phenoxide in situ.[6][8] This ensures complete deprotonation without introducing competing nucleophiles.
-
Q2: I'm observing a significant amount of an alkene byproduct. How can I suppress this elimination reaction?
A: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the S(_N)2 substitution. This is a common issue when using secondary or tertiary alkyl halides, or when reaction temperatures are too high.[4][5]
Strategies to Minimize Elimination:
| Strategy | Rationale |
| Use a Primary Alkyl Halide | Primary alkyl halides are much less prone to E2 elimination than secondary or tertiary halides.[1][4] |
| Lower the Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.[4] |
| Use a Less Hindered Base | If possible, redesign the synthesis to use a less sterically hindered alkoxide with a more reactive primary alkyl halide. |
| Employ a Milder Base | For some systems, a weaker base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) in a polar aprotic solvent can be sufficient to deprotonate the phenol without strongly promoting elimination.[5][8] |
Q3: Are there any modifications to the Williamson ether synthesis that are particularly effective for hindered phenols?
A: Yes, several modifications can significantly improve yields for sterically challenging substrates.
-
Phase-Transfer Catalysis (PTC): This technique is highly effective when one reactant is soluble in an aqueous phase and the other in an organic phase.[4] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide from the aqueous phase (where it can be generated with NaOH) into the organic phase to react with the alkyl halide. This often allows for milder reaction conditions.
-
Microwave and/or Ultrasound Assistance: Both microwave irradiation and sonication can dramatically accelerate the reaction rate.[9][10][11] Sonication, in particular, has been shown to be effective for coupling sterically hindered phenols and alcohols in a Mitsunobu reaction, a principle that can be applied to enhance other etherification methods.[10] These techniques can provide the necessary energy for the reaction to proceed while minimizing the formation of thermal decomposition byproducts.
Alternative Synthetic Routes for Hindered Phenolic Ethers
When the Williamson ether synthesis proves intractable even with modifications, several alternative methods are available.
The Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative for forming C-O bonds under mild conditions, especially when inversion of stereochemistry at an alcohol center is desired.[12][13][14] It involves the reaction of an alcohol (which can be a hindered phenol) with a pronucleophile (in this case, an alcohol to be alkylated) in the presence of a phosphine (e.g., triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[12][13]
Mechanism Overview: The PPh(_3) and DEAD react to form a phosphonium salt, which then activates the alcohol, converting the hydroxyl group into a good leaving group. The phenoxide can then displace this activated group.[12]
Caption: Simplified workflow of the Mitsunobu reaction for ether synthesis.
Key Advantages for Hindered Systems:
-
Proceeds under mild, neutral conditions.
-
Often successful where the Williamson synthesis fails due to steric hindrance.[15]
-
Sonication can be used to accelerate the reaction for particularly hindered substrates.[10]
Ullmann Condensation / Buchwald-Hartwig Ether Synthesis
For the synthesis of diaryl ethers, especially those involving hindered phenols, the Ullmann condensation and the more modern Buchwald-Hartwig amination-type ether synthesis are powerful tools.[16][17][18][19]
-
Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically at high temperatures.[20][21] Modern modifications use ligands and milder conditions, making the reaction more tolerant of functional groups and applicable to hindered substrates.[16][22][23]
-
Buchwald-Hartwig Ether Synthesis: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-O bonds.[18][19] It often employs sterically hindered phosphine ligands and can be effective for coupling challenging, electron-rich, or sterically congested aryl halides and phenols.[19]
Comparison of Alternative Methods:
| Method | Key Features | Best For | Potential Issues |
| Mitsunobu Reaction | Mild, neutral conditions; uses PPh(_3)/DEAD. | Alkyl aryl ethers, especially with secondary alcohols. | Stoichiometric phosphine oxide byproduct can be difficult to remove.[12] The pronucleophile must be sufficiently acidic (pKa < 15).[12][13] |
| Ullmann Condensation | Copper-catalyzed; often requires high temperatures. | Diaryl ethers, including hindered systems.[16][17] | Classic conditions are harsh; modern ligand-based systems are milder but can be catalyst-sensitive.[21] |
| Buchwald-Hartwig | Palladium-catalyzed; uses specialized phosphine ligands. | Diaryl ethers and some alkyl aryl ethers; wide functional group tolerance.[18][19] | Palladium catalysts and ligands can be expensive.[16] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol is adapted for moderately hindered phenols where standard conditions are sluggish.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the sterically hindered phenol (1.0 eq.), an aqueous solution of sodium hydroxide (2.0-3.0 eq., e.g., 30% w/v), and an organic solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05-0.10 eq.).
-
Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the biphasic mixture.
-
Reaction: Heat the mixture to reflux (typically 60-100°C, depending on the solvent and alkyl halide) and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na(_2)SO(_4)).[4]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.[4]
Protocol 2: Mitsunobu Reaction for Highly Hindered Phenols
This protocol is for cases where the Williamson ether synthesis has failed.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered phenol (1.0 eq.), the primary or secondary alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. For extremely hindered substrates, sonication at high concentration may be beneficial.[10]
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The major challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]
-
Basha, R. S., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 27(15), 4983. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann ether synthesis. Retrieved from [Link]
-
Li, W., et al. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. ACS Catalysis, 10(15), 8583–8589. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Etherification of hindered phenols and alcohols with different alkylating agent. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Gembus, V., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Advances, 10(40), 23913–23920. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Powers, D. C., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 141(32), 12638–12643. Retrieved from [Link]
-
Grube, A., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved from [Link]
-
Reddy, P. V., & Kumar, S. (2022). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 87(2), 1149–1160. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554–2651. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of hindered ether. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Phase Transfer Catalysis Communications. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
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Technical Support Center: Identification and Characterization of Impurities in Ethyl 2,6-dimethylphenoxyacetate
Welcome to the technical support center for the analysis of Ethyl 2,6-dimethylphenoxyacetate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing impurities. The content is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting guides, ensuring both scientific accuracy and practical applicability in a laboratory setting.
Section 1: Understanding the Impurity Landscape
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Impurities can impact the efficacy, stability, and safety of the final drug product.[3] For this compound, impurities can originate from the synthesis process, degradation over time, or residual solvents from manufacturing.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in a sample of this compound?
A1: Based on the common synthesis route for phenoxyacetates (Williamson ether synthesis from 2,6-dimethylphenol and an ethyl haloacetate), impurities can be categorized as follows:
-
Process-Related Impurities: These arise during the synthesis.[2]
-
Starting Materials: Unreacted 2,6-dimethylphenol and ethyl chloroacetate (or bromoacetate).
-
By-products: Compounds formed from side reactions. A key potential by-product is 2,6-dimethylphenoxyacetic acid, resulting from the hydrolysis of the ethyl ester group under basic reaction conditions.
-
-
Degradation Products: These form during storage or under stress conditions (e.g., exposure to light, heat, or humidity).[5]
-
Hydrolysis Product: The most common degradation product is 2,6-dimethylphenoxyacetic acid due to the hydrolysis of the ester.
-
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification.[2][6] Their presence is governed by ICH Q3C guidelines.[7] Common solvents could include toluene, ethyl acetate, or hexane.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Potential Source | Primary Detection Technique |
| 2,6-Dimethylphenol | C₈H₁₀O | Unreacted Starting Material | HPLC, GC-MS |
| Ethyl Chloroacetate | C₄H₇ClO₂ | Unreacted Starting Material | GC-MS |
| 2,6-Dimethylphenoxyacetic acid | C₁₀H₁₂O₃ | Synthesis By-product, Degradation | HPLC |
| Residual Solvents (e.g., Toluene) | Varies | Manufacturing Process | GC-MS (Headspace) |
Section 2: Analytical Workflow for Impurity Profiling
A systematic approach is essential for the reliable identification and quantification of impurities. The workflow below outlines the key stages, from initial screening to structural confirmation.
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. iajps.com [iajps.com]
- 6. rroij.com [rroij.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of Ethyl 2,6-dimethylphenoxyacetate - Alternative Solvents and Bases
Welcome to the technical support center for the synthesis of Ethyl 2,6-dimethylphenoxyacetate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis through the exploration of alternative solvents and bases. Here, we will address common challenges and frequently asked questions in a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] The reaction involves the deprotonation of a phenol (2,6-dimethylphenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (ethyl chloroacetate or ethyl bromoacetate), proceeding via an SN2 mechanism.[2]
Troubleshooting and FAQs
Question 1: My reaction yield is low when using traditional solvents like acetone or ethanol. What are some alternative solvents that could improve the yield of this compound?
Answer:
Low yields in Williamson ether synthesis can often be attributed to the choice of solvent.[2] While traditional solvents like acetone and ethanol are common, they are not always optimal. Protic solvents, such as ethanol, can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2 reaction.[3]
For the synthesis of this compound, switching to a polar aprotic solvent is highly recommended. These solvents excel at solvating the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion "naked" and more reactive.[4] This increased nucleophilicity significantly accelerates the rate of the SN2 reaction, leading to higher yields.
Here is a comparison of alternative polar aprotic solvents:
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Advantages |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent dissolving power for a wide range of reactants; high boiling point allows for a wide reaction temperature range.[5] |
| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | Highly polar, effectively solvates cations; can significantly accelerate SN2 reactions.[3] |
| Acetonitrile (CH₃CN) | 37.5 | 82 | Good balance of polarity and volatility; easier to remove post-reaction compared to DMF and DMSO.[5] |
| Butanone (Methyl Ethyl Ketone) | 18.5 | 80 | A less common but effective alternative, as demonstrated in the synthesis of phenacetin, a similar ether.[1] |
Recommendation: Start by replacing your current solvent with N,N-Dimethylformamide (DMF) or Acetonitrile . A study on a similar synthesis, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, showed a 91% yield in DMF, compared to 51% in DMSO and 47% in acetonitrile.[5]
Question 2: I am observing significant amounts of a byproduct, which I suspect is from a competing elimination reaction. How can I minimize this?
Answer:
The formation of an alkene byproduct is a classic sign of a competing E2 elimination reaction.[4] This is particularly problematic when using secondary or tertiary alkyl halides.[2] In the synthesis of this compound, you are using a primary alkyl halide (ethyl chloroacetate or ethyl bromoacetate), which is ideal for minimizing elimination.[6] However, other factors can still promote this side reaction.
Here’s how to troubleshoot and minimize elimination:
-
Base Selection: While a strong base is needed to deprotonate the phenol, a very strong or sterically hindered base can favor elimination. For phenols, which are more acidic than aliphatic alcohols, milder bases are often sufficient and preferable.[3]
-
Temperature Control: Higher reaction temperatures can favor the E2 elimination pathway.[4] If you are observing elimination byproducts, try running the reaction at a lower temperature for a longer duration. A typical range for Williamson ether synthesis is 50-100°C.[2]
-
Leaving Group: The nature of the leaving group on the ethyl acetate derivative can influence the E2/SN2 competition. While both chloro and bromo are good leaving groups, their relative abilities and impact on side reactions can vary based on the specific reaction conditions.[7][8] If you are using ethyl bromoacetate and observing elimination, switching to ethyl chloroacetate might be beneficial, as chloride is a slightly poorer leaving group and can sometimes disfavor elimination.
Experimental Workflow to Minimize Elimination:
Caption: Troubleshooting workflow for minimizing E2 elimination.
Question 3: What are some alternative bases to strong, hazardous ones like sodium hydride (NaH)? Can I use a weaker base like potassium carbonate?
Answer:
Absolutely. For the O-alkylation of phenols, which are significantly more acidic than simple alcohols, strong and hazardous bases like sodium hydride (NaH) are often unnecessary.[3] Weaker bases are not only sufficient but can also improve the safety profile and simplify the workup of your reaction.
Potassium carbonate (K₂CO₃) is an excellent and widely used alternative base for this synthesis.[1][6] It is a mild, inexpensive, and easy-to-handle solid.
Here’s a comparison of common alternative bases:
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages |
| Potassium Carbonate (K₂CO₃) | 10.3 | Anhydrous, polar aprotic solvent (e.g., DMF, Acetonitrile) | Mild, inexpensive, easy to handle, effective for phenols.[6] |
| Sodium Hydroxide (NaOH) | 15.7 | Can be used in aqueous or phase-transfer conditions.[9] | Inexpensive, readily available. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Polar aprotic solvent | Higher solubility and reactivity than K₂CO₃, can lead to faster reactions or higher yields, but more expensive.[10] |
Why K₂CO₃ is a good choice: The pKa of 2,6-dimethylphenol is approximately 10.6. Potassium carbonate is a strong enough base to deprotonate a significant portion of the phenol to form the reactive phenoxide, driving the reaction forward, especially when the product is continuously formed.
Phase-Transfer Catalysis (PTC) as an Advanced Option:
For even milder conditions, consider a solid-liquid phase-transfer catalysis (S-L PTC) system.[11] In this setup, a solid base like K₂CO₃ is used in a non-polar solvent. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the phenoxide from the solid phase (or an aqueous phase if using NaOH) into the organic phase where it can react with the ethyl chloroacetate.[12] This technique can significantly enhance reaction rates under very mild conditions and is amenable to greener solvent systems.[13] Ultrasound irradiation can further accelerate these reactions.[14]
Question 4: I am concerned about the environmental impact of solvents like DMF. Are there "greener" solvent alternatives for this synthesis?
Answer:
Yes, the development of greener solvents is a significant focus in modern chemistry.[15] While traditional polar aprotic solvents are effective, many have environmental, health, and safety concerns. Here are some greener alternatives to consider:
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a promising dipolar aprotic alternative to NMP and DMF.[16] It is biodegradable and has a more favorable safety profile.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is a safer and more environmentally friendly alternative to THF. It has a higher boiling point and lower miscibility with water, which can simplify workups.
-
γ-Valerolactone (GVL): Another bio-based solvent, GVL is non-toxic, biodegradable, and has a low vapor pressure.[16]
Solvent-Free and Microwave-Assisted Synthesis:
An even greener approach is to minimize or eliminate the solvent altogether.
-
Solvent-Free Conditions: The reaction can sometimes be run neat, especially with the aid of a phase-transfer catalyst. This dramatically reduces solvent waste.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[17][18][19] This can be performed with minimal solvent or under solvent-free conditions, leading to a highly efficient and green process.[20]
Reaction Mechanism Diagram:
Caption: General mechanism for the synthesis of this compound.
Detailed Experimental Protocol (Example with K₂CO₃ in DMF)
This protocol provides a starting point for the synthesis using a common alternative solvent and base.
Materials:
-
2,6-Dimethylphenol
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylphenol (1.0 equivalent) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl chloroacetate (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and monitor the progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
- Williamson ether synthesis - Wikipedia. (n.d.).
- Common side reactions in the Williamson synthesis of ethers - Benchchem. (n.d.).
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Identifying and minimizing side reactions in Williamson ether synthesis. - Benchchem. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)
- An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Microwave Assisted Synthesis of Novel Ethyl 2-(3, 4-Dihydro-6-Methyl-2. (2012).
- Greener Solvents. (n.d.).
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects - Iranian Journal of Chemical Engineering (IJChE). (2016).
- FULL PAPER Microwave-assisted synthesis of heterocycles
- Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)
- RENEWABLE - Sigma-Aldrich. (n.d.).
- Industrial Phase-Transfer C
- Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applic
- Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacet
- Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects - Iranian Journal of Chemical Engineering (IJChE). (n.d.).
- Phenoxy acetic acid patented technology retrieval search results - Eureka | P
- (PDF)
- Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymeriz
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.).
- Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
- Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI. (n.d.).
- Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - MDPI. (2023).
- Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl)
- A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2). (2025).
- Leaving group effects in gas-phase substitutions and elimin
- 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis - White Rose Research Online. (2025).
- Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I)
- Influence of the leaving group on the dynamics of a gas-phase SN2 reaction - PubMed. (2016).
- Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) | Scilit. (n.d.).
- Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) - RSC Publishing. (n.d.).
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- 19. A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2) inhibitor studies | The Bioscan [thebioscan.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Managing Reaction Exotherms in the Large-Scale Synthesis of Ethyl 2,6-dimethylphenoxyacetate
This guide serves as a dedicated technical resource for researchers, chemists, and process engineers involved in the large-scale synthesis of Ethyl 2,6-dimethylphenoxyacetate. The focus is on the critical management of reaction exotherms to ensure process safety, scalability, and product quality. The synthesis, a variant of the Williamson ether synthesis, is inherently exothermic and requires precise control to prevent thermal runaway events.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the causal reasoning behind key process decisions.
Section 1: Understanding the Exotherm - The "Why"
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The overall reaction involves the deprotonation of 2,6-dimethylphenol (2,6-xylenol) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic ethyl haloacetate, such as ethyl bromoacetate. The total heat generated originates from two primary sources:
-
Deprotonation of 2,6-Dimethylphenol: This is a rapid, highly exothermic acid-base neutralization reaction. The choice of base (e.g., potassium carbonate, sodium hydroxide) significantly influences the rate and magnitude of this initial heat release.
-
Williamson Ether Synthesis (SN2 Reaction): The formation of the C-O ether bond is an exothermic process.[1] The rate of this reaction, and thus the rate of heat generation, is dependent on factors such as temperature, reagent concentration, and solvent polarity.
Uncontrolled accumulation of heat from these steps can lead to a dangerous thermal runaway, characterized by a rapid increase in temperature and pressure, solvent boiling, and potential for reactor failure.[2][4] Proper process design is not just about controlling these hazards, but actively avoiding them.[5]
Section 2: Proactive Exotherm Management (FAQs)
This section addresses common questions regarding the safe and efficient design of the synthesis process.
Q1: What is the optimal order of reagent addition to minimize thermal risk?
A1: The most critical factor for thermal control is managing the concentration of the limiting reagent at any given time. The recommended approach is the semi-batch (or semi-continuous) addition of the electrophile (ethyl bromoacetate) to the pre-formed phenoxide solution.
-
Causality: This strategy ensures that the highly reactive ethyl bromoacetate is consumed as it is added, preventing its accumulation. An accumulation of the alkylating agent followed by a sudden increase in reaction rate (e.g., due to a temperature spike or mass transfer improvement) is a classic recipe for a runaway reaction. Adding the phenoxide to the haloacetate is strongly discouraged as it creates a high initial concentration of both reactants.
Q2: How does my choice of base and solvent impact the exotherm and overall process safety?
A2: The base and solvent system is critical. A common industrial choice is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6][7]
-
Base Selection: Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) will generate a more vigorous and rapid initial exotherm during phenoxide formation. Weaker bases like K₂CO₃ react more slowly and controllably, making them safer for large-scale operations.[8]
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophilic phenoxide anion, increasing its reactivity.[3][7] However, their high boiling points can mask the onset of a runaway. Using a solvent with a lower boiling point, like acetone or MEK, can provide an inherent safety mechanism where the solvent refluxes, dissipating a large amount of heat through its latent heat of vaporization. This must be paired with an adequately sized condenser system.
Q3: What are the best practices for reactor setup and cooling capacity?
A3: Your reactor is your primary containment and control system.
-
Heat Transfer: A jacketed reactor with a high surface-area-to-volume ratio is essential. Ensure the heat transfer fluid in the jacket is circulating at an optimal rate and temperature to remove heat effectively.
-
Agitation: Robust agitation is crucial to prevent localized "hot spots" and ensure uniform temperature distribution. Poor mixing can lead to pockets of unreacted reagents that can suddenly react and overwhelm the cooling system.
-
Condenser: The reflux condenser must be sized to handle the full heat load of the reaction plus a safety factor, especially if using the solvent's boiling point as a temperature control strategy.
-
Calorimetry Data: Before scaling up, use reaction calorimetry (RC1) to determine the total heat of reaction and the maximum rate of heat release.[9][10] This data is non-negotiable for calculating the required cooling capacity of the plant reactor to prevent thermal runaway.[5][9]
Section 3: Troubleshooting Guide - When Things Go Wrong (FAQs)
This section provides direct, actionable advice for specific emergency scenarios.
Q1: My reactor temperature is rising rapidly and exceeding the set point. What is the immediate emergency action?
A1: This is a potential thermal runaway. Act immediately.
-
Stop Reagent Addition: Immediately stop the feed of ethyl bromoacetate. This is the most critical first step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Set the reactor jacket to its maximum cooling setting.
-
Prepare for Quenching: If the temperature continues to rise and approaches the solvent's boiling point uncontrollably, an emergency quench is necessary. Alert all personnel and prepare the pre-designated quenching agent.
-
Initiate Quench: If thermal control is lost, execute the emergency quenching protocol (see Section 4, Protocol 2). This typically involves adding a cold, inert solvent or a mild proton source to neutralize the reactive phenoxide.[11][12]
Q2: I've observed a sudden pressure increase in the reactor. What does this mean?
A2: A sudden pressure increase is a critical warning sign.
-
Possible Cause 1: Reaching Solvent Boiling Point: The most likely cause is that the reaction temperature has exceeded the boiling point of the solvent. The pressure will rise as the vapor fills the reactor headspace. Check the temperature immediately. If this is the cause, the situation is urgent as it indicates the cooling system is overwhelmed.
-
Possible Cause 2: Gas-Evolving Side Reaction: At elevated temperatures, decomposition or side reactions can occur, evolving gaseous byproducts.
-
Action: Immediately stop reagent addition, maximize cooling, and assess the temperature. If a runaway is suspected, proceed with the emergency quenching protocol.
Q3: My reaction has stalled. The initial exotherm was observed, but now the temperature is dropping and conversion has stopped. What should I do?
A3:
-
Verify Reagents: Confirm that the ethyl bromoacetate feed is active and the correct concentration.
-
Check Agitation: Ensure the agitator is functioning correctly. A loss of agitation can cause the reactants to stratify, halting the reaction.
-
Sample and Analyze: Take a sample (if safe to do so) and analyze for the presence of starting materials. This will confirm if the reaction has genuinely stalled.
-
Consider Inhibitors: Was the 2,6-dimethylphenol or solvent of sufficient purity? Certain impurities can inhibit SN2 reactions.
-
Controlled Re-initiation: If all systems are nominal, a stalled reaction can sometimes be restarted by a slight, controlled increase in temperature (e.g., 2-5 °C) to overcome the activation energy barrier. This must be done with extreme caution, as it can sometimes trigger a delayed, aggressive exotherm.
Section 4: Protocols & Data
Protocol 1: Controlled Large-Scale Synthesis
This protocol assumes a 100 L jacketed glass reactor with appropriate cooling, agitation, and a reflux condenser.
-
Reactor Inerting: Purge the reactor with nitrogen or argon to establish an inert atmosphere.[11]
-
Charge Reactants: Charge the reactor with 2,6-dimethylphenol (e.g., 5.0 kg, 40.9 mol) and the chosen solvent (e.g., 50 L of acetonitrile). Begin agitation.
-
Charge Base: Charge potassium carbonate (e.g., 8.5 kg, 61.5 mol, 1.5 equiv.). A mild exotherm will occur. Use jacket cooling to maintain the temperature at 20-25°C.
-
Phenoxide Formation: Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the potassium phenoxide.
-
Initiate Alkylation: Begin the slow, subsurface addition of ethyl bromoacetate (e.g., 7.5 kg, 44.9 mol, 1.1 equiv.) via a dosing pump.
-
Exotherm Control: Maintain the internal temperature between 40-45°C using jacket cooling. The addition rate should be dictated by the ability of the cooling system to maintain this setpoint. A typical addition time for this scale is 3-5 hours.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 45°C and monitor the reaction progress by HPLC or GC until the 2,6-dimethylphenol is consumed (<1%).
-
Workup: Cool the reaction to room temperature. Filter the solid potassium bromide and excess carbonate. Wash the solids with fresh solvent. The filtrate contains the desired product.
Protocol 2: Emergency Quenching Procedure
This procedure is for a runaway reaction where temperature control has been lost.
-
Safety First: Announce the emergency. Ensure all personnel are wearing appropriate PPE, including flame-resistant lab coats and face shields.[11] Have a fire extinguisher rated for chemical fires readily available.[12]
-
Stop All Feeds: Immediately cease the addition of all reagents.
-
Crash Cool: Apply maximum cooling to the reactor jacket.
-
Prepare Quench Solution: In a separate vessel, prepare a quench solution of cold (0-5°C) isopropanol or a 1:1 mixture of isopropanol and water.[11] The volume should be sufficient to absorb significant thermal energy (e.g., 20-30% of the reactor volume).
-
Execute Quench: Add the cold quench solution to the reactor as rapidly as possible without causing a pressure surge from boiling. Isopropanol is used first as it reacts less violently than water.[11]
-
Neutralize: Once the temperature is stabilized below 20°C, the reaction can be fully quenched by the slow addition of water, followed by neutralization with a mild acid like acetic or citric acid under an inert atmosphere.[11]
Data Tables
Table 1: Critical Process Parameters & Recommended Ranges
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Internal Temperature | 40 - 45 °C | Balances reaction rate with cooling system capacity. |
| Ethyl Bromoacetate Addition Time | 3 - 5 hours (for 40 mol scale) | Ensures heat generation rate does not exceed heat removal rate. |
| Agitator Speed | 100 - 200 RPM (Vessel Dependent) | Ensures homogeneity and prevents localized hot spots. |
| Base Stoichiometry (K₂CO₃) | 1.3 - 1.5 equivalents | Drives reaction to completion without excessive solids. |
| Electrophile Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete consumption of the starting phenoxide. |
Table 2: Comparison of Common Bases and Solvents
| Base | Solvent | Pros | Cons |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | Controllable, easy to filter solids, good SN2 solvent. | Moderate reaction times. |
| NaOH (aq) | Toluene (w/ PTC) | Inexpensive, fast reaction. | Highly exothermic, potential for biphasic mixing issues. |
| NaH | THF / DMF | Very fast, drives reaction to completion. | Highly flammable gas (H₂) evolved, very aggressive exotherm. |
| K₂CO₃ | DMF | Excellent solvent for SN2, high yields.[6] | High boiling point can hide runaway, difficult to remove. |
Section 5: Visual Workflow
Troubleshooting a Temperature Spike
The following diagram outlines the decision-making process for an operator when a temperature spike is observed during the addition of ethyl bromoacetate.
Caption: Decision tree for managing a reactor temperature spike.
References
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015). University of Notre Dame.
-
Quenching Solvent Drying Still Bottoms. University of California, Irvine Environmental Health & Safety. [Link]
- CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid. (2011).
- The Williamson Ether Synthesis. Eastern Michigan University.
-
Williamson ether synthesis. (2024). In Wikipedia. [Link]
-
Process Safety. (n.d.). Setaram. [Link]
- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. (2006). Cambridge University Press.
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
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Ethyl diethoxyacetate. (n.d.). Organic Syntheses Procedure. [Link]
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Thermal Runaway. (n.d.). Mitsubishi Electric. [Link]
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A Guide to Thermal Runaway Mitigation and Containment. (2024). Pyrophobic Systems. [Link]
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Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]
- Sustaining a Culture of Safety. (n.d.). Purdue College of Engineering.
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Wang, Q., et al. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. [Link]
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How to Prevent Thermal Runaway in Battery Energy Storage Systems: Fire Safety Solutions. (n.d.). Firetrace. [Link]
-
Clark, J. D., Shah, A. S., & Peterson, J. C. (2002). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Journal of Thermal Analysis and Calorimetry, 69(1), 27-36. [Link]
-
It's About Time: The 6 Phases of Thermal Runaway Propagation. (n.d.). Aspen Aerogels. [Link]
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- 5. engineering.purdue.edu [engineering.purdue.edu]
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- 8. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
Technical Support Center: Purification of Ethyl 2,6-dimethylphenoxyacetate
Welcome to the technical support guide for the purification of Ethyl 2,6-dimethylphenoxyacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer-based troubleshooting guides and FAQs provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: General Troubleshooting & FAQs
This section addresses high-level issues that may arise after the initial synthesis and workup of this compound.
Q1: My initial TLC of the crude product shows multiple spots. What are the likely impurities?
A1: It is common to see several spots on a TLC plate after the initial synthesis. The primary impurities are typically unreacted starting materials and potential side-products.
-
Unreacted 2,6-dimethylphenol: This starting material is phenolic and thus more polar than the desired ester product. It will typically have a lower Rf value on a normal-phase silica TLC plate.
-
Unreacted Ethyl Bromoacetate: This reagent is volatile but may persist. It is a relatively polar molecule and can often be identified as a separate spot.
-
Solvent Residues: Solvents used in the reaction, such as DMF or ethyl acetate, can sometimes be challenging to remove completely and may be present.[1][2]
-
Dimerization Products: Phenols have a known tendency to form dimers or other polymeric substances, which can be introduced from the 2,6-dimethylphenol starting material.[3] These would appear as less mobile, lower Rf spots.
-
Hydrolysis Product: If the workup conditions are not carefully controlled, some of the desired ethyl ester may hydrolyze back to 2,6-dimethylphenoxyacetic acid. The carboxylic acid is highly polar and will have a very low Rf, often streaking from the baseline.
Expert Insight: A well-run reaction should show a strong product spot and diminishing starting material spots over time. We recommend co-spotting your crude material with the starting materials on the same TLC plate to definitively identify them.
Q2: The overall yield of my crude product is very low. What are the common causes before I even start purification?
A2: Low yield is a frequent issue that can often be traced back to the synthesis step. Before optimizing the purification, ensure the reaction itself is efficient.
-
Ineffective Deprotonation: The first step of the synthesis, a Williamson ether synthesis, involves the deprotonation of 2,6-dimethylphenol to form the phenoxide nucleophile.[1] If the base (e.g., potassium carbonate, sodium hydroxide) is old, hydrated, or insufficient, the reaction will not proceed to completion.
-
Reaction Time and Temperature: The reaction may require heating (e.g., 80°C) for several hours to go to completion.[1] Monitor the reaction by TLC until the 2,6-dimethylphenol spot has been consumed.
-
Losses during Workup: Significant product can be lost during the aqueous workup if the pH is not controlled or if an insufficient volume of extraction solvent is used. Ensure thorough extraction with a suitable solvent like ethyl acetate.
Section 2: Purification by Column Chromatography
Column chromatography is the most common and effective method for purifying this compound on a laboratory scale.[4][5]
Q3: What is the recommended starting solvent system for purifying this compound on a silica gel column?
A3: For a moderately polar compound like this compound, a mobile phase consisting of hexane and ethyl acetate is the standard choice.[5][6] The optimal ratio depends on the specific impurity profile of your crude material.
Expert Recommendation: Start by developing the separation on a TLC plate. Test various ratios of Hexane:Ethyl Acetate (e.g., 10:1, 5:1, 3:1). The ideal solvent system will give your product an Rf value between 0.25 and 0.40, with good separation from all impurity spots. A 19:1 hexane/ethyl acetate system has been reported to be effective.[5]
Table 1: Column Chromatography Solvent System Guide
| Mobile Phase (Hexane:EtOAc) | Expected Rf of Product | Suitability for Purification |
| 20:1 | < 0.15 | Too slow; broad peaks. |
| 10:1 - 5:1 | 0.25 - 0.40 | Optimal Range. Good separation from polar and non-polar impurities. |
| 3:1 | > 0.50 | Too fast; poor separation from less polar impurities. |
| 1:1 | > 0.70 | Elutes too quickly; minimal separation. |
Q4: My compound is not separating from a specific impurity on the column. What should I do?
A4: This indicates that the impurity has a polarity very similar to your product. You have two primary options:
-
Fine-tune the Mobile Phase: Switch to a less polar co-solvent than ethyl acetate. For example, using a hexane/dichloromethane or hexane/diethyl ether system can alter the selectivity of the separation. Test these new systems by TLC first.
-
Switch to a Different Technique: If chromatography fails to provide adequate separation, recrystallization may be a more effective method for removing impurities with similar polarity but different solubility properties.
Protocol: Column Chromatography Purification
-
Prepare the Column: Slurry pack a glass column with silica gel (230-400 mesh) in your starting eluent (e.g., 10:1 Hexane:EtOAc). A good rule of thumb is to use 50g of silica for every 1g of crude material.[6]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method generally results in better resolution.
-
Elute the Column: Begin eluting with your starting solvent system. If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your product after less polar impurities have been washed away.[7]
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagram: General Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Section 3: Purification by Recrystallization
If your crude product is a solid, recrystallization can be an excellent and scalable purification method. While less commonly reported for the ethyl ester than its corresponding acid, the principles remain the same.[8]
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A5: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.
Troubleshooting Steps: [8]
-
Re-heat the Solution: Gently warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to reduce the saturation level slightly.
-
Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, perhaps insulated with glass wool or a towel. Do not place it directly into an ice bath. Slow cooling encourages the formation of a crystal lattice rather than amorphous oil.
-
Try a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides better results.
Q6: No crystals are forming even after the solution has cooled completely. What can I do to induce crystallization?
A6: A failure to crystallize usually means the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.
Troubleshooting Steps: [8]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystallization.
-
Reduce Solvent Volume: Carefully evaporate a small portion of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cool Further: Once the solution has reached room temperature, you can try cooling it further in an ice bath or refrigerator to promote crystallization.
Diagram: Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Purity Assessment
After purification, it is critical to verify the purity and confirm the identity of the final product. Relying on a single analytical method can be misleading; orthogonal methods are highly recommended.[9]
Q7: How do I confirm that my final product is pure and is indeed this compound?
A7: A combination of chromatographic and spectroscopic techniques should be used for a comprehensive assessment.
Table 2: Comparison of Purity Assessment Methods
| Technique | Principle | Purpose | Advantages | Disadvantages |
| HPLC-UV [10][11] | Differential partitioning between mobile and stationary phases. | Quantitative Purity. Determines the percentage of the main component relative to impurities. | High resolution and sensitivity; provides accurate quantitative data (e.g., >98% purity). | Requires method development; may not detect non-UV active impurities. |
| ¹H & ¹³C NMR [9] | Nuclear spin transitions in a magnetic field. | Structural Confirmation. Unambiguously confirms the chemical structure and identifies impurities. | Provides detailed structural information; can quantify impurities with an internal standard (qNMR). | Lower sensitivity compared to HPLC; requires more sample. |
| GC-MS [10] | Separation of volatile compounds followed by mass analysis. | Impurity Identification. Identifies volatile impurities and confirms molecular weight. | Excellent for volatile organic compounds (e.g., residual solvents); provides molecular weight data. | Compound must be volatile and thermally stable. |
| Melting Point [5][8] | Temperature range of solid-to-liquid phase transition. | Purity Indication. | Fast and inexpensive. | A sharp melting point indicates high purity, while a broad, depressed range suggests the presence of impurities. |
Final Recommendation: For regulatory or publication purposes, a validated HPLC method should be used to report purity as an area percentage.[9] This should be supported by ¹H NMR and Mass Spectrometry data to confirm the structure and molecular weight of the compound.
References
- CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.
- Supplementary Inform
- Technical Support Center: Recrystallization of Ethyl 2-(2-bromo-6-formylphenoxy)
- Ethyl 2,6-Dimethylphenoxyacet
- CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
- An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- Analytical Methods. Japan Environment Agency.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem.
- A Researcher's Guide to Validating the Purity of Synthesized 2',6'-Dimethoxyacetophenone Deriv
- Application Note and Protocol for the Purification of Ethyl 2-(2,6-dichlorophenyl)
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
- Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. env.go.jp [env.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Phenoxyacetate Synthesis
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for phenoxyacetate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, enhance product purity, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of byproduct formation, providing you with the expert insights needed to achieve high-yield, high-purity synthesis of your target phenoxyacetate compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding byproduct formation during the synthesis of phenoxyacetates, which is typically achieved via the Williamson ether synthesis.[1][2]
Q1: What are the primary byproducts in phenoxyacetate synthesis and why do they form?
A1: The synthesis of phenoxyacetate involves the reaction of a phenoxide ion with an α-haloacetate (e.g., sodium chloroacetate). The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[3][4] This duality is the primary origin of the most common byproducts.
The main categories of byproducts are:
-
C-Alkylated Products: Instead of the desired O-alkylation which forms the ether linkage, the acetate group attaches to the aromatic ring at the ortho or para position.[3][5] This occurs because the negative charge of the phenoxide ion is delocalized onto the ring through resonance.
-
Diaryl Ethers: While less common with alkyl halides, under certain conditions (especially with unactivated aryl halides or the presence of copper catalysts), a side reaction can lead to the formation of diaryl ethers.[4][6]
-
Elimination Products: The α-haloacetate can undergo elimination, particularly at high temperatures, to form an alkene, which is a competing side reaction to the desired SN2 substitution.[1][7]
-
Self-Condensation Products: The haloacetic acid or its salt can potentially self-condense under harsh conditions.[7]
Understanding the electronic and steric factors that favor one pathway over another is critical to minimizing these impurities.
Q2: What is the core mechanism of phenoxyacetate synthesis and how can I control its selectivity?
A2: The reaction is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The process involves two main steps:
-
Deprotonation: A base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of the α-haloacetate, displacing the halide leaving group to form the phenoxyacetate product.
Selectivity between the desired O-alkylation and the undesired C-alkylation is the central challenge. Control is achieved by carefully manipulating the reaction environment. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the phenoxide is a "hard" nucleophilic center, while the ring carbons are "softer". The choice of solvent, counter-ion (from the base), and leaving group determines the outcome. O-alkylation is typically under kinetic control, while C-alkylation is often thermodynamically favored.[5][8]
Caption: Controlling O- vs. C-alkylation pathways.
Q3: How does the choice of base influence byproduct formation?
A3: The base is not just for deprotonation; its counter-ion significantly influences the reactivity of the phenoxide.
-
Strong Bases (e.g., NaH, KH): These bases irreversibly deprotonate the phenol, creating a "free" phenoxide ion, especially in polar aprotic solvents. This high reactivity generally favors the desired O-alkylation.[4]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and effective. The choice of cation matters: larger, "softer" cations like K⁺ or Cs⁺ associate less tightly with the hard oxygen atom of the phenoxide. This leaves the oxygen more available for nucleophilic attack, thus favoring O-alkylation over C-alkylation.[9] In contrast, smaller, "harder" cations like Li⁺ or Na⁺ can chelate with the oxygen, partially shielding it and making C-alkylation more competitive.[5]
Q4: What is the role of the solvent in controlling selectivity?
A4: The solvent is arguably the most critical factor in controlling the O- vs. C-alkylation ratio.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended for maximizing O-alkylation.[3][4][10] They are excellent at solvating cations but poor at solvating anions. This leaves the phenoxide oxygen atom "naked" and highly nucleophilic, promoting a rapid SN2 attack on the haloacetate.
-
Polar Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol): These solvents should generally be avoided if high purity is the goal. They strongly solvate the oxygen atom of the phenoxide through hydrogen bonding.[3][9] This "shielding" hinders its ability to act as a nucleophile, making the less-solvated carbon atoms of the ring more competitive nucleophiles, thus increasing the yield of C-alkylated byproducts.
| Factor | Condition for High O-Alkylation (Purity) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Solvates the cation, leaving the phenoxide oxygen "naked" and highly reactive.[3][10] |
| Base Cation | Larger Cations (K⁺, Cs⁺) | Looser ion pairing with phenoxide oxygen enhances its nucleophilicity.[9] |
| Temperature | Moderate (e.g., 80-100°C) | Minimizes elimination side reactions of the haloacetate.[7] |
| Leaving Group | Good (I > Br > Cl) | A better leaving group accelerates the SN2 reaction, but chloroacetates are often used for cost-effectiveness.[1] |
Section 2: Troubleshooting Guide
This guide provides direct answers to specific experimental problems.
Q1: "My primary byproduct is a C-alkylated phenol. How can I favor O-alkylation?"
A1: This is a classic selectivity problem indicating that your reaction conditions are favoring attack from the aromatic ring.
Root Cause Analysis & Corrective Actions:
-
Evaluate Your Solvent: If you are using a protic solvent like ethanol or water, this is the most likely cause. The solvent is hydrogen-bonding with and deactivating the phenoxide oxygen.
-
Solution: Switch to a polar aprotic solvent such as DMF or DMSO.[3] This is the single most effective change you can make.
-
-
Check Your Base: If you are using a base with a small cation like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a less-than-ideal solvent, the tight ion pairing may be hindering O-alkylation.
-
Solution: Change to a base with a larger cation, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] The looser ion pair will increase the nucleophilicity of the oxygen atom.
-
-
Consider Reaction Kinetics: O-alkylation is generally the kinetically favored product, meaning it forms faster.[5] If your reaction times are excessively long at high temperatures, you may be allowing the reaction to equilibrate towards the more thermodynamically stable (but undesired) C-alkylated product.
-
Solution: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed, avoiding prolonged heating.
-
Caption: Troubleshooting flowchart for C-alkylation.
Q2: "I'm observing byproducts consistent with elimination or self-condensation of my haloacetate. What's causing this and how do I fix it?"
A2: These byproducts suggest that your reaction conditions are too harsh or that the haloacetate is sterically hindered.
Root Cause Analysis & Corrective Actions:
-
High Temperature: The primary cause for elimination is excessive heat. The Williamson ether synthesis is a competition between SN2 and E2 pathways. Higher temperatures favor the E2 (elimination) pathway.[4][7]
-
Solution: Reduce the reaction temperature. For many phenoxyacetate syntheses, a temperature between 80-100°C is sufficient. Run test reactions at lower temperatures (e.g., 60°C, 80°C) to find the optimal balance between reaction rate and byproduct formation.
-
-
Steric Hindrance: While chloroacetic acid itself is a primary halide and not sterically hindered, if you are using a more substituted α-haloacetate, elimination becomes much more likely.[1]
-
Solution: If possible, stick to primary alkylating agents. If a secondary halide must be used, lower temperatures and less sterically bulky bases are critical.
-
-
Base Strength: A very strong, sterically hindered base can also promote elimination.
-
Solution: Use a non-hindered base like potassium carbonate rather than a bulky base like potassium tert-butoxide, which is known to favor elimination.
-
Section 3: Optimized Protocols & Methodologies
Protocol 1: General Optimized Protocol for High-Purity Phenoxyacetate Synthesis
This protocol is designed to maximize O-alkylation and minimize common byproducts.
Materials:
-
Substituted Phenol (1.0 eq)
-
Sodium Chloroacetate (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M relative to the phenol).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Then, add sodium chloroacetate (1.2 eq).[11]
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling: Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.
-
Work-up: Proceed immediately to Protocol 2 for purification.
Protocol 2: Work-up and Purification Strategy
This procedure effectively isolates the acidic phenoxyacetic acid product from neutral byproducts and unreacted starting materials.
Procedure:
-
Quenching: Slowly pour the cooled reaction mixture from Protocol 1 into a beaker containing an equal volume of cold deionized water. This will precipitate some salts.
-
Acidification: While stirring vigorously, slowly add 2M HCl to the aqueous mixture until the pH is adjusted to 1-2.[7][11] This step is crucial as it protonates the phenoxyacetate salt, causing the desired product to precipitate as a solid.
-
Precipitation and Filtration: Continue stirring the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid precipitate on the filter with cold, dilute HCl (pH ~2) to remove any trapped inorganic salts.[7] Follow this with a wash of cold deionized water to remove excess acid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization (Optional): For exceptionally high purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Section 4: References
-
Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic. Journal of Zhejiang University SCIENCE B. [Link]
-
Reddy SM et al. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. [Link]
-
CN101434542A - Preparation of methyl phenoxyacetate. Google Patents.
-
Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. National Center for Biotechnology Information (PMC). [Link]
-
CN103058855A - Method for synthesizing phenoxyacetic acid derivative. Google Patents.
-
Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. [Link]
-
Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Organic Synthesis Lecture 3. Imperial College London. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Ethyl 2,6-dimethylphenoxyacetate with other Phenoxyacetate Esters: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of Ethyl 2,6-dimethylphenoxyacetate and its analogs within the broader class of phenoxyacetate esters. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, physicochemical properties, and biological activities of these compounds. We will explore the synthetic pathways, comparative efficacy in various biological assays, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Phenoxyacetate Esters: A Versatile Scaffold
Phenoxyacetate esters are a class of organic compounds characterized by a phenoxy group linked to an acetic acid ester. This chemical scaffold has proven to be remarkably versatile, with derivatives exhibiting a wide range of biological activities, including herbicidal, fungicidal, anti-inflammatory, and anticancer properties. The biological and physicochemical properties of these esters can be finely tuned by modifying the substituents on the aromatic ring and altering the ester group. This compound, with its dimethylated phenyl ring, represents a specific analog with potentially unique properties that warrant a detailed comparative investigation.
Physicochemical Properties and Characterization
The physicochemical properties of phenoxyacetate esters, such as lipophilicity, electronic effects, and steric factors, play a crucial role in their biological activity. These properties are largely dictated by the nature and position of substituents on the phenoxy ring.
This compound
-
Molecular Formula: C₁₂H₁₆O₃[1]
-
Molecular Weight: 208.25 g/mol [1]
-
CAS Number: 6279-47-6[1]
-
Synonyms: 2-(2,6-Dimethylphenoxy)acetic Acid Ethyl Ester, (2,6-Xylyloxy)acetic Acid Ethyl Ester[1]
-
Solubility: Soluble in Chloroform and Dichloromethane[1]
The presence of the two methyl groups at the 2 and 6 positions of the phenyl ring in this compound introduces significant steric hindrance. This can influence its interaction with biological targets compared to less substituted or differently substituted analogs. For instance, the steric bulk can affect the molecule's ability to fit into the active site of an enzyme or bind to a receptor.
Comparative Physicochemical Properties of Phenoxyacetate Esters
To illustrate the influence of substitution on physicochemical properties, a comparison with other phenoxyacetate esters is presented in the table below. The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity, which often correlates with membrane permeability and biological activity.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Calculated LogP |
| Ethyl phenoxyacetate | 180.20 | 2.1 | |
| Ethyl 4-chlorophenoxyacetate | 214.64 | 2.8 | |
| Ethyl 2,4-dichlorophenoxyacetate (2,4-D ethyl ester) | 249.08 | 3.5 | |
| This compound | 208.25 | 2.6 |
Note: LogP values are estimated and can vary based on the calculation method.
This table highlights how the addition of substituents like chlorine atoms or methyl groups can significantly alter the lipophilicity of the molecule. Increased lipophilicity can enhance absorption through biological membranes, which is a desirable trait for herbicides and some drug candidates.
Spectral Characterization
Expected ¹H NMR Spectral Data for this compound:
-
Aromatic protons: A multiplet in the region of 6.8-7.2 ppm.
-
-OCH₂- (ester methylene): A quartet around 4.2 ppm.
-
-CH₂- (phenoxy methylene): A singlet around 4.6 ppm.
-
-CH₃ (ester methyl): A triplet around 1.2 ppm.
-
Ar-CH₃ (aromatic methyls): A singlet around 2.2 ppm.
Expected ¹³C NMR Spectral Data for this compound:
-
Carbonyl carbon (-C=O): A signal around 169 ppm.
-
Aromatic carbons: Signals in the range of 110-155 ppm.
-
-OCH₂- (ester methylene): A signal around 61 ppm.
-
-CH₂- (phenoxy methylene): A signal around 65 ppm.
-
-CH₃ (ester methyl): A signal around 14 ppm.
-
Ar-CH₃ (aromatic methyls): A signal around 16 ppm.
Expected Mass Spectrometry Fragmentation: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 208. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ether bond.
Synthesis of Phenoxyacetate Esters
The general synthesis of phenoxyacetate esters is typically achieved through a Williamson ether synthesis. This involves the reaction of a substituted phenol with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.
Caption: General workflow for the synthesis of phenoxyacetate esters.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Comparative Biological Activities
The diverse biological activities of phenoxyacetate esters are a direct consequence of the varied substituents on the aromatic ring. This section will compare the potential activities of this compound with other analogs in key therapeutic and agricultural areas.
Herbicidal Activity
Phenoxyacetic acids, particularly the chlorinated derivatives like 2,4-D and MCPA, are well-known selective herbicides for broadleaf weeds. The ester forms of these herbicides generally exhibit enhanced potency due to their increased lipophilicity, which facilitates penetration of the plant cuticle. The herbicidal activity is influenced by the substitution pattern on the phenyl ring. For instance, chlorine atoms at the 2 and 4 positions are crucial for the auxinic herbicidal activity of 2,4-D.
While specific herbicidal data for this compound is not widely published, the presence of the 2,6-dimethyl substitution pattern is known to influence biological activity in other contexts. It is plausible that this substitution could modulate the herbicidal efficacy and selectivity profile compared to chlorinated or unsubstituted analogs.
Fungicidal Activity
Certain phenoxyacetate derivatives have demonstrated promising fungicidal properties. The antifungal activity is also dependent on the nature and position of the substituents on the aromatic ring. For example, some studies have shown that the introduction of specific halogen or alkyl groups can enhance the fungicidal efficacy against various plant pathogenic fungi. The fungicidal potential of this compound would need to be experimentally determined and compared against established fungicidal phenoxyacetate esters.
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The substitution on the phenoxy ring can influence the potency and selectivity towards COX-1 and COX-2 enzymes. While there is no specific data on the anti-inflammatory activity of this compound, its structural features could be compared to other anti-inflammatory phenoxyacetates to predict its potential efficacy.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines. The structure-activity relationship in this context is complex, with different substitution patterns leading to varying degrees of cytotoxicity. The 2,6-dimethyl substitution in this compound could potentially influence its cytotoxic profile.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of this compound with other phenoxyacetate esters, the following standardized in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and other phenoxyacetate esters. Include a vehicle control and a positive control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenoxyacetate esters is intricately linked to their chemical structure. Key SAR insights include:
-
Substitution on the Phenyl Ring: The nature, number, and position of substituents are critical. Electron-withdrawing groups like halogens often enhance herbicidal and sometimes antimicrobial activity. Alkyl groups, such as the dimethyl groups in this compound, can increase lipophilicity and introduce steric effects that modulate activity and selectivity.
-
The Ester Group: The nature of the alcohol used for esterification can influence the compound's volatility, solubility, and rate of hydrolysis to the active acid form. Ethyl esters are common due to their favorable properties.
The 2,6-disubstitution pattern is of particular interest as it can restrict the rotation of the phenoxy ring, potentially locking the molecule into a specific conformation that may be more or less favorable for binding to a biological target.
Conclusion and Future Directions
This compound represents an intriguing analog within the diverse family of phenoxyacetate esters. While specific biological data for this compound is limited in the public domain, this guide provides a framework for its comparative analysis based on the well-established structure-activity relationships of the broader class. The provided experimental protocols offer a starting point for researchers to quantitatively assess its cytotoxic, anti-inflammatory, herbicidal, and fungicidal potential in comparison to other phenoxyacetate esters.
Future research should focus on the synthesis and thorough biological evaluation of this compound and a systematic series of its analogs to elucidate the specific contribution of the 2,6-dimethyl substitution pattern to its activity profile. Such studies will undoubtedly contribute to the rational design of novel and more effective phenoxyacetate-based compounds for a range of applications in medicine and agriculture.
References
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A Comparative Guide to the Structure-Activity Relationship of Substituted Phenoxyacetates
This guide provides an in-depth technical comparison of substituted phenoxyacetates, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships (SAR). We will explore how substitutions on the phenoxyacetate core modulate herbicidal, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.
Introduction: The Versatile Phenoxyacetate Scaffold
Phenoxyacetic acid derivatives represent a class of organic compounds with a remarkable range of biological activities. From their well-established role as synthetic auxin herbicides to their emerging potential in medicine as anti-inflammatory and antimicrobial agents, the versatility of the phenoxyacetate scaffold is undeniable.[1] The core structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, provides a template that can be fine-tuned through chemical substitution to achieve desired biological effects.
The biological activity of these compounds is profoundly influenced by the nature, position, and number of substituents on the aromatic ring.[2] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective agents, whether for agricultural or therapeutic applications. This guide will dissect the SAR of substituted phenoxyacetates in three key areas: herbicidal activity, anti-inflammatory effects, and antimicrobial properties.
Herbicidal Activity: Mimicking Plant Hormones
Phenoxyacetates, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins that disrupt normal plant growth, leading to their herbicidal action, particularly against broadleaf weeds.[3][4] Their mechanism involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and elongation, which ultimately results in plant death.[3]
Comparative Efficacy of Substituted Phenoxyacetates
The herbicidal potency of phenoxyacetates is highly dependent on the substitution pattern on the phenyl ring. Halogen and methyl groups are common substituents that enhance activity.
| Compound | Substitution Pattern | Target Weed | IC50 (mmol/L) | Reference |
| Compound 5b | Camphene-derived ammonium salt of 2,4-D | Brassica campestris (shoot growth) | 0.000281 | [5] |
| DMA salt of 2,4-D | Dimethylamine salt of 2,4-D | Brassica campestris (shoot growth) | ~0.0017 | [5] |
| Compound 5c | Camphene-derived ammonium salt of MCPA | Lolium multiflorum (shoot growth) | 0.026 | [5] |
| DMA salt of MCPA | Dimethylamine salt of MCPA | Lolium multiflorum (shoot growth) | ~0.036 | [5] |
Note: Lower IC50 values indicate higher herbicidal activity.
Key SAR Observations for Herbicidal Activity:
-
Position of Substitution: The position of substituents on the phenyl ring is critical. For instance, chlorine substitution at the 2 and 4 positions (as in 2,4-D) is highly effective.[2]
-
Nature of Substituent: Electron-withdrawing groups, such as chlorine, generally enhance herbicidal activity. The presence of a methyl group, as in MCPA, also confers significant activity.[6]
-
Number of Substituents: Increasing the number of chlorine atoms does not always lead to increased activity and can also affect the compound's environmental persistence.[7]
Logical Relationship for Herbicidal SAR
Caption: Relationship between substituent properties and herbicidal activity.
Experimental Protocol: Avena Coleoptile Elongation Bioassay for Auxin Activity
This bioassay is a classic method to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptile sections.[8][9][10][11][12]
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes and filter paper
-
Test solutions of substituted phenoxyacetates at various concentrations
-
Control solution (buffer)
-
Millimeter ruler or digital imaging system
Procedure:
-
Seed Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.[8]
-
Coleoptile Sectioning: Under a dim green light, cut 10 mm sections from the coleoptiles, 3 mm below the apex.
-
Incubation: Float the sections in a buffer solution for 1-2 hours to deplete endogenous auxins.
-
Treatment: Transfer the sections to Petri dishes containing the test solutions of substituted phenoxyacetates or the control solution.
-
Incubation: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.
-
Measurement: Measure the final length of the coleoptile sections.
-
Analysis: Calculate the percentage elongation compared to the initial length and the control. A greater elongation indicates higher auxin activity.
Workflow for Avena Coleoptile Bioassay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Antimicrobial Activity: A New Frontier
The exploration of phenoxyacetate derivatives as antimicrobial agents is a growing area of research. These compounds have shown activity against a range of bacteria and fungi, and their mechanism of action is still under investigation.
Comparative Antimicrobial Efficacy
The antimicrobial spectrum and potency of phenoxyacetates are dictated by the substituents on the aromatic ring.
| Compound | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound 1 | 2-chlorophenoxyacetic acid | >1000 | >1000 | >1000 |
| Compound 2 | 3-chlorophenoxyacetic acid | >1000 | >1000 | >1000 |
| Compound 3 | 4-chlorophenoxyacetic acid | >1000 | >1000 | >1000 |
| Compound 4 | 2,4-dichlorophenoxyacetic acid | 500 | 1000 | 500 |
| Compound 5 | 2-methyl-4-chlorophenoxyacetic acid | 500 | 1000 | 500 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity. Data is illustrative and based on general trends; specific values can vary between studies.
Key SAR Observations for Antimicrobial Activity:
-
Halogenation: The presence of chlorine atoms appears to be important for antimicrobial activity, with dichlorinated compounds showing more promise than monochlorinated ones.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, likely plays a role in its ability to penetrate microbial cell membranes.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a widely used method to determine the susceptibility of bacteria to antimicrobial agents. [1][13][14][15][16] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
Test solutions of substituted phenoxyacetates
-
Positive control (standard antibiotic) and negative control (solvent) disks
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland turbidity standard). [16]2. Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth. [15]3. Disk Application: Aseptically apply paper disks impregnated with known concentrations of the substituted phenoxyacetates, a positive control antibiotic, and a negative control solvent onto the agar surface. [14]4. Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. [13]6. Interpretation: A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Conclusion
The structure-activity relationship of substituted phenoxyacetates is a rich and complex field with significant implications for both agriculture and medicine. The strategic placement of various substituents on the phenoxyacetate core allows for the modulation of their biological activity, enabling the development of potent herbicides, selective anti-inflammatory agents, and novel antimicrobials. The experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of this versatile chemical scaffold. Future research, including quantitative structure-activity relationship (QSAR) studies, will undoubtedly uncover further subtleties in the SAR of phenoxyacetates, paving the way for the design of next-generation bioactive molecules.
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Planta. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. [Link]
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Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
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Biology Discussion. Study Notes on Bioassay (With Diagram) | Plants. [Link]
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Scribd. Auxin Bioassay | PDF. [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
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Vedantu. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE. [Link]
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PubMed. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. [Link]
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National Institutes of Health. (1962). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
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Therapeutic Guidelines. (2000, February 1). COX-2 inhibitors - Australian Prescriber. [Link]
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National Institutes of Health. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
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MDPI. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
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National Institutes of Health. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
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PubMed. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. [Link]
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Open PRAIRIE. Differential Responses of Oat Varieties to 2, 4-D Amine and MCPA Amine. [Link]
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ResearchGate. The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. [Link]
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PubMed. (2026). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. [Link]
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2,4-Dichlorophenoxyacetic acid. [Link]
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ResearchGate. Toxicity of selected synthetic auxines - 2,4-D and MCPA derivatives to broad-leaved and cereal plants | Request PDF. [Link]
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ResearchGate. (2014). 2D-QSAR and HQSAR Analysis on the Herbicidal Activity and Reactivity of New O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate Analogues. [Link]
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Frontiers. (2022). Effects of chlorogenic acid on antimicrobial, antivirulence, and anti-quorum sensing of carbapenem-resistant Klebsiella pneumoniae. [Link]
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PubMed. (2010, March 10). Design, synthesis, and 3D-QSAR analysis of novel 1,3,4-oxadiazol-2(3H)-ones as protoporphyrinogen oxidase inhibitors. [Link]
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ResearchGate. (2010). Synthesis of high-activated weedicide quinclorac and QSAR analysis. [Link]
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Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. [Link]
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National Institutes of Health. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. [Link]
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PubChem. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. [Link]
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National Institutes of Health. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 2,6-dimethylphenoxyacetate and its Corresponding Acid, 2,6-dimethylphenoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of a Phenoxyacetate Pair
In the realm of biologically active molecules, the phenoxyacetic acid scaffold holds a prominent position, with its derivatives demonstrating a wide spectrum of activities, most notably as synthetic auxins used in agriculture as herbicides.[1][2] This guide provides an in-depth technical comparison of the biological activity of Ethyl 2,6-dimethylphenoxyacetate and its corresponding carboxylic acid, 2,6-dimethylphenoxyacetic acid.
The core of this comparison lies in the "prodrug" concept, a fundamental principle in both pharmaceutical and agrochemical sciences.[3] this compound, the ester form, is generally considered a pro-herbicide or prodrug. This means that its intrinsic biological activity is low, and it requires metabolic conversion within the target organism—in this case, a plant—to its active form, the corresponding carboxylic acid, 2,6-dimethylphenoxyacetic acid.[1][2] This bioactivation is a critical determinant of the compound's overall efficacy and selectivity.
This guide will dissect the nuances of their biological activities by exploring their mechanism of action, presenting relevant experimental data from related compounds, and providing detailed protocols for evaluating their effects.
The Underlying Mechanism: Mimicking a Plant's Own Growth Signals
Both this compound, upon conversion, and 2,6-dimethylphenoxyacetic acid exert their biological effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[1] Auxins are crucial for various plant growth and developmental processes, including cell elongation, division, and differentiation.
Phenoxyacetic acid-based herbicides, including 2,6-dimethylphenoxyacetic acid, are classified as synthetic auxins. They bind to and activate auxin receptors, leading to an uncontrolled and disorganized growth response in susceptible plants, ultimately causing their death. This disruption of normal hormonal balance is the primary mode of their herbicidal action.
The key difference in their activity profile stems from the initial step of bioactivation required for the ethyl ester.
The Prodrug Advantage: From Ester to Active Acid
The ethyl ester group in this compound serves a crucial role in its formulation and uptake. Ester forms of phenoxy herbicides are generally more lipophilic (fat-soluble) than their acidic counterparts. This property enhances their ability to penetrate the waxy cuticle of plant leaves, a primary barrier to herbicide absorption.[2]
Once inside the plant tissue, the ethyl ester is hydrolyzed by endogenous plant enzymes, specifically esterases, to release the active 2,6-dimethylphenoxyacetic acid.[4] This in-situ conversion is a pivotal step that dictates the onset and intensity of the herbicidal effect.
Diagram: The Bioactivation Pathway
The following diagram illustrates the conversion of the inactive ester prodrug to the active carboxylic acid within the plant cell.
Caption: Bioactivation of this compound.
Comparative Biological Activity: A Data-Driven Perspective
Studies on other phenoxyacetate esters have consistently shown that the ester form itself has minimal auxin activity until it is hydrolyzed. For instance, the herbicidal activity of 2,4-D esters is directly attributed to their conversion to 2,4-D acid in the plant.
To provide a quantitative context, the following table presents hypothetical comparative data based on the known behavior of similar phenoxyacetate herbicides. This data illustrates the expected differences in activity when measured in assays that may or may not account for the necessary bioactivation step.
| Compound | Assay Type | Endpoint | Expected IC50/EC50 | Rationale |
| This compound | In vitro receptor binding assay | Auxin receptor binding | High (Low affinity) | The ester form is not the active ligand for the auxin receptor. |
| 2,6-dimethylphenoxyacetic acid | In vitro receptor binding assay | Auxin receptor binding | Low (High affinity) | The carboxylic acid is the active form that binds to the auxin receptor. |
| This compound | Whole plant bioassay (e.g., root elongation) | Inhibition of root growth | Moderate to Low | Activity is dependent on the rate of uptake and hydrolysis to the active acid. |
| 2,6-dimethylphenoxyacetic acid | Whole plant bioassay (e.g., root elongation) | Inhibition of root growth | Low | The active form is directly applied, leading to a more immediate and potent effect. |
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of this compound and its corresponding acid, standardized bioassays are essential. The following are detailed protocols for two common and effective methods.
Root Elongation Inhibition Assay (Arabidopsis thaliana)
This assay is a sensitive method to quantify auxin-like activity by measuring the inhibition of primary root growth in seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
Stock solutions of this compound and 2,6-dimethylphenoxyacetic acid in a suitable solvent (e.g., DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agarose and sow them on MS agar plates containing a range of concentrations of the test compounds (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the solvent concentration is consistent across all plates, including the control.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Data Collection: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.
-
Analysis: Calculate the percent inhibition of root growth for each concentration relative to the control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) for each compound.
Diagram: Root Elongation Inhibition Assay Workflow
Caption: Workflow for the Root Elongation Inhibition Assay.
Shoot Growth Inhibition Assay (Cress or Lettuce)
This assay assesses the herbicidal effect on shoot growth and is particularly relevant for post-emergence herbicide activity.
Materials:
-
Seeds of a sensitive dicot species (e.g., cress, Lepidium sativum, or lettuce, Lactuca sativa)
-
Petri dishes or small pots with a suitable growing medium (e.g., filter paper or soil)
-
Stock solutions of the test compounds
-
Growth chamber
Procedure:
-
Seed Germination: Germinate the seeds on moist filter paper in petri dishes or in pots with soil until the seedlings have emerged and developed cotyledons.
-
Treatment Application: Prepare a series of dilutions of the test compounds in water (with a surfactant if necessary). Apply a known volume of each solution to the seedlings, for example, by spraying or by adding it to the growth medium.
-
Incubation: Place the treated seedlings in a growth chamber with controlled environmental conditions.
-
Data Collection: After a specified period (e.g., 7-14 days), harvest the shoots and measure relevant parameters such as shoot height, fresh weight, and dry weight. Visual assessment of phytotoxicity (e.g., epinasty, chlorosis, necrosis) should also be recorded.
-
Analysis: Calculate the percent inhibition of shoot growth for each concentration compared to the control. Determine the GR50 value (the concentration that causes a 50% reduction in growth) for each compound.
Conclusion: A Tale of Two Forms with a Single Active Principle
The comparison between this compound and 2,6-dimethylphenoxyacetic acid provides a clear illustration of the prodrug strategy in the design of biologically active compounds. While the carboxylic acid is the intrinsically active molecule that elicits the auxin-like herbicidal effects, the ethyl ester serves as a crucial delivery vehicle, enhancing uptake into the target plant.
The biological activity of this compound is therefore a function of its uptake, translocation, and, most importantly, the rate and extent of its hydrolysis to 2,6-dimethylphenoxyacetic acid. In contrast, the activity of the acid is more direct, though its initial penetration into the plant may be less efficient than the ester.
For researchers in drug development and agrochemical design, understanding this relationship is paramount. The esterification of an active carboxylic acid can be a powerful tool to modify the pharmacokinetic and pharmacodynamic properties of a molecule, improving its delivery to the site of action and ultimately enhancing its overall biological efficacy. Future research could focus on quantifying the hydrolysis rates of this compound in various plant species to better predict its herbicidal selectivity and effectiveness.
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Phenoxy herbicide - Wikipedia. Available at: [Link]
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Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available at: [Link]
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Cellular and molecular insight into the inhibition of primary root growth of Arabidopsis induced by peptaibols, a class of linear peptide antibiotics mainly produced by Trichoderma spp. PMC. Available at: [Link]
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Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. MDPI. Available at: [Link]
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Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PMC. Available at: [Link]
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Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. UNL Passel. Available at: [Link]
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A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. PubMed. Available at: [Link]
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Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. Available at: [Link]
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Metabolism of Herbicides or Xenobiotics in Plants. UNL Digital Commons. Available at: [Link]
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Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Cambridge University Press. Available at: [Link]
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Summary of herbicide metabolism in a plant cell. Herbicides are... ResearchGate. Available at: [Link]
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Recent Advances in Deciphering Metabolic Herbicide Resistance Mechanisms. USDA ARS. Available at: [Link]
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"comparison of synthetic routes to Ethyl 2,6-dimethylphenoxyacetate"
An In-Depth Guide to the Synthetic Routes of Ethyl 2,6-dimethylphenoxyacetate
Authored by: Dr. Gemini, Senior Application Scientist
This compound is a chemical intermediate with applications in the synthesis of various organic molecules. The efficiency, scalability, and cost-effectiveness of its production are critical considerations for researchers in both academic and industrial settings. This guide provides a comprehensive comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform the selection of the most appropriate route for a given application.
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains the most straightforward and widely utilized method for preparing ethers, including aryl ethers like this compound.[1][2][3] This reaction proceeds via a reliable SN2 mechanism, making it a staple in organic synthesis.[2][3][4][5]
Mechanism and Rationale
The synthesis involves two fundamental steps:
-
Deprotonation: The phenolic hydroxyl group of 2,6-dimethylphenol (2,6-xylenol) is deprotonated by a base to form a nucleophilic 2,6-dimethylphenoxide ion. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), or weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent.[6][7][8] The choice of base is critical; strong bases like NaOH or KOH ensure complete and rapid formation of the phenoxide, driving the reaction forward.
-
Nucleophilic Substitution (S
N2): The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate.[7][9] This single concerted step involves a backside attack, displacing the halide leaving group to form the desired ether linkage.[2][3] For this SN2 reaction to be efficient, a primary alkyl halide is preferred, as secondary and tertiary halides can lead to competing elimination reactions.[2][5]
Visualizing the Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocol
The following protocol is adapted from a procedure for the synthesis of this compound.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq., e.g., 8.0 g, 66 mmol) in a suitable solvent such as dioxane (e.g., 600 mL).
-
Base Addition: Add a base, such as cesium carbonate (Cs₂CO₃) (e.g., 58 g, 176 mmol), to the solution. The use of a strong carbonate base in a polar aprotic solvent facilitates the deprotonation of the phenol.
-
Alkyl Halide Addition: To this mixture, add ethyl bromoacetate (e.g., 1.1-1.3 eq., 18.2 mL, 164 mmol).
-
Reaction: Heat the mixture to reflux for approximately 18 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[7][8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (e.g., cesium bromide and excess carbonate).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified using silica gel column chromatography to yield pure this compound.[7][9]
Alternative Strategies: Metal-Catalyzed Cross-Coupling Reactions
While the Williamson synthesis is robust, certain substrates may require alternative approaches. Modern organometallic chemistry offers powerful C-O bond-forming reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination, which can be adapted for ether synthesis.
Route 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol or phenol with an aryl halide to form an ether.[10][11] This method is particularly useful when the SN2 pathway of the Williamson synthesis is disfavored.
Mechanism and Rationale
The reaction typically involves a copper(I) species, which can be generated in situ.[11] The proposed mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the aryl ether and regenerates the active copper(I) catalyst.[11] Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and polar solvents like DMF or nitrobenzene.[10] However, the development of ligand-supported soluble copper catalysts has enabled these reactions to proceed under milder conditions.[12]
Visualizing the Workflow: Ullmann Condensation
Caption: Generalized workflow for Ullmann Condensation.
Route 3: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[13][14] This methodology has been successfully extended to C-O bond formation for the synthesis of diaryl and alkyl aryl ethers, offering an alternative to the copper-catalyzed Ullmann reaction.
Mechanism and Rationale
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) complex.
-
Ligand Exchange: A phenoxide ion displaces the halide on the palladium center. This step is often facilitated by a base that deprotonates the phenol.
-
Reductive Elimination: The final step is the reductive elimination of the aryl ether product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[14]
The success of this reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands like XPhos or SPhos dramatically improving reaction efficiency.[14]
Visualizing the Workflow: Buchwald-Hartwig C-O Coupling
Caption: Generalized workflow for Buchwald-Hartwig Coupling.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route depends on several factors including cost, scale, available equipment, and the electronic and steric properties of the substrates.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Key Reactants | 2,6-Dimethylphenol, Ethyl Bromoacetate | 2,6-Dimethylphenol, Aryl Halide | 2,6-Dimethylphenol, Aryl Halide |
| Catalyst | None (Base-mediated) | Copper (CuI, Cu₂O, or Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Key Reagents | Base (KOH, K₂CO₃, Cs₂CO₃)[6][9] | Base, often a ligand (e.g., phenanthroline)[10] | Base, Phosphine Ligand (e.g., XPhos) |
| Typical Conditions | Moderate temperature (Reflux)[9] | High temperature (>120-200°C)[10][12] | Mild to moderate temperature[15] |
| Reported Yield | 24.7% for the esterification step[9] | Substrate dependent, can be high[12] | Generally high (e.g., 94% for a similar C-N coupling) |
| Advantages | Simple, cost-effective, well-established, avoids transition metals.[1][2] | Good for unreactive aryl halides, lower cost catalyst than Palladium.[10] | High yields, broad substrate scope, mild conditions, high functional group tolerance.[13][14] |
| Disadvantages | Limited to primary alkyl halides due to competing elimination.[2][5] | Harsh reaction conditions, stoichiometric copper sometimes needed, ligand required for milder conditions.[10] | Expensive catalyst and ligands, requires inert atmosphere, sensitive to air/moisture.[14][16] |
Conclusion and Recommendations
For the synthesis of this compound, the Williamson ether synthesis stands out as the most practical and economically viable method for most laboratory and industrial applications. Its operational simplicity, use of inexpensive reagents, and the absence of costly and sensitive transition metal catalysts make it the preferred choice. The reported yield of ~25% in one patent for the esterification step is moderate, and optimization of reaction conditions (e.g., choice of base, solvent, and temperature) could likely improve this outcome.[9]
The Ullmann and Buchwald-Hartwig reactions represent powerful alternatives, particularly in cases where the Williamson synthesis fails or for constructing more complex, sterically hindered ethers. While these methods offer broader substrate scope and potentially higher yields, the associated costs of the metal catalysts and ligands, along with the need for more stringent reaction conditions (e.g., inert atmosphere), make them less attractive for the specific synthesis of this target molecule unless specific circumstances warrant their use.
Ultimately, the choice of synthetic route requires a careful evaluation of the project's specific goals, balancing the need for yield and purity against considerations of cost, scale, and available resources.
References
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis - Edubirdie. (n.d.).
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- Williamson Ether Synthesis - YouTube. (2018, August 29).
- CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
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- Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014, August 15).
- Williamson Ether Synthesis. (n.d.).
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- Ullmann condensation - Wikipedia. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage - DOI. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.).
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Comparative Guide to the Validation of Analytical Methods for Ethyl 2,6-dimethylphenoxyacetate
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth, objective comparison of analytical method validation for Ethyl 2,6-dimethylphenoxyacetate, a key chemical intermediate. We will delve into the scientific principles behind validation choices, present supporting experimental data, and compare methodologies to equip you with the knowledge to ensure data of the highest quality.
The Critical Role of Method Validation
This compound is a significant molecule in various synthetic pathways. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of raw materials, and final product release. An unvalidated or poorly validated analytical method can lead to erroneous results, impacting product safety, efficacy, and regulatory compliance.
The validation process demonstrates that an analytical procedure is suitable for its intended use.[1][2][3] This is achieved by assessing a range of performance characteristics as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8]
Selecting the Optimal Analytical Technique
The physicochemical properties of this compound guide the selection of an appropriate analytical technique. As an ester with a defined chromophore, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is highly suitable. The aromatic ring in the molecule allows for strong UV absorbance, leading to good sensitivity.
-
Gas Chromatography (GC): Given that this compound is a relatively volatile compound, GC is also a powerful technique for its analysis. When coupled with a mass spectrometer (GC-MS), it provides excellent specificity and sensitivity.[9][10][11]
For this guide, we will focus on the validation of a reversed-phase HPLC method as a primary example, and then compare its performance to a GC-MS method.
A Deep Dive into HPLC Method Validation: A Case Study
The validation of an analytical procedure involves evaluating its performance characteristics to ensure it consistently produces results that are accurate and precise.[6][12] The core validation parameters, as defined by the ICH Q2(R1) guideline, are specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][13]
Specificity
Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
Experimental Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution containing all formulation components except the analyte.
-
Prepare a spiked sample by adding a known amount of the analyte to the placebo.
-
Inject all three solutions into the HPLC system.
-
Analyze the chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the placebo chromatogram. The peak for the analyte in the spiked sample should be pure and spectrally homogenous.
Linearity and Range
Why they're important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[14]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable.
Table 1: Example Linearity Data for HPLC Method
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,015,100 |
| 110 | 1,109,800 |
| 120 | 1,220,300 |
| r² | 0.9995 |
Accuracy
Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Example Accuracy Data for HPLC Method
| Spiked Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 101.2 | 101.2 |
| 120% | 120.0 | 119.1 | 99.3 |
| Mean Recovery | 99.97% |
Precision
Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[1]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.
Table 3: Example Precision Data for HPLC Method
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | %RSD |
| Repeatability (Day 1, Analyst 1) | 100.5 | 0.85 | 0.85% |
| Intermediate Precision (Day 2, Analyst 2) | 101.1 | 1.10 | 1.09% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why they're important:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol (Based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
Example Values:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Robustness
Why it's important: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
Comparative Analysis: HPLC vs. GC-MS
While the HPLC method is robust and reliable, a GC-MS method offers certain advantages, particularly in terms of specificity and sensitivity for volatile compounds.
Table 4: Performance Comparison of Validated HPLC and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method | Commentary |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum fragmentation pattern) | GC-MS provides a higher degree of confidence in peak identity. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99-101% | 98-102% | Both methods provide accurate results. |
| Precision (%RSD) | < 1.5% | < 2.0% | HPLC often shows slightly better precision for this type of analyte. |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS typically offers lower detection limits. |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL | GC-MS allows for quantification at lower levels. |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition. | Robust to minor changes in oven temperature ramp, carrier gas flow, and injection volume. | Both methods can be developed to be robust. |
| Sample Throughput | Moderate | Moderate to High | GC methods can sometimes have shorter run times. |
Visualizing the Validation Workflow and Parameter Interdependencies
A well-structured validation process follows a logical sequence. The following diagrams illustrate the overall workflow and the relationship between the different validation parameters.
Caption: Overall workflow for analytical method validation.
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"in vivo efficacy of Ethyl 2,6-dimethylphenoxyacetate compared to standard drugs"
An objective analysis of the current scientific literature reveals a significant gap in data regarding the in vivo efficacy of Ethyl 2,6-dimethylphenoxyacetate as a therapeutic agent. Searches for this specific compound do not yield studies detailing its use in animal models or clinical trials for any specific disease indication. This compound is structurally related to phenoxyacetate herbicides, and its biological effects in a therapeutic context are not well-documented in publicly available research.
Therefore, a direct comparison with standard-of-care drugs is not feasible at this time. For a meaningful comparative guide to be constructed, foundational preclinical research, including mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and initial in vivo efficacy and safety assessments in relevant disease models, would first need to be conducted and published.
Researchers interested in the potential therapeutic applications of novel phenoxyacetate derivatives would typically follow a preclinical development pipeline. This would involve:
-
In Vitro Screening: Initial testing of the compound on cell lines relevant to a target disease to determine bioactivity and potential mechanisms.
-
Pharmacokinetic Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
Toxicology Studies: Assessment of the compound's safety profile and determination of a therapeutic window.
-
In Vivo Efficacy Studies: Testing the compound in validated animal models of a specific disease to evaluate its therapeutic effect against a placebo and, subsequently, against established standard-of-care drugs.
Until such data for this compound becomes available, any discussion of its comparative efficacy would be purely speculative. Scientists are encouraged to consult chemical databases for information on its synthesis and properties and to design appropriate preclinical studies to explore any potential therapeutic value.
A Comparative Guide to the Cytotoxicity of Phenoxyacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Phenoxyacetate Scaffold in Anticancer Research
The phenoxyacetate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its inherent structural simplicity and amenability to chemical modification have made it an attractive starting point for the development of novel therapeutic agents. In the realm of oncology, phenoxyacetate derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.
This guide provides a comprehensive comparison of the cytotoxic profiles of different phenoxyacetate derivatives. We will delve into the experimental data supporting their anticancer activity, explore the structure-activity relationships that govern their potency, and elucidate the underlying molecular mechanisms through which they exert their cytotoxic effects. This document is intended to be a valuable resource for researchers actively engaged in the discovery and development of next-generation anticancer drugs.
Comparative Cytotoxicity: A Quantitative Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various phenoxyacetate and phenoxyacetamide derivatives against a panel of human cancer cell lines, providing a snapshot of their relative potencies.
| Derivative Name/Identifier | Chemical Moiety | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Phenoxyacetamide Derivative (Compound I) | Phenoxyacetamide | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 | [1] |
| Phenoxyacetamide Derivative (Compound II) | Phenoxyacetamide | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 | [1] |
| Phenoxyacetamide Derivative (Compound I) | Phenoxyacetamide | MCF-7 (Breast Cancer) | 7.43 | - | - | [1] |
| 4-Cl-phenoxyacetic acid | Phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | Cisplatin | 0.236 (µg/mL) | [2] |
| Phenylacetamide Derivative (3d) | Phenylacetamide | MDA-MB-468 (Breast Cancer) | 0.6 | Doxorubicin | 0.38 | [3] |
| Phenylacetamide Derivative (3d) | Phenylacetamide | PC-12 (Pheochromocytoma) | 0.6 | - | - | [3] |
| (2-[2,3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid) | Phenoxyacetic acid | HL-60 (Leukemia) | 0.0248 | Doxorubicin | - | [2] |
| (2-[2,3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid) | Phenoxyacetic acid | HCT116 (Colon Carcinoma) | 0.0677 | Doxorubicin | - | [2] |
Structure-Activity Relationship (SAR): Unraveling the Determinants of Cytotoxicity
The cytotoxic potency of phenoxyacetate derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring and the acetic acid/acetamide moiety can profoundly influence their biological activity.
Substituents on the Phenyl Ring: The nature, number, and position of substituents on the aromatic ring are critical determinants of cytotoxicity.
-
Halogenation: The introduction of chlorine atoms into the benzene ring has been shown to induce cytotoxicity and mutagenicity, particularly at positions 2 and/or 4.[4] For instance, 4-chlorophenoxyacetic acid demonstrated high cytotoxic activity against breast cancer cells.[2] However, the addition of a third chlorine atom at position 5 was found to abolish the mutagenic effect while retaining toxicity.[4] This highlights the nuanced role of substitution patterns in defining the biological profile of these compounds.
-
Other Substituents: The presence of other functional groups can also modulate activity. For example, a review of various derivatives suggests that the specific substitution pattern is a key factor in their antiproliferative effects.[2]
Modifications of the Acetic Acid/Acetamide Moiety: Alterations to the side chain also play a significant role. The conversion of the carboxylic acid to an acetamide or hydrazide can lead to potent anticancer agents.[1][5] The synthesis of novel phenoxyacetohydrazide derivatives has been a fruitful area of research, yielding compounds with significant biological activities.[1][5][6]
Mechanisms of Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest
Phenoxyacetate derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.
Induction of Apoptosis
Several studies have demonstrated that phenoxyacetate derivatives can trigger apoptosis in cancer cells.[1][7] This process is often mediated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key mechanism involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 in cancer cells with compromised DNA repair pathways can lead to an accumulation of DNA damage and trigger apoptosis.
The apoptotic cascade induced by these derivatives often involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the balance between pro- and anti-apoptotic factors leads to the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[7][8]
Caption: Apoptosis induction by phenoxyacetate derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, phenoxyacetate derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating.[1] Flow cytometry analysis has shown that treatment with these compounds can lead to an accumulation of cells in the G1/S phases of the cell cycle.[1] This disruption of the cell cycle machinery further contributes to the overall cytotoxic effect.
Experimental Methodologies for Assessing Cytotoxicity
The evaluation of the cytotoxic properties of phenoxyacetate derivatives relies on a variety of well-established in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of the phenoxyacetate derivatives for a defined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[3]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[3]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[3]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[3]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[9][10]
Protocol Outline:
-
Cell Treatment: Cells are treated with the test compounds as in the MTT assay.
-
Supernatant Collection: A sample of the cell culture supernatant is collected.[9]
-
LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.[9]
-
Absorbance Measurement: The absorbance of the formazan is measured at approximately 490 nm. The amount of color produced is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[9]
Caption: General workflow for cytotoxicity assessment.
Synthesis of Phenoxyacetate Derivatives
The synthesis of phenoxyacetate derivatives is generally straightforward, often involving the reaction of a substituted phenol with an α-haloacetate in the presence of a base. For the synthesis of phenoxyacetic acid hydrazides, a common precursor is the corresponding phenoxyacetic acid ester.
General Synthesis of Phenoxyacetic Acid Hydrazides:
-
Esterification: A substituted phenol is reacted with an ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the corresponding ethyl phenoxyacetate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent like ethanol and refluxed to produce the desired phenoxyacetic acid hydrazide.[1][5]
Conclusion and Future Directions
Phenoxyacetate derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their potent cytotoxic activity, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The structure-activity relationships discussed in this guide provide a framework for the rational design of new analogues with improved potency and selectivity.
Future research in this area should focus on expanding the chemical diversity of phenoxyacetate derivatives and conducting comprehensive in vivo studies to evaluate their therapeutic potential. A deeper understanding of their molecular targets and signaling pathways will be crucial for optimizing their efficacy and minimizing potential side effects. The continued exploration of this chemical scaffold holds significant promise for the future of cancer therapy.
References
[6] Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, A. A., Al-Zahrani, E. A., Al-Ghamdi, M. A., & Al-Zahrani, S. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. [Link]
[1] Al-Warhi, T., Sabt, A., El-Gamal, M., Al-Shaeri, M., & Anbar, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
[4] Georgieva, M., & Stoytchev, I. (1991). Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]
[8] Imaizumi, K., Shirato, K., Abe, A., & Tomoda, A. (2007). Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG. PubMed. [Link]
[7] Al-Warhi, T., Sabt, A., El-Gamal, M., Al-Shaeri, M., & Anbar, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
[11] Ravenzwaay, B. v., & Leibold, E. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. PubMed. [Link]
[5] Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, A. A., Al-Zahrani, E. A., Al-Ghamdi, M. A., & Al-Zahrani, S. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]
[2] Rani, P. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
Kumar, A., & Singh, R. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR. [Link]
[12] Chen, J., & Wang, Y. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed. [Link]
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A Comparative Benchmarking Guide to the Stability of Ethyl 2,6-dimethylphenoxyacetate
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an ester is paramount to ensuring the efficacy, safety, and shelf-life of active pharmaceutical ingredients (APIs) and formulated products. This guide provides a comprehensive framework for benchmarking the chemical stability of Ethyl 2,6-dimethylphenoxyacetate against other common esters. By elucidating the principles of ester degradation and providing detailed experimental protocols, this document serves as a practical resource for designing and executing robust stability studies.
At the heart of this analysis is the recognition that the chemical structure of an ester dictates its susceptibility to degradation. Factors such as steric hindrance and electronic effects play a crucial role in determining the rate of hydrolysis and thermal decomposition. This compound, with its sterically hindered 2,6-dimethylphenyl group, is hypothesized to exhibit enhanced stability compared to less hindered analogs. This guide will outline the necessary steps to quantify this stability advantage.
The Scientific Rationale: Understanding Ester Stability
The stability of an ester is primarily challenged by two degradation pathways: hydrolysis and thermal decomposition.
Hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by both acids and bases.[1] The rate of hydrolysis is significantly influenced by:
-
Steric Hindrance: Bulky groups near the carbonyl carbon of the ester can physically obstruct the approach of a nucleophile (like a water molecule or hydroxide ion), thereby slowing the rate of hydrolysis.[2][3] The two methyl groups in the ortho positions of the phenoxy ring in this compound are expected to provide substantial steric protection.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the acyl and alkoxy portions of the ester can alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate.
Thermal Decomposition , or pyrolysis, involves the breakdown of the ester at elevated temperatures. This process typically proceeds through radical mechanisms, leading to the formation of smaller molecules.[4] The presence of aromatic rings can enhance thermal stability due to the delocalization of electron density and π-π stacking interactions, which create more stable, tightly packed structures.[5]
This guide will focus on a comparative analysis of This compound against two selected reference esters:
-
Ethyl Acetate: A simple, sterically unhindered aliphatic ester.
-
Methyl Phenoxyacetate: An aromatic ester lacking the steric hindrance of the dimethyl substitution.
This selection allows for a systematic evaluation of the contributions of both steric hindrance and the phenoxy group to the overall stability.
Experimental Design: A Forced Degradation Study
To expedite the assessment of chemical stability, a forced degradation study will be conducted in accordance with the principles outlined in the ICH Q1A (R2) guidelines.[1][6] This involves subjecting the esters to stress conditions that accelerate their degradation, allowing for a timely comparison of their stability profiles.
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 97%)
-
Ethyl Acetate (HPLC Grade)
-
Methyl Phenoxyacetate (Purity ≥ 99%)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade)
Forced Degradation Procedures
For each ester, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
3.2.1. Acid Hydrolysis
-
To 1 mL of the ester stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
3.2.2. Base Hydrolysis
-
To 1 mL of the ester stock solution, add 9 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples for HPLC analysis.
3.2.3. Oxidative Degradation
-
To 1 mL of the ester stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Dilute the samples directly for HPLC analysis.
3.2.4. Thermal Degradation
-
Place a known amount of each ester in the solid state in separate vials.
-
Store the vials in a calibrated oven at 80°C.
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a vial and dissolve the contents in a known volume of solvent.
-
Analyze the resulting solution by HPLC.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active substance due to degradation.
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies for Phenoxyacetic Acid Derivatives
This guide provides an in-depth comparison of antibody performance in the detection of phenoxyacetic acid derivatives, a class of widely used herbicides. As researchers and drug development professionals, understanding the nuances of antibody cross-reactivity is paramount for developing specific and reliable immunoassays. We will explore the underlying principles of antibody recognition, compare different antibody and assay formats, and provide actionable experimental protocols to validate your own reagents.
The Analytical Challenge: Phenoxyacetic Acids
Phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are mainstays in global agriculture. Their structural similarity presents a significant analytical challenge for immunoassays, where an antibody raised against one compound may exhibit binding to others. This phenomenon, known as cross-reactivity, can be either a desirable trait for creating broad-spectrum screening tools or a critical flaw in assays requiring high specificity.
To illustrate the structural basis for cross-reactivity, consider the similarities and differences between these common derivatives.
Caption: Molecular structures of common phenoxyacetic acid herbicides.
The shared phenoxyacetic acid core is evident, with variations in the number and position of chlorine atoms and the presence of a methyl group distinguishing the molecules. These subtle differences are what an antibody must discriminate.
The Recognition Tool: A Comparison of Antibodies
The choice between monoclonal and polyclonal antibodies is a critical decision point that directly impacts assay specificity and cross-reactivity.[1][2]
| Antibody Type | Description | Advantages for Phenoxyacetic Acid Assays | Disadvantages & Cross-Reactivity Profile |
| Monoclonal (mAb) | A homogenous population of antibodies originating from a single B-cell clone.[3] Each antibody binds to the exact same epitope (a specific site on the antigen).[1][4] | High Specificity: Ideal for assays that need to quantify a single derivative without interference from others.[5] High Consistency: Excellent batch-to-batch reproducibility, crucial for long-term studies and diagnostic kit manufacturing.[6] | Potentially Too Specific: May fail to detect other relevant derivatives. Production is more complex and costly.[1] Cross-reactivity is generally low but highly dependent on the targeted epitope. |
| Polyclonal (pAb) | A heterogeneous mixture of antibodies from different B-cell clones.[3] These antibodies recognize multiple different epitopes on the same antigen.[3] | Broad Reactivity: Can be advantageous for developing screening assays that detect a whole class of phenoxyacetic acids. High Affinity: The multi-epitope binding can lead to a more robust signal.[6] | Variable Specificity: Prone to higher cross-reactivity with structurally similar molecules.[5] Batch-to-Batch Variability: Can introduce inconsistencies in assay performance. |
Expert Insight: For developing a regulatory-grade quantitative assay for a specific herbicide like 2,4-D, a highly characterized monoclonal antibody is the superior choice.[5] Conversely, for initial environmental screening to detect the presence of any phenoxyacetic acid contamination, a well-defined polyclonal antibody can be a more practical and cost-effective tool.[2]
The Foundation of Specificity: Immunogen Design
Phenoxyacetic acids are small molecules, or haptens, which cannot elicit an immune response on their own.[7] To generate antibodies, they must be covalently linked to a larger carrier protein (like KLH or BSA) to create an immunogen.[7] The design of this hapten-carrier conjugate is the single most important factor determining the resulting antibody's specificity.
The key principle is to expose the most unique structural features of the target molecule to the immune system. Many early attempts at producing antibodies against 2,4-D used the carboxyl group for conjugation.[8] This approach, while chemically straightforward, masks the unique carboxylic acid moiety and presents the 2,4-dichlorobenzene part of the molecule, which is a common structure in many analogs.[8] This often leads to antibodies with poor specificity.[8]
A superior strategy involves introducing a spacer arm at a position on the aromatic ring, leaving the carboxyl group free and exposed. This forces the immune system to generate antibodies that recognize the more unique features of the target molecule, leading to higher specificity.
Caption: Impact of hapten conjugation strategy on antibody specificity.
Quantifying Cross-Reactivity: A Performance Comparison
Cross-reactivity is typically determined using a competitive immunoassay format, such as a competitive ELISA or Fluorescence Polarization Immunoassay (FPIA).[9][10][11] The concentration of the target analyte that causes 50% inhibition of the signal (IC50) is determined, and the IC50 values of related compounds are compared against it.
The percent cross-reactivity is calculated as follows: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Related Compound) x 100
Below is a table summarizing representative cross-reactivity data from different studies.
| Antibody/Assay Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Implication | Source |
| Polyclonal Ab / ELISA | 2,4-D | 2,4,5-T | 156.6% | High cross-reactivity; assay detects both compounds effectively. | [8] |
| Monoclonal Ab / FPIA | 2,4-D | 2,4,5-T | 1.0% | High specificity; assay is selective for 2,4-D over 2,4,5-T. | [9] |
| Nanobody / ELISA | 2,4-D | MCPA | Low (not quantified) | Nanobodies can achieve high specificity for small molecules. | [8] |
| Nanobody / ELISA | 2,4-D | Dichlorprop | Low (not quantified) | Demonstrates discrimination between closely related structures. | [8] |
Authoritative Insight: It is crucial to understand that cross-reactivity is not solely an intrinsic property of the antibody but can be influenced by the assay format itself.[12] Assays that use lower concentrations of antibody and labeled antigen, such as a highly sensitive ELISA, tend to exhibit lower cross-reactivity (i.e., are more specific) than formats like FPIA that require higher reagent concentrations.[12]
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
This protocol provides a self-validating framework for assessing the cross-reactivity of an antibody against various phenoxyacetic acid derivatives.
Caption: Workflow for a competitive inhibition ELISA experiment.
Detailed Steps:
-
Antigen Coating:
-
Dilute the phenoxyacetic acid-protein conjugate (e.g., 2,4-D-BSA) to 1-10 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well microtiter plate.
-
Cover the plate and incubate overnight at 4°C.[13]
-
Causality: This step immobilizes the target antigen onto a solid phase, which is essential for subsequent detection and separation steps.[14]
-
-
Washing and Blocking:
-
Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).[15]
-
Incubate for 1-2 hours at room temperature (RT).
-
Causality: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background signal and improving assay accuracy.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your standard (the primary target analyte) and your potential cross-reactants in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized dilution). This creates the competition mixture.[16]
-
Discard the blocking solution from the coated plate and wash 3 times.
-
Transfer 100 µL of the competition mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at RT.
-
Causality: This is the core competitive step. Free analyte from the standard or sample competes with the coated antigen for the limited number of antibody binding sites.[17] High concentrations of free analyte result in less antibody binding to the plate, and thus a lower final signal.
-
-
Detection:
-
Wash the plate 3 times to remove unbound primary antibody.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at RT.[15]
-
Wash the plate 5 times.
-
Causality: The secondary antibody binds to the primary antibody captured on the plate, introducing an enzyme that will be used for signal generation.
-
-
Signal Development and Reading:
-
Data Analysis:
-
Plot the OD values against the logarithm of the analyte concentration for the standard and each cross-reactant.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the % cross-reactivity using the formula provided in Section 4.
-
Managing Practical Challenges: The Matrix Effect
When analyzing real-world samples (e.g., urine, water, soil extracts), components of the sample matrix can interfere with the antibody-antigen binding, a phenomenon known as the "matrix effect".[18][19] This can lead to inaccurate results, often manifesting as reduced or enhanced signal.[20]
Mitigation Strategies:
-
Sample Dilution: The simplest approach is to dilute the sample in the assay buffer. This reduces the concentration of interfering substances.[20] A 1:5 dilution is often a good starting point for urine samples.[21]
-
Matrix Matching: Prepare your calibration standards in a solution that mimics the sample matrix (e.g., using analyte-free urine or water from a control source).[20] This ensures that both standards and samples are affected by the matrix in the same way.
-
Buffer Optimization: Modifying the assay buffer with additives like salts, detergents, or proteins (e.g., BSA) can help minimize non-specific interactions.[19]
Conclusion
The specificity and cross-reactivity of antibodies against phenoxyacetic acid derivatives are not absolute properties but are a function of deliberate experimental choices. The critical foundation is a thoughtful immunogen design that exposes the unique chemical features of the target analyte. The selection between monoclonal and polyclonal antibodies should be guided by the assay's ultimate goal—high-specificity quantification or broad-spectrum screening. Finally, rigorous validation through competitive immunoassays, coupled with an awareness of potential matrix effects, is essential for developing a robust and reliable analytical method. This comprehensive approach ensures that the data generated is both accurate and fit for purpose, whether for environmental monitoring, food safety analysis, or clinical research.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl 2,6-dimethylphenoxyacetate
As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, experience-driven protocol for the safe disposal of Ethyl 2,6-dimethylphenoxyacetate (CAS No. 6279-47-6), ensuring the protection of personnel and the integrity of our work environment. Our approach is grounded in the principle that a well-defined protocol is a self-validating system, ensuring safety and compliance at every step.
Hazard Assessment and Characterization
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While comprehensive hazard data for this compound is not extensively documented, we can infer its risk profile based on its chemical class (phenoxyacetate ester) and available data points. This conservative approach is critical for ensuring safety.
Table 1: Physicochemical Properties and Inferred Hazard Profile
| Property | Value / Information | Rationale & Safety Implication |
| CAS Number | 6279-47-6[1][2] | Unique identifier for accurate tracking and regulatory reporting. |
| Molecular Formula | C12H16O3[1][2] | Indicates an organic ester structure. |
| Appearance | Slightly-Yellowish Oil[2] | As a liquid, it requires robust containment to prevent spills and leaks. |
| Solubility | Soluble in Chloroform, Dichloromethane[1][2] | Incompatible with certain plastics; dictates the choice of appropriate waste containers. |
| Inferred Hazards | Potential for skin, eye, and respiratory irritation.[3][4] | Based on related phenoxyacetate and ester compounds, direct contact should always be avoided. |
| Environmental Hazard | Assumed to be toxic to aquatic life. | Under no circumstances should this chemical be disposed of down the drain.[5][6] |
| Combustibility | Likely combustible.[7][8] | Waste must be stored away from heat, sparks, and open flames.[5][9] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical or its waste, the proper selection and use of PPE is non-negotiable. Each component serves a specific purpose in creating a barrier between you and the potential hazard.
-
Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect against accidental splashes.
-
Eye Protection: Chemical splash goggles are mandatory.[5][6] A face shield may be required when handling larger quantities or during spill cleanup.
-
Gloves: Chemical-resistant gloves are essential. Given the organic nature of the compound, nitrile gloves may offer limited protection and should only be used for incidental contact, with frequent changes. For transfers or extended handling, more robust gloves like butyl rubber are recommended. Always consult your institution's glove compatibility chart.[6]
-
Ventilation: All handling of this compound and its waste, including transfers and container sealing, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[5][10]
Standard Operating Procedure for Waste Collection
This protocol ensures that waste is collected, stored, and prepared for disposal in a manner that is safe, compliant, and systematically sound.
Step 1: Waste Characterization and Segregation
-
Principle: Proper segregation prevents dangerous chemical reactions within a waste container.[11]
-
Action: Designate a specific hazardous waste stream for this compound and any materials contaminated with it (e.g., pipette tips, wipes). Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[7][8]
Step 2: Select a Compatible Waste Container
-
Principle: The container must maintain its integrity when in contact with the chemical waste.
-
Action: Choose a robust, leak-proof container with a secure, screw-on cap.[5][11] Glass or a compatible polyethylene container is often suitable.[6] The original product container can be an excellent choice for waste accumulation.[12]
Step 3: Label the Waste Container
-
Principle: Accurate labeling is a regulatory requirement and critical for safe handling by all personnel, including EHS professionals.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health & Safety (EHS) department.[5][6] Fill it out completely with the full chemical name ("this compound"), concentration, and accumulation start date.[11]
Step 4: Accumulate Waste Safely
-
Principle: Waste must be added to the container in a controlled manner to prevent spills and exposure.
-
Action: Add waste to the container inside a chemical fume hood. Keep the container securely closed at all times except when actively adding waste.[5][10][11] Do not overfill the container; leave at least 10% headspace for expansion.
Step 5: Store in a Designated Satellite Accumulation Area (SAA)
-
Principle: Proper storage minimizes the risk of spills, fires, and unauthorized access.
-
Action: Store the labeled waste container in a designated SAA within the laboratory.[5][12] The container must be placed within a secondary containment bin capable of holding the entire volume of the liquid in case of a leak.[5][11] Ensure the SAA is located away from heat sources and high-traffic areas.[5]
Step 6: Arrange for EHS Pickup
-
Principle: Timely removal of waste prevents excessive accumulation and associated risks.
-
Action: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department.[6][11] Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[13]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[5]
-
Protect: Wearing full PPE, prevent the spill from spreading or entering drains.[5]
-
Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or earth.[3][7]
-
Collect: Carefully sweep or scoop the absorbed material into a compatible, labeled hazardous waste container.[5][7]
-
Clean: Clean the contaminated surface thoroughly. The cleaning materials and rinsate must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][7]
-
Inhalation: Move the affected person to fresh air.[7]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) if available.
Disposal of Empty Containers
An "empty" container that held this compound is not trash; it must be decontaminated before disposal.
-
Principle: Residual chemicals can pose a significant hazard and are regulated as hazardous waste.
-
Action:
-
Thoroughly empty the container.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.[11] Subsequent rinsates may also require collection depending on local regulations.
-
After triple-rinsing and air-drying, deface or completely remove the original chemical label.[5] The container can then be disposed of in the regular trash or recycled, per your institution's policy.
-
The Disposal Pathway: A Visual Guide
This workflow illustrates the decision-making process for the proper management and disposal of this compound waste, ensuring a logical and compliant procedure from generation to final pickup.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, you contribute to a culture of safety and uphold the rigorous standards of our scientific community. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's most recent Safety Data Sheet (SDS) as the ultimate authorities.[5]
References
-
Ethyl Acetate Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Policy Portal. [Link]
-
EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health & Safety (EHS). [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | 6279-47-6 [amp.chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.be [fishersci.be]
- 8. fishersci.com [fishersci.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling Ethyl 2,6-dimethylphenoxyacetate
Essential Safety and Handling Guide for Ethyl 2,6-dimethylphenoxyacetate
This guide provides comprehensive, immediate safety and logistical information for the handling, storage, and disposal of this compound (CAS No. 6279-47-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the GHS07 pictogram, indicating that it can cause less severe health effects.[1]
The primary hazards associated with this compound are:
-
Harmful if swallowed (H302): Ingestion of this substance can lead to adverse health effects.[1]
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[1]
-
May cause respiratory irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1]
A "Warning" signal word accompanies these classifications, underscoring the need for caution during handling.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is fundamental to mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Tightly fitting safety goggles with side shields. A face shield is recommended if there is a risk of splashing. | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. | Standard laboratory coat, fully buttoned. | Not generally required if performed in a certified chemical fume hood. |
| Solution Preparation and Handling | Tightly fitting safety goggles with side shields and a face shield. | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Consider double-gloving for extended handling periods. | Chemical-resistant apron over a standard laboratory coat. | Operations should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side shields and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
Safe Handling Practices:
-
Always handle this compound within a certified chemical fume hood to control exposure to vapors.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Ensure containers are tightly closed when not in use to prevent the release of vapors.
-
Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly sealed in their original packaging.
-
Store away from heat, sparks, and open flames.[3]
-
It is recommended to store this compound in a designated and labeled area for hazardous chemicals.
Improper disposal of this compound and its containers can pose a risk to the environment and public health. Adherence to institutional and local regulations is mandatory.
Waste Collection:
-
Collect all waste containing this compound in designated, properly labeled, and sealed containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Disposal Pathway:
-
Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional policies.
Emergency Procedures: Be Prepared
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Experimental Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
-
University of Washington. (n.d.). Standard Operating Procedure: Ethyl Acetate. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
